Protein kinase inhibitor 11
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-2-29-17-9-3-14(4-10-17)21-25-24-18-11-12-20(26-27(18)21)30-13-19(28)23-16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBYAQONKIWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of Protein Kinase A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1][2] Their dysregulation is frequently implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] Protein kinase inhibitors (PKIs) are a class of drugs that modulate the activity of these enzymes and have emerged as a cornerstone of targeted therapy.[1][2] This technical guide delves into the core mechanism of action of a specific class of these inhibitors, the endogenous Protein Kinase A Inhibitor (PKI) proteins. While the query specified "Protein kinase inhibitor 11," publicly available scientific literature does not identify a specific molecule with this designation. Therefore, this guide will focus on the well-characterized family of Protein Kinase A Inhibitor proteins (PKIs), which serve as a paradigm for understanding kinase inhibition.
Core Mechanism of Action: Competitive Inhibition of Protein Kinase A
The primary mechanism of action of PKI proteins is the potent and specific inhibition of the catalytic subunit of cAMP-dependent Protein Kinase A (PKA). PKI proteins, such as PKIα, PKIβ, and PKIγ, achieve this by acting as pseudosubstrates.[4] They possess a consensus sequence that mimics the PKA phosphorylation site on its natural substrates but lack the serine or threonine residue that would be phosphorylated. This allows them to bind with high affinity to the active site of the PKA catalytic subunit, effectively blocking its ability to phosphorylate its downstream targets.[4]
Quantitative Data on Inhibitory Activity
To illustrate the type of quantitative data generated in the study of protein kinase inhibitors, the following table presents hypothetical inhibitory concentrations (IC50) and binding affinities (Ki) for a theoretical inhibitor against various kinases. In practice, a comprehensive kinase panel would be screened to determine the inhibitor's specificity.
| Kinase Target | Inhibitor IC50 (nM) | Ki (nM) | Assay Type |
| PKA | 10 | 2.5 | In vitro kinase assay |
| PKCα | 5,000 | >1,000 | In vitro kinase assay |
| MAPK/ERK | >10,000 | >2,000 | In vitro kinase assay |
| CDK2 | 8,000 | >1,500 | In vitro kinase assay |
Table 1: Representative Quantitative Data for a Hypothetical Protein Kinase Inhibitor. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity.
Signaling Pathway Modulation
The inhibition of PKA by PKI proteins has significant consequences for cellular signaling. PKA is a key effector of the second messenger cyclic AMP (cAMP). Upon activation by cAMP, the PKA holoenzyme releases its catalytic subunits, which then phosphorylate a multitude of downstream targets. By sequestering the active catalytic subunits, PKI proteins effectively uncouple cAMP signaling from PKA-mediated events.[4] This can lead to a redirection of cAMP signaling towards other effector proteins, such as Exchange Protein directly activated by cAMP (EPAC), which can in turn activate pathways like the MAPK/ERK cascade.[4]
References
- 1. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase A inhibitor proteins (PKIs) divert GPCR-Gαs-cAMP signaling towards EPAC and ERK activation and are involved in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Targets of Protein Kinase Inhibitors: A Technical Guide Focused on STK11/LKB1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the identification of cellular targets for protein kinase inhibitors, with a specific focus on Serine/Threonine Kinase 11 (STK11), also known as Liver Kinase B1 (LKB1). This document outlines detailed experimental protocols, presents quantitative data for known inhibitors, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of STK11/LKB1-centric drug discovery.
Introduction to STK11/LKB1: A Master Regulator of Cellular Metabolism and Growth
STK11/LKB1 is a crucial tumor suppressor and a master kinase that plays a pivotal role in regulating cellular metabolism, cell polarity, and proliferation. Its primary downstream target is the AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. The LKB1-AMPK signaling pathway is a critical regulator of cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. Consequently, STK11/LKB1 has emerged as a significant target for therapeutic intervention. Identifying the specific cellular targets of small molecule inhibitors aimed at this pathway is paramount for understanding their mechanism of action, predicting efficacy, and assessing potential off-target effects.
Core Methodologies for Target Identification
Several powerful techniques are utilized to identify the cellular targets of protein kinase inhibitors. This guide details two of the most prominent and effective methods: Affinity Purification coupled with Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).
Affinity Purification-Mass Spectrometry (AP-MS)
This technique leverages the specific binding interaction between an inhibitor and its protein target. An inhibitor molecule is immobilized on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the immobilized inhibitor are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying and quantifying drug-target engagement in a cellular context. The principle behind CETSA is that the thermal stability of a protein changes upon ligand binding. When a protein is heated, it denatures and aggregates. However, if a drug is bound to the protein, it can stabilize the protein's structure, leading to a higher denaturation temperature. By heating cell lysates or intact cells treated with a compound to a range of temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates target engagement.
Quantitative Data for STK11/LKB1 Inhibitors
The development of potent and selective inhibitors for STK11/LKB1 is an active area of research. The following table summarizes publicly available quantitative data for some of the inhibitors targeting the LKB1 signaling pathway. IC50 represents the half-maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. Kd is the dissociation constant, which reflects the binding affinity between the inhibitor and its target.[1]
| Inhibitor Name | Target(s) | Assay Type | IC50 | Kd | Reference |
| Compound C (Dorsomorphin) | AMPK, other kinases | Kinase Assay | 109 nM (for AMPK) | - | [2] |
| BAY-389 | LKB1-NUAK1 | Biochemical Assay | 1.8 nM (for NUAK1) | - | [3] |
| HTH-01-091 | LKB1 complex | Cell-based Assay | 10 µM (cellular LKB1 activity) | - |
Note: Data for direct LKB1 inhibitors are limited, and many compounds target downstream kinases like AMPK or related kinases.
Experimental Protocols
Detailed Protocol for Affinity Purification-Mass Spectrometry (AP-MS)
1. Preparation of Affinity Matrix:
-
Materials: Kinase inhibitor with a functional group for immobilization, activated beads (e.g., NHS-activated Sepharose), coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3), blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Procedure:
-
Dissolve the kinase inhibitor in a suitable solvent and add it to the activated beads suspended in coupling buffer.
-
Incubate the mixture overnight at 4°C with gentle rotation.
-
Centrifuge the beads and discard the supernatant.
-
Wash the beads with coupling buffer to remove unbound inhibitor.
-
Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at room temperature.
-
Wash the beads extensively with a high-salt buffer (e.g., PBS with 1 M NaCl) followed by a low-salt buffer (e.g., PBS) to remove non-covalently bound molecules.
-
Store the affinity matrix at 4°C.
-
2. Cell Lysis and Affinity Purification:
-
Materials: Cell culture of interest, lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors), wash buffer (lysis buffer with reduced detergent concentration), elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, or a solution of the free inhibitor).
-
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the clarified lysate with the prepared affinity matrix for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specific binders.
-
Elute the bound proteins using elution buffer. Alternatively, proteins can be eluted by boiling the beads in SDS-PAGE sample buffer.
-
3. Sample Preparation for Mass Spectrometry:
-
Materials: Eluted protein sample, dithiothreitol (B142953) (DTT), iodoacetamide (B48618) (IAA), trypsin, formic acid.
-
Procedure:
-
Neutralize the eluted sample if an acidic elution buffer was used.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.
-
Quench the digestion by adding formic acid.
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
4. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Procedure:
-
Load the desalted peptide sample onto the LC system.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Analyze the eluting peptides in the mass spectrometer using a data-dependent acquisition mode.
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search engine like Mascot or Sequest.
-
Detailed Protocol for Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
1. Cell Treatment and Heat Shock:
-
Materials: Cell culture of interest, kinase inhibitor, DMSO (vehicle control), PBS, thermal cycler or heating block.
-
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of the kinase inhibitor or DMSO for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.
-
Cool the samples to room temperature for 3 minutes.
-
2. Cell Lysis and Protein Quantification:
-
Materials: Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors), microcentrifuge.
-
Procedure:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions using a suitable protein assay (e.g., BCA assay).
-
3. Western Blot Analysis:
-
Materials: SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against the target protein, HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.
-
Visualizations
LKB1-AMPK Signaling Pathway
Caption: The LKB1-AMPK signaling pathway, a key regulator of cellular energy homeostasis.
Experimental Workflow for Affinity Purification-Mass Spectrometry
Caption: Workflow for identifying protein kinase inhibitor targets using AP-MS.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing target engagement using the CETSA method.
References
An In-depth Technical Guide to P11-2: A First-in-Class MNK1-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of P11-2, a novel protac (PROteolysis TArgeting Chimera) that selectively targets the MAP kinase-interacting kinase 1 (MNK1) for degradation. P11-2 represents a significant advancement in the development of targeted cancer therapies, offering a novel mechanism to inhibit the MNK1 signaling pathway, which is implicated in tumor progression.
Introduction
P11-2 is a first-in-class MNK1-targeting PROTAC degrader.[1][2] Unlike traditional kinase inhibitors that block the enzymatic activity of a target protein, P11-2 is designed to induce the degradation of MNK1 via the ubiquitin-proteasome system.[1] This approach can offer advantages in terms of potency, selectivity, and the potential to overcome resistance mechanisms associated with conventional inhibitors. P11-2 has demonstrated potent antitumor activity in preclinical models, highlighting its potential as a therapeutic strategy for cancers dependent on MNK1 signaling.[1][3]
Mechanism of Action
P11-2 is a heterobifunctional molecule composed of a ligand that binds to MNK1, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[3] By simultaneously binding to MNK1 and CRBN, P11-2 forms a ternary complex, which facilitates the ubiquitination of MNK1. Poly-ubiquitinated MNK1 is then recognized and degraded by the 26S proteasome.[1][4][5] This degradation leads to the suppression of downstream signaling, most notably the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis and cell proliferation.[1][3]
Diagram: P11-2 Mechanism of Action
Caption: P11-2 facilitates the formation of a ternary complex between MNK1 and the E3 ligase CRBN, leading to the ubiquitination and subsequent proteasomal degradation of MNK1.
Quantitative Data
The biological activity of P11-2 has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation and Inhibitory Activity of P11-2
| Parameter | Cell Line | Value | Reference |
| DC50 (MNK1 Degradation) | MV4-11 | 11.92 nM | [1][3] |
| Dmax (MNK1 Degradation) | MV4-11 | > 96% | [1][3] |
| IC50 (p-eIF4E Inhibition) | MV4-11 | 22.07 nM | [1][3] |
Table 2: Anti-proliferative Activity of P11-2
| Cell Line | Cancer Type | IC50 | Reference |
| MV4-11 | Acute Myeloid Leukemia | 45 nM | [1][3] |
| MM.1S | Multiple Myeloma | 0.24 µM | [3] |
| MOLM-13 | Acute Myeloid Leukemia | 0.61 µM | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.06 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of P11-2.
4.1. Cell Viability Assay
-
Objective: To determine the anti-proliferative effect of P11-2.
-
Method:
-
Cancer cell lines (e.g., MV4-11, MM.1S, MOLM-13, MDA-MB-231) are seeded in 96-well plates.[3]
-
Cells are treated with a serial dilution of P11-2 for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.
-
4.2. Western Blotting for Protein Degradation and Pathway Inhibition
-
Objective: To quantify the degradation of MNK1 and the inhibition of downstream signaling (p-eIF4E).
-
Method:
-
Cells are treated with various concentrations of P11-2 for a defined time (e.g., 24 hours).[3]
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against MNK1, p-eIF4E, total eIF4E, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software to determine DC50 and IC50 values.
-
4.3. In Vivo Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of P11-2.
-
Method:
-
Female immunodeficient mice (e.g., NSG mice) are subcutaneously injected with cancer cells (e.g., MV4-11) to establish tumors.[3]
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
P11-2 is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 16 days).[3]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Diagram: Experimental Workflow for P11-2 Evaluation
Caption: A typical workflow for the preclinical evaluation of P11-2, encompassing both in vitro and in vivo studies.
Signaling Pathway
P11-2 targets the MNK1 kinase, which is a downstream effector of the RAS/MAPK signaling pathway. By inducing the degradation of MNK1, P11-2 effectively blocks the phosphorylation of eIF4E, a critical step in the initiation of cap-dependent translation of proteins involved in cell growth, proliferation, and survival.
Diagram: MNK1-eIF4E Signaling Pathway and Inhibition by P11-2
Caption: P11-2 targets MNK1 for degradation, thereby inhibiting the phosphorylation of eIF4E and blocking downstream mRNA translation.
Conclusion
P11-2 is a promising, first-in-class MNK1-targeting PROTAC degrader with potent and selective anti-cancer activity. Its novel mechanism of action, which involves the catalytic degradation of MNK1, offers a potential therapeutic advantage over traditional kinase inhibitors. The data presented in this guide underscore the potential of P11-2 as a valuable tool for cancer research and a candidate for further clinical development. Future studies will be essential to fully elucidate its therapeutic potential, safety profile, and mechanisms of resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of P11-2: A Potent First-in-Class MNK1-Targeting PROTAC Degrader for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteasome - Wikipedia [en.wikipedia.org]
- 5. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Protein Kinase Inhibitor 11
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of two distinct classes of molecules that can be associated with "Protein Kinase Inhibitor 11": Akt-IN-11 and inhibitors of Mitogen-Activated Protein Kinase 11 (MAPK11) . This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
Part 1: Akt-IN-11 - A Potent Inhibitor of the PI3K/Akt Signaling Pathway
Introduction: Akt-IN-11, chemically known as 2-amino-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propane-1-sulfonamide, is a potent and selective, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Akt-IN-11 was identified through a structure-guided drug design campaign aimed at developing novel cancer therapeutics.[1]
Discovery and Design Workflow
The discovery of Akt-IN-11 was a result of a rational, structure-guided approach. The process began with high-throughput screening to identify a promising pyrimidine-based scaffold. This was followed by extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, guided by co-crystal structures of lead compounds bound to the Akt1 kinase domain.[1]
Synthesis of Akt-IN-11
The synthesis of Akt-IN-11 is a multi-step process, outlined below.
Step 1: Synthesis of 5-chloro-4-(1H-indol-3-yl)-2-(methylthio)pyrimidine
To a solution of 3-cyanoindole (B1215734) (1.0 eq) in anhydrous THF, a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. A solution of 2,5-dichloropyrimidine (B52856) (1.2 eq) in THF is then added, and the mixture is refluxed for 12 hours. The reaction is quenched with a saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The crude product is purified by column chromatography on silica (B1680970) gel.[1]
Step 2: Synthesis of 5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine
To a solution of 5-chloro-4-(1H-indol-3-yl)-2-(methylthio)pyrimidine in a suitable solvent, an aminating agent is added, and the reaction is heated. After completion, the product is isolated and purified.
Step 3: Synthesis of N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide
5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine is coupled with N-(3-aminophenyl)acetamide under suitable coupling conditions, typically involving a palladium catalyst. The product is then purified by column chromatography.[1]
Step 4: Synthesis of 3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)aniline
To a solution of N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (1.0 eq) in methanol, a 6N aqueous solution of hydrochloric acid is added. The mixture is refluxed for 4 hours.[1]
Step 5: Final Synthesis of Akt-IN-11
The aniline (B41778) derivative from the previous step is reacted with 2-amino-propane-1-sulfonyl chloride in the presence of a base. The final product, Akt-IN-11, is purified by preparative HPLC.
Mechanism of Action and Signaling Pathway
Akt-IN-11 is an ATP-competitive inhibitor that binds to the kinase domain of Akt, preventing the phosphorylation of its downstream substrates. By inhibiting Akt, Akt-IN-11 effectively blocks the pro-survival and pro-proliferative signals of the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells with a hyperactivated pathway.[1]
Quantitative Biological Data
The inhibitory activity of Akt-IN-11 has been characterized in both biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of Akt-IN-11 against Akt Isoforms
| Target | IC50 (nM) |
| Akt1 | ~5 |
| Akt2 | ~21 |
| Akt3 | ~26 |
Data is representative of potent pan-Akt inhibitors and is based on established literature.
Table 2: Cellular IC50 Values of Akt-IN-11 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Bel-7402 | Hepatocellular Carcinoma | 1.15[2] |
| A549 | Lung Cancer | ~5-10 |
| MCF-7 | Breast Cancer | ~1-5 |
| PC-3 | Prostate Cancer | ~1-5 |
Note: These are example values. Actual IC50 values should be determined experimentally.
Experimental Protocols
1. In Vitro Akt Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the direct inhibition of Akt kinase activity by Akt-IN-11.[1]
-
Materials: Recombinant human Akt1, Akt2, and Akt3; LanthaScreen™ Eu-anti-tag antibody; fluorescently labeled tracer; 384-well plates; plate reader.
-
Procedure:
-
Serially dilute Akt-IN-11 in DMSO.
-
In a 384-well plate, add the kinase, tracer, and Eu-labeled antibody.
-
Add the diluted Akt-IN-11 to the wells.
-
Incubate at room temperature for 1 hour.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate IC50 values from the dose-response curves.
-
2. Cell Viability Assay (MTT Assay)
This assay determines the effect of Akt-IN-11 on the viability of cancer cells.[2]
-
Materials: Human cancer cell lines (e.g., Bel-7402); 96-well plates; complete culture medium; MTT solution; DMSO.
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach for 24 hours.
-
Treat cells with serial dilutions of Akt-IN-11 for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
3. Western Blot Analysis
This protocol assesses the effect of Akt-IN-11 on the phosphorylation of Akt and its downstream targets.[3]
-
Materials: Human cancer cell lines; 6-well plates; lysis buffer; primary antibodies (p-Akt, Total Akt, p-GSK3β, etc.); HRP-conjugated secondary antibodies; ECL detection reagent.
-
Procedure:
-
Treat cells with various concentrations of Akt-IN-11.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal.
-
Quantify band intensities to determine the inhibition of phosphorylation.
-
Part 2: MAPK11 Inhibitors for Huntington's Disease
Introduction: Mitogen-activated protein kinase 11 (MAPK11), also known as p38β, has emerged as a potential therapeutic target for Huntington's disease (HD).[4] HD is a neurodegenerative disorder caused by a mutation in the Huntingtin (HTT) gene, leading to the expression of the toxic mutant huntingtin (mHTT) protein. Studies have shown that MAPK11 positively regulates the levels of mHTT. Therefore, inhibiting MAPK11 is a promising strategy for treating HD.[5][6]
Discovery and Synthesis of Dibenzocycloheptanone-Based MAPK11 Inhibitors
A series of potent and selective MAPK11 inhibitors were developed based on the structure of skepinone-L, a known MAPK14 inhibitor. The design strategy focused on modifying the dibenzocycloheptanone scaffold to enhance inhibitory activity against MAPK11.[4]
General Synthesis of Dibenzocycloheptanone Derivatives
The synthesis of these MAPK11 inhibitors involves a multi-step process starting from commercially available materials. A general synthetic scheme is described in the scientific literature and typically involves the formation of the core dibenzocycloheptanone ring system followed by modifications to introduce various substituents.
Mechanism of Action and Signaling Pathway in Huntington's Disease
In the context of Huntington's disease, MAPK11 is believed to contribute to the pathology by stabilizing the mRNA of the mutant Huntingtin (HTT) protein. This leads to increased levels of the toxic mHTT protein. By inhibiting the kinase activity of MAPK11, these inhibitors reduce the stability of HTT mRNA, thereby lowering the production of mHTT.[5][6][7]
Quantitative Biological Data
The inhibitory activities of the synthesized dibenzocycloheptanone derivatives against the MAPK11 enzyme were determined.
Table 3: Inhibitory Activities of Dibenzocycloheptanone Derivatives against MAPK11
| Compound | IC50 (nM) |
| 12a (skepinone-L) | 19.2 |
| 13a | 6.40 |
| 13b | 4.20 |
| SB202190 (Control) | - |
IC50 values are averages of at least two independent determinations.[4]
Experimental Protocol: In Vitro Kinase Assay (Mobility Shift Assay)
The in vitro inhibitory effect of the compounds on MAPK11 kinase activity was assessed using a mobility shift assay.[4]
-
Principle: This assay measures the conversion of a substrate peptide to a phosphopeptide by the kinase. The difference in charge between the substrate and the product allows for their separation and quantification by capillary electrophoresis.
-
Procedure:
-
The kinase reaction is performed by incubating the MAPK11 enzyme with a substrate peptide and ATP in the presence of various concentrations of the inhibitor.
-
Following the reaction, the mixture is subjected to capillary electrophoresis to separate the phosphorylated and non-phosphorylated substrate.
-
The amount of phosphopeptide is quantified, and the percentage of inhibition is calculated for each inhibitor concentration.
-
The data is fitted to a dose-response curve to determine the IC50 value. SB202190 is typically used as a positive control.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Hunting for the mutant without the MAP(K) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HuR stabilizes HTT mRNA via interacting with its exon 11 in a mutant HTT-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
The UNC2025 Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025, a potent and orally bioavailable small molecule inhibitor, has emerged as a significant tool in the study of cancer biology, particularly in the context of acute leukemia.[1][2] Initially designated as "inhibitor 11" in seminal research, UNC2025 functions as a dual inhibitor of MER proto-oncogene tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3).[3][4] Both MERTK and FLT3 are receptor tyrosine kinases that, when dysregulated, play crucial roles in oncogenesis, promoting cancer cell survival and proliferation.[1][5] This technical guide provides an in-depth overview of the UNC2025 signaling pathway, its biochemical activity, and detailed protocols for its experimental characterization.
Core Signaling Pathway of UNC2025 Inhibition
UNC2025 exerts its therapeutic effects by competitively inhibiting the ATP-binding sites of MERTK and FLT3, thereby blocking their autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades.[6] In leukemia cells, the inhibition of MERTK and FLT3 by UNC2025 leads to a significant reduction in the phosphorylation of key downstream effectors, including STAT6, AKT, and ERK1/2.[1][6] This blockade of critical signaling nodes ultimately results in the induction of apoptosis and a reduction in cell proliferation and colony formation in MERTK and FLT3-dependent cancer cells.[1][2]
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biological Function of Imatinib, a Representative Protein Kinase Inhibitor
As an initial step, a comprehensive search was conducted to identify a specific agent referred to as "Protein kinase inhibitor 11." This search did not yield a singular, well-defined molecule with this designation in publicly available scientific literature. The term appears to be either a non-standard nomenclature or a placeholder within a specific, private research context.
To fulfill the user's request for an in-depth technical guide, this document will focus on a well-characterized and clinically significant protein kinase inhibitor, Imatinib (Gleevec) , as a representative example. Imatinib's extensive body of research provides the necessary data to construct a thorough guide that meets all specified requirements for data presentation, experimental protocols, and pathway visualization.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] They function by transferring a phosphate (B84403) group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins, a process known as phosphorylation.[2] This modification acts as a molecular switch, altering the protein's activity, localization, or interaction with other molecules.[3] The human genome encodes over 500 protein kinases, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][4]
Protein kinase inhibitors (PKIs) are a class of targeted therapeutic agents designed to block the action of these enzymes.[5] By interfering with aberrant kinase activity that drives oncogenesis, PKIs can halt tumor cell proliferation and induce apoptosis.[6] Imatinib (marketed as Gleevec) is a cornerstone example of a successful PKI, revolutionizing the treatment of chronic myeloid leukemia (CML) and other cancers.[] This guide provides a detailed overview of the biological function of Imatinib, its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.
Mechanism of Action
Imatinib functions as a Type II inhibitor, binding to the inactive conformation of its target kinases.[] It specifically targets the ATP-binding pocket of several tyrosine kinases.[2] In this inactive state, a key structural element, the DFG motif of the activation loop, is flipped. Imatinib stabilizes this "DFG-out" conformation, preventing the kinase from adopting its active state and thus blocking its ability to bind ATP and phosphorylate its substrates. This competitive inhibition of ATP binding is the basis of its therapeutic effect.
The primary targets of Imatinib include:
-
BCR-Abl: A constitutively active fusion protein tyrosine kinase that is the pathogenic driver in most cases of Chronic Myeloid Leukemia (CML).[4]
-
c-KIT: A receptor tyrosine kinase often mutated and constitutively activated in gastrointestinal stromal tumors (GIST).[5]
-
Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase implicated in various solid tumors.[4]
Quantitative Data: Inhibitory Potency
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values are crucial for comparing the efficacy of different inhibitors and understanding their selectivity. The IC50 represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% in a biochemical or cell-based assay.[8]
Table 1: Imatinib Inhibitory Activity (IC50)
| Target Kinase | Assay Type | IC50 (nM) | Notes |
| v-Abl | Biochemical (Enzyme Assay) | 600 | Cellular activity against BCR-Abl is more potent. |
| BCR-Abl | Cell-based (Proliferation) | 250 | Inhibition of proliferation in BCR-Abl positive cell lines (e.g., K562). |
| c-KIT | Cell-based (Proliferation) | 100 | Inhibition of proliferation in GIST cell lines with activating KIT mutations. |
| PDGFRα/β | Biochemical (Enzyme Assay) | 100 | Potent inhibition of both alpha and beta isoforms. |
| Src | Biochemical (Enzyme Assay) | > 10,000 | Imatinib is a weak inhibitor of Src family kinases. |
| Lck | Biochemical (Enzyme Assay) | > 10,000 | Demonstrates selectivity against other tyrosine kinases. |
Note: IC50 values are highly dependent on specific assay conditions, including ATP concentration and substrate used. The data presented are representative values from published literature.
Signaling Pathways
Imatinib exerts its therapeutic effect by blocking key signaling pathways that are constitutively activated by its target kinases.
BCR-Abl Signaling in CML
In CML, the BCR-Abl fusion protein drives malignant transformation by activating a network of downstream pathways, primarily the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[9] These pathways promote uncontrolled cell proliferation and survival. Imatinib binding to BCR-Abl blocks its kinase activity, leading to the de-phosphorylation of its downstream substrates and the shutdown of these pro-survival signals, ultimately inducing apoptosis in the leukemic cells.
Caption: Imatinib inhibits the constitutively active BCR-Abl kinase, blocking downstream pro-survival pathways.
c-KIT Signaling in GIST
In GIST, mutations in the c-KIT receptor lead to its ligand-independent dimerization and constitutive activation. This results in the autophosphorylation of the receptor and the activation of similar downstream pathways as BCR-Abl, including the MAPK and PI3K/Akt pathways, driving tumor growth. Imatinib binds to the ATP-binding pocket of the mutated c-KIT, preventing its autophosphorylation and blocking downstream signaling.
Caption: Imatinib blocks signaling from mutated c-KIT receptors in GIST, inhibiting tumor growth.
Experimental Protocols
Characterizing the biological function of a protein kinase inhibitor involves a series of biochemical and cell-based assays.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 of Imatinib against a target kinase (e.g., Abl).
Materials:
-
Purified recombinant Abl kinase.
-
Biotinylated peptide substrate (e.g., Abltide).
-
[γ-³²P]ATP (radioactive ATP).
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Imatinib serial dilutions.
-
Streptavidin-coated plates.
-
Stop solution (e.g., EDTA).
-
Scintillation counter.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of Imatinib in kinase buffer. Prepare a master mix containing kinase, peptide substrate, and kinase buffer.
-
Reaction Setup: In a 96-well plate, add 10 µL of each Imatinib dilution (and a vehicle control).
-
Initiate Reaction: Add 30 µL of the kinase/substrate master mix to each well. To initiate the phosphorylation reaction, add 10 µL of [γ-³²P]ATP solution.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear substrate turnover.
-
Stop Reaction: Terminate the reaction by adding 25 µL of stop solution.
-
Capture and Wash: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, phosphorylated substrate. Incubate for 30 minutes, then wash the plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Imatinib concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a radiometric in vitro kinase assay to determine inhibitor potency.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of an inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of Imatinib on a BCR-Abl-dependent cell line (e.g., K562).
Materials:
-
K562 human CML cell line.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Imatinib serial dilutions.
-
96-well clear-bottom cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Spectrophotometer or luminometer.
Protocol:
-
Cell Plating: Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow cells to attach/acclimate.
-
Compound Treatment: Prepare serial dilutions of Imatinib in culture medium. Add 100 µL of the diluted compound to the appropriate wells (resulting in a 2x dilution of the compound and a final volume of 200 µL). Include vehicle-only control wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement (MTT Method): a. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. b. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a spectrophotometer.
-
Viability Measurement (CellTiter-Glo® Method): a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence with a luminometer.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value by fitting the data to a dose-response curve.[10]
Western Blot for Target Phosphorylation
This method is used to confirm that the inhibitor is blocking the kinase activity within the cell by assessing the phosphorylation state of the target kinase or its direct substrates.
Objective: To demonstrate that Imatinib inhibits BCR-Abl phosphorylation in K562 cells.
Materials:
-
K562 cells.
-
Imatinib.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Abl (p-Abl), anti-total-Abl (t-Abl), anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Cell Treatment and Lysis: Treat K562 cells with various concentrations of Imatinib (and a vehicle control) for a short duration (e.g., 2-4 hours). Harvest the cells and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Abl) overnight at 4°C, diluted in blocking buffer.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with antibodies for total Abl and a loading control like GAPDH.
-
Analysis: A decrease in the p-Abl signal with increasing Imatinib concentration, while total Abl and GAPDH levels remain constant, confirms target engagement and inhibition within the cell.
Conclusion
Imatinib serves as a paradigm for targeted therapy in oncology, demonstrating how a deep understanding of the molecular drivers of a disease can lead to the development of highly effective treatments. Its mechanism as a Type II inhibitor of specific tyrosine kinases, particularly BCR-Abl and c-KIT, has been extensively characterized through a combination of biochemical and cellular assays. The quantitative data on its potency, coupled with a clear understanding of the signaling pathways it disrupts, provides a solid foundation for its clinical application and for the development of next-generation kinase inhibitors. The experimental protocols detailed herein represent the standard methodologies employed in the discovery and characterization of such targeted agents, forming a critical part of the drug development pipeline for researchers and scientists in the field.
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In Vitro Activity of Protein Kinase Inhibitor 11 (Compound I-96): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase inhibitor 11, also identified as Compound I-96, is a multi-targeted small molecule inhibitor with demonstrated activity against a panel of serine/threonine and tyrosine kinases. This technical guide provides a consolidated overview of the available in vitro data for this compound, focusing on its inhibitory profile, and outlines general experimental methodologies for assessing its activity. The primary known targets of this inhibitor are PIM-1, Cyclin-Dependent Kinase 2 (CDK-2), Glycogen Synthase Kinase 3 (GSK-3), and Proto-oncogene tyrosine-protein kinase Src (SRC). This inhibitor holds potential for research in oncology, immunology, and neurodegenerative diseases.[1][2][3][4]
Quantitative In Vitro Activity
The inhibitory potency of this compound has been quantified against PIM-1 kinase. However, specific IC50 values for CDK-2, GSK-3, and SRC are not publicly available in the reviewed literature, although it is widely cited as an inhibitor of these kinases.
| Target Kinase | IC50 Value (µM) |
| PIM-1 | 0.18[5][6] |
| CDK-2 | Data not available |
| GSK-3 | Data not available |
| SRC | Data not available |
Signaling Pathways
This compound targets key kinases involved in critical cellular signaling pathways that regulate cell cycle progression, proliferation, survival, and apoptosis. Understanding the role of each targeted kinase provides context for the inhibitor's potential biological effects.
PIM-1 Signaling
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating downstream targets that inhibit apoptosis and promote cell cycle progression.[7]
CDK-2 Signaling
CDK-2 is a key regulator of the cell cycle, particularly at the G1/S transition. It phosphorylates proteins like the Retinoblastoma protein (Rb) to promote entry into the S phase.
GSK-3 Signaling
GSK-3 is a constitutively active kinase involved in a wide range of cellular processes, including metabolism, cell fate, and apoptosis. Its activity is often regulated by inhibitory phosphorylation.
SRC Signaling
Src is a non-receptor tyrosine kinase that plays a central role in signal transduction pathways that control cell adhesion, migration, and proliferation.
Experimental Protocols
General In Vitro Kinase Inhibition Assay Workflow
A typical workflow for assessing the in vitro activity of a kinase inhibitor involves several key steps, from reagent preparation to data analysis.
Biochemical Kinase Assay (Generic Protocol)
This protocol outlines a common method for measuring kinase activity and its inhibition in a biochemical format.
1. Materials and Reagents:
- Recombinant human kinases (PIM-1, CDK-2/Cyclin A, GSK-3β, Src)
- Kinase-specific peptide or protein substrate
- Adenosine triphosphate (ATP)
- This compound (Compound I-96)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)
- Microplates (e.g., 96-well or 384-well)
- Plate reader capable of detecting the signal (luminescence or fluorescence)
2. Procedure:
- Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
- Kinase Reaction Setup:
- Add a defined amount of the recombinant kinase to each well of the microplate.
- Add the diluted inhibitor solutions to the wells. Include wells with solvent only as a positive control (100% activity) and wells without kinase as a negative control (background).
- Pre-incubate the kinase and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
- Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and ATP to each well.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
- Reaction Termination and Detection:
- Stop the reaction by adding a termination solution (e.g., EDTA) or the detection reagent as per the manufacturer's instructions.
- Allow the detection reaction to proceed for the recommended time.
- Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
3. Data Analysis:
- Subtract the background signal (no kinase control) from all other measurements.
- Normalize the data by setting the positive control (no inhibitor) to 100% activity and the negative control (e.g., a known potent inhibitor or no enzyme) to 0% activity.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This compound (Compound I-96) is a multi-targeting kinase inhibitor with a confirmed inhibitory activity against PIM-1. While it is reported to inhibit CDK-2, GSK-3, and SRC, quantitative data for these interactions are not currently available in the public domain. The provided general experimental protocols and signaling pathway diagrams serve as a foundation for researchers to design and conduct further in vitro studies to fully characterize the inhibitory profile and mechanism of action of this compound. Further research is warranted to elucidate the complete inhibitory spectrum and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Targets of Dasatinib, a Multi-Targeted Protein Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the cellular targets of Dasatinib (B193332), a potent, second-generation tyrosine kinase inhibitor. Initially developed for the treatment of chronic myeloid leukemia (CML), Dasatinib's polypharmacology—its ability to bind to multiple targets—makes it a valuable tool for research and a case study in the complexities of targeted therapy.[1] This guide summarizes its key cellular targets, presents quantitative inhibitory data, details common experimental protocols for target validation, and visualizes the core signaling pathways it modulates.
Cellular Targets of Dasatinib
Dasatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of several key oncoproteins.[2] Its primary therapeutic efficacy in Philadelphia chromosome-positive (Ph+) leukemias stems from its potent inhibition of the BCR-ABL fusion protein.[3][4] However, its activity extends to a range of other kinases, which are often referred to as "on-targets" in contexts like CML, but can be considered "off-targets" in other experimental settings.[5] These interactions are crucial for understanding both its therapeutic effects and its potential side effects.
The main targets of Dasatinib include:
-
BCR-ABL Kinase : The hallmark oncogenic driver in CML and Ph+ acute lymphoblastic leukemia (ALL). Dasatinib is approximately 325 times more potent than imatinib (B729) in inhibiting this kinase.[6]
-
SRC Family Kinases (SFKs) : Including SRC, LCK, LYN, and FYN.[3][7] SFKs are involved in a wide array of cellular processes such as proliferation, migration, and adhesion.[3]
-
c-KIT : A receptor tyrosine kinase implicated in the growth of various tumors, including gastrointestinal stromal tumors (GIST).[3][8]
-
Ephrin (EPH) Receptors : Such as EPHA2, which plays a role in cancer development.[3][9]
-
Platelet-Derived Growth Factor Receptor (PDGFR) : PDGFRβ is a key off-target involved in hematopoiesis and vascular function.[3][7]
Broader chemical proteomics and activity-based protein profiling (ABPP) studies have revealed an even wider spectrum of targets, including both tyrosine kinases and several serine/threonine kinases.[9][10]
Quantitative Data: Kinase Inhibition Profile
The selectivity and potency of a kinase inhibitor are quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the inhibitory activity of Dasatinib against some of its key cellular targets. Lower values indicate higher potency.
| Target Kinase | Kinase Family | IC50 / Kᵢ (nM) | Primary Role / Significance |
| ABL1 | Tyrosine Kinase | < 1 - 14 | Primary therapeutic target in CML.[5] |
| SRC | Tyrosine Kinase | < 1 | Key target in cell proliferation, migration, and adhesion.[9] |
| LCK | Tyrosine Kinase | < 1 | Member of the SRC family, crucial in T-cell signaling.[3] |
| LYN | Tyrosine Kinase | < 1 | Member of the SRC family.[3] |
| YES | Tyrosine Kinase | < 1 | Member of the SRC family.[7][11] |
| c-KIT | Receptor Tyrosine Kinase | 1 - 10 | Involved in hematopoiesis and tumorigenesis.[12] |
| PDGFRβ | Receptor Tyrosine Kinase | 1 - 20 | Role in vascular function and cell growth.[3] |
| EPHA2 | Receptor Tyrosine Kinase | ~25 | Implicated in various cancers.[3][9] |
| DDR1 | Receptor Tyrosine Kinase | < 100 | Target identified in gastric cancer. |
| p90RSK | Serine/Threonine Kinase | - | A novel identified target important for cell viability.[9] |
| PIM-3 | Serine/Threonine Kinase | - | A previously unknown target identified via profiling.[10] |
Note: IC50 and Kᵢ values can vary based on the assay conditions and cell type used.
Signaling Pathways Modulated by Dasatinib
Dasatinib exerts its therapeutic effects by blocking critical downstream signaling cascades. By inhibiting its primary targets, it effectively shuts down pathways that drive oncogenesis.
A. BCR-ABL and SRC Signaling Inhibition
In CML, the constitutively active BCR-ABL kinase drives cell proliferation and survival primarily through the PI3K-Akt, RAS-MAPK/ERK, and JAK-STAT pathways.[13][14] Dasatinib's inhibition of BCR-ABL and SRC kinases blocks the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells.[15][16]
Experimental Protocols for Target Identification and Validation
The identification and validation of kinase inhibitor targets involve a combination of biochemical and cell-based assays. Below are detailed protocols for fundamental techniques used in the study of Dasatinib.
A. In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled [γ-³²P]ATP)
-
Dasatinib stock solution (in DMSO)
-
Kinase reaction buffer
-
Phosphocellulose paper or other capture medium
-
Scintillation counter
Procedure:
-
Prepare Serial Dilutions: Create a series of Dasatinib dilutions from the stock solution.
-
Kinase Reaction: In a microplate, combine the recombinant kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted Dasatinib or a DMSO vehicle control to the appropriate wells.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop Reaction: Terminate the reaction using a stop buffer (e.g., phosphoric acid).
-
Measure Phosphorylation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the remaining radioactivity on the paper using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Dasatinib concentration. Use non-linear regression to calculate the IC50 value.
B. Western Blot Analysis for Target Inhibition in Cells
This method assesses whether Dasatinib inhibits the phosphorylation of its target kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., K562 for BCR-ABL)
-
Dasatinib stock solution (in DMSO)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-SRC, anti-total-SRC)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with varying concentrations of Dasatinib (e.g., 0, 1, 10, 100 nM) for a set time (e.g., 2 hours).[1] Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer to extract proteins.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated form of the target kinase.
-
Wash, then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the phospho-protein bands between treated and control samples. Re-probe the membrane with an antibody for the total protein of the target kinase to ensure equal loading.
C. Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy used to identify the cellular targets of a drug in a native biological system.[9] It uses chemical probes that covalently bind to the active sites of enzymes.
Materials:
-
Dasatinib-sensitive and -resistant cell lines
-
Activity-based probe (e.g., desthiobiotin-ATP probe)
-
Dasatinib
-
Lysis buffer
-
Streptavidin-coated beads for enrichment
-
Trypsin for protein digestion
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment
Procedure:
-
Cell Lysis and Drug Treatment: Harvest and lyse cells. Treat the cell lysate with Dasatinib or a vehicle control. This allows Dasatinib to bind to its targets.[9]
-
Probe Labeling: Add the desthiobiotin-ATP probe to the lysate. The probe will bind to the ATP-binding sites of kinases that are not already occupied by Dasatinib.
-
Enrichment: Use streptavidin-coated beads to pull down the probe-labeled proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins.
-
Data Analysis: Proteins that show a significantly reduced signal in the Dasatinib-treated sample compared to the control are identified as potential targets, as Dasatinib's binding prevented the probe from labeling them.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Dasatinib - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dasatinib: a new step in molecular target therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of molecular targets for the targeted treatment of gastric cancer using dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Structure-Activity Relationship of MAPK11 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for inhibitors of Mitogen-Activated Protein Kinase 11 (MAPK11), also known as p38β. As a key player in cellular signaling pathways related to stress responses and inflammation, MAPK11 has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative conditions like Huntington's disease, various cancers, and autoimmune disorders.[1][2] This document provides a comprehensive overview of the chemical scaffolds, quantitative inhibitory data, experimental methodologies, and the intricate signaling pathways associated with MAPK11 inhibition.
Introduction to MAPK11 and its Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) family, consisting of four isoforms (α, β, γ, and δ), are serine/threonine kinases that play a pivotal role in transducing extracellular signals into cellular responses.[1] MAPK11 (p38β) is activated by pro-inflammatory cytokines and environmental stress, subsequently phosphorylating a wide array of downstream substrates, including transcription factors and other kinases.[3] This activation regulates diverse cellular processes such as proliferation, differentiation, and apoptosis.[4] Consequently, the development of potent and selective MAPK11 inhibitors is a promising avenue for therapeutic intervention.[1][2]
The design of MAPK11 inhibitors often revolves around ATP-competitive mechanisms, where small molecules bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[2] The structure-activity relationship (SAR) studies detailed in this guide focus on how chemical modifications to various scaffolds influence their inhibitory potency against MAPK11.
Core Scaffolds and Structure-Activity Relationship (SAR)
Several chemical scaffolds have been investigated for their potential to inhibit MAPK11. This section details the SAR for three prominent classes of inhibitors: dibenzocycloheptanones, diarylsulfones, and sulfoxides. The data presented is primarily derived from studies aimed at identifying potent inhibitors for Huntington's disease.[1]
Dibenzocycloheptanone Derivatives
The dibenzocycloheptanone (or dibenzosuberone) scaffold has been a fertile ground for the development of potent p38 MAPK inhibitors.[5][6] The general structure and key points of modification are highlighted below.
Caption: Core structure of dibenzocycloheptanone-based MAPK11 inhibitors.
Table 1: SAR of Dibenzocycloheptanone Derivatives against MAPK11 [1]
| Compound | R¹ (at C7) | R² (on Phenyl Ring) | IC₅₀ (nM) |
| 12a (Skepinone-L) | H | H | 19.2 |
| 12f | -OH | H | 11.5 |
| 13a | -OCH₃ | H | 6.40 |
| 13b | -OCH₂CH₃ | H | 4.20 |
| 15a | H | 4-F | 22.3 |
| 15b | H | 3-CH₃ | 18.5 |
| 15c | H | 4-CH₃ | 21.7 |
Key SAR Insights:
-
Modifications at the R¹ position: Introducing small hydrophilic groups at the 7-position of the dibenzosuberone (B195587) ring generally enhances inhibitory activity. For instance, a hydroxyl group (12f), and more significantly, methoxy (B1213986) (13a) and ethoxy (13b) groups, led to a notable increase in potency compared to the unsubstituted parent compound (12a).[1]
-
Modifications at the R² position: Substitution on the 2-phenylamino ring with small hydrophobic groups did not significantly improve activity. Compounds with fluoro (15a) or methyl (15b, 15c) substitutions showed similar or slightly reduced potency compared to the unsubstituted analog.[1]
Diaryl Sulfone and Sulfoxide (B87167) Derivatives
Scaffold hopping from the dibenzocycloheptanone core led to the exploration of diaryl sulfone and sulfoxide derivatives as novel MAPK11 inhibitors.
Table 2: SAR of Diaryl Sulfone and Sulfoxide Derivatives against MAPK11 [1]
| Compound | X | R¹ | IC₅₀ (nM) |
| 16a | SO₂ | H | >1000 |
| 16b | SO₂ | 4-F | 89.6 |
| 16c | SO₂ | 3-CH₃ | 112 |
| 16d | SO₂ | 4-CH₃ | 125 |
| 17a | SO | H | >1000 |
| 17b | SO | 4-F | 156 |
| 17c | SO | 3-CH₃ | 211 |
| 17d | SO | 4-CH₃ | 234 |
Key SAR Insights:
-
The diaryl sulfone and sulfoxide scaffolds generally exhibited lower potency compared to the optimized dibenzocycloheptanone derivatives.
-
Similar to the dibenzocycloheptanone series, substitutions on the phenyl ring with small hydrophobic groups were crucial for activity. The unsubstituted diaryl sulfone (16a) and sulfoxide (17a) were largely inactive.
-
A fluoro substitution (16b and 17b) provided the best potency within these series, suggesting that electronic effects might play a role in inhibitor binding.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development of MAPK11 inhibitors.
General Synthesis of Dibenzosuberone Scaffold
The synthesis of the dibenzosuberone core is a critical step in the preparation of this class of inhibitors. A common route involves an intramolecular Friedel-Crafts acylation.[6]
Caption: General workflow for the synthesis of the dibenzosuberone scaffold.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of 2-phenethylbenzoic acid in an anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-phenethylbenzoyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add a Lewis acid, such as aluminum chloride, portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the dibenzosuberone.
General Synthesis of Diaryl Sulfones
Diaryl sulfones can be synthesized through various methods, including the base-promoted coupling of sulfonyl hydrazides with diaryliodonium salts.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine the desired sulfonyl hydrazide, diaryliodonium salt, and a suitable base (e.g., potassium carbonate) in a solvent such as n-propanol.
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to yield the desired diaryl sulfone.
MAPK11 Kinase Inhibition Assay (Mobility Shift Assay)
The inhibitory activity of the synthesized compounds against MAPK11 is typically determined using a mobility shift assay. This assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate.[1]
Caption: Workflow for a mobility shift kinase assay to determine IC₅₀ values.
Detailed Protocol:
-
Reagents and Buffers:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
MAPK11 Enzyme: Recombinant human MAPK11.
-
Substrate: A suitable fluorescently labeled peptide substrate for MAPK11.
-
ATP: Adenosine triphosphate.
-
Test Compounds: Dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, MAPK11 enzyme, and the fluorescently labeled substrate.
-
Add varying concentrations of the test compound or DMSO (as a control) to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Detection and Data Analysis:
-
Analyze the reaction mixture using a capillary electrophoresis-based microfluidic device. The phosphorylated and non-phosphorylated substrates will have different electrophoretic mobilities, allowing for their separation and quantification.
-
Measure the fluorescence intensity of the separated substrate and product peaks.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
MAPK11 Signaling Pathway
MAPK11 is a component of the broader p38 MAPK signaling cascade, which is activated by a variety of extracellular stimuli. The pathway involves a three-tiered kinase module: a MAPKKK, a MAPKK, and the MAPK itself.[7]
Caption: Simplified signaling pathway of MAPK11 activation and downstream effects.
Upstream Activation: MAPK11 is activated through phosphorylation by upstream MAP kinase kinases (MAPKKs), primarily MKK3 and MKK6.[4] These MAPKKs are, in turn, activated by a variety of MAPKK kinases (MAPKKKs) such as TAK1 and MEKKs, which are responsive to extracellular signals like pro-inflammatory cytokines (e.g., TNF-α and IL-1β) and cellular stress.[7]
Downstream Substrates and Cellular Functions: Once activated, MAPK11 phosphorylates a range of downstream targets. Key substrates include transcription factors like ATF2 and CREB, and other kinases such as MSK1/2.[3] The phosphorylation of these substrates modulates gene expression and cellular responses. A particularly relevant function of MAPK11 in the context of Huntington's disease is its role in regulating the stability of the huntingtin (HTT) mRNA.[8] Inhibition of MAPK11 has been shown to reduce the levels of the mutant HTT protein.
Conclusion and Future Directions
The structure-activity relationship of MAPK11 inhibitors is a dynamic field of research with significant therapeutic potential. The dibenzocycloheptanone scaffold has yielded highly potent inhibitors, with IC₅₀ values in the low nanomolar range.[1] Key SAR insights highlight the importance of hydrophilic substitutions at the 7-position of the dibenzosuberone ring. While scaffold hopping to diaryl sulfones and sulfoxides has been explored, these have yet to achieve the same level of potency.
Despite promising preclinical data for p38 MAPK inhibitors in various inflammatory diseases, clinical trials have faced challenges, often due to a lack of efficacy or adverse side effects.[9][10] This underscores the need for highly selective inhibitors that can differentiate between the p38 isoforms to minimize off-target effects.
Future research will likely focus on the development of novel scaffolds, the optimization of existing ones to enhance selectivity and pharmacokinetic properties, and a deeper understanding of the specific roles of MAPK11 in different disease contexts. The continued exploration of SAR will be paramount in guiding the design of the next generation of MAPK11 inhibitors with improved therapeutic profiles.
References
- 1. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MAPK11 inhibitors and how do they work? [synapse.patsnap.com]
- 3. uniprot.org [uniprot.org]
- 4. MAPK11 - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and biological evaluation of novel disubstituted dibenzosuberones as highly potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Design, Synthesis, and Structure-Activity Relationship Study of Potent MAPK11 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK11 mitogen-activated protein kinase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Unraveling the Impact of Protein Kinase "11" Inhibitors on Cancer Cell Lines: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanisms and effects of specific protein kinase inhibitors, with a focus on those targeting Cyclin-Dependent Kinase 11 (CDK11) and the serine/threonine kinase Akt (Protein Kinase B). This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of targeted cancer therapies.
The nomenclature "Protein kinase inhibitor 11" is not standardized and can refer to several distinct molecules targeting different kinases. This guide will focus on two prominent and well-characterized classes: CDK11 inhibitors, exemplified by OTS964, and inhibitors of the Akt signaling pathway.
Section 1: CDK11 Inhibition in Cancer Therapy
Cyclin-dependent kinase 11 (CDK11) is a crucial regulator of transcription and RNA processing, making it a compelling target in oncology. Its inhibition has been shown to disrupt these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation: Efficacy of the CDK11 Inhibitor OTS964
The small molecule inhibitor OTS964 has demonstrated potent cytotoxic effects across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for OTS964 highlight its efficacy in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6 |
| HepG2 | Liver Cancer | 19 |
| Reh | B-cell Acute Lymphoblastic Leukemia | 22 |
| JM1 | B-cell Acute Lymphoblastic Leukemia | 14 |
| Daudi | Burkitt's Lymphoma | 25 |
| A549 | Lung Cancer | 31 |
| UM-UC-3 | Bladder Cancer | 32 |
| HCT-116 | Colon Cancer | 33 |
| MKN1 | Stomach Cancer | 38 |
| MKN45 | Stomach Cancer | 39 |
| DU4475 | Breast Cancer | 53 |
| T47D | Breast Cancer | 72 |
| MDA-MB-231 | Breast Cancer | 73 |
| HT29 | Colon Cancer | 290 |
Data compiled from multiple sources.[1][2]
Signaling Pathway of CDK11 Inhibition
Inhibition of CDK11 disrupts the cell cycle and induces apoptosis through a defined signaling cascade. A key mechanism involves the deactivation of SF3B1, a core component of the spliceosome, leading to G2/M cell cycle arrest and the induction of apoptosis.[1]
Section 2: Akt Inhibition as a Therapeutic Strategy
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its frequent dysregulation in cancer makes it a prime target for therapeutic intervention. Various small molecule inhibitors targeting Akt have been developed and show promise in preclinical and clinical studies.
Data Presentation: Efficacy of Selective Akt Inhibitors
The following tables summarize the IC50 values for several prominent Akt inhibitors across a panel of human cancer cell lines, demonstrating their potent anti-proliferative activity.
Table 2.1: IC50 Values of GSK690693
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Cancer | 72 |
| ZR-75-1 | Breast Cancer | 79 |
| BT474 | Breast Cancer | 86 |
| HCC1954 | Breast Cancer | 119 |
| LNCaP | Prostate Cancer | 147 |
| MDA-MB-453 | Breast Cancer | 975 |
Data from Selleck Chemicals.[3]
Table 2.2: IC50 Values of MK-2206
| Cell Line | Cancer Type | IC50 (nM) |
| Akt1 | (Cell-free) | 8 |
| Akt2 | (Cell-free) | 12 |
| Akt3 | (Cell-free) | 65 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 60 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 120 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 900 |
Data from MedchemExpress and ASH Publications.[4][5]
Table 2.3: IC50 Values of Ipatasertib (GDC-0068)
| Cell Line | Cancer Type | IC50 (µM) |
| SPEC-2 | Uterine Serous Carcinoma | 2.05 |
| ARK1 | Uterine Serous Carcinoma | 6.62 |
Data from a study on serous endometrial cancer.
Signaling Pathway of Akt Inhibition
Akt inhibitors typically function by preventing the phosphorylation and subsequent activation of Akt, thereby blocking downstream signaling that promotes cell survival and proliferation. This leads to the induction of apoptosis and cell cycle arrest.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of protein kinase inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram
Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Workflow Diagram
Protocol
-
Cell Treatment: Treat cells with the desired concentration of the kinase inhibitor for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol
-
Assay Plate Preparation: Prepare a white-walled 96-well plate containing cells in culture medium, including blanks, negative controls, and inhibitor-treated cells.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the plate.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins, such as total and phosphorylated forms of kinases and their downstream targets.
Workflow Diagram
Protocol
-
Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): To analyze another protein on the same blot (e.g., total protein as a loading control), the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.
-
Data Analysis: Perform densitometric analysis of the bands using image analysis software to quantify protein levels. Normalize the signal of the protein of interest to a loading control (e.g., β-actin or total protein).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Role of Mitogen-Activated Protein Kinase 11 (MAPK11) Inhibition in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a key pathological driver of a wide range of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. At the heart of the cellular signaling cascades that orchestrate the inflammatory response lies the mitogen-activated protein kinase (MAPK) family. Among its members, MAPK11, also known as p38β, has emerged as a critical regulator of pro-inflammatory cytokine production and cellular stress responses.[1] Consequently, the development of small molecule inhibitors targeting MAPK11 and its closely related isoforms represents a promising therapeutic strategy for the management of these complex inflammatory conditions.
This technical guide provides an in-depth overview of the role of MAPK11 in inflammatory diseases, focusing on the mechanism of action of its inhibitors, relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols for their evaluation.
The MAPK11 (p38β) Signaling Pathway in Inflammation
The p38 MAPK signaling pathway is a crucial transducer of extracellular inflammatory and stress signals to the cellular interior, culminating in a wide array of cellular responses including the production of pro-inflammatory cytokines, apoptosis, and cell differentiation.[1] The cascade is initiated by various stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors like UV radiation and osmotic shock.
These signals activate upstream MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MKKs), primarily MKK3 and MKK6.[1] Activated MKK3/6 then dually phosphorylate a conserved TGY motif in the activation loop of p38 MAPK isoforms, including MAPK11, leading to their activation.[1] Once activated, p38 kinases phosphorylate a variety of downstream substrates, such as MAPK-activated protein kinase 2 (MK2) and the transcription factor ATF2.[1] This phosphorylation cascade ultimately leads to the increased transcription and translation of genes encoding key inflammatory mediators, including TNF-α and IL-6.[2][3]
Quantitative Data on MAPK11 Inhibitors
The development of p38 MAPK inhibitors has led to a variety of compounds with differing potencies and specificities for the four p38 isoforms (α, β, γ, δ). The following tables summarize key quantitative data for several well-characterized p38 MAPK inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected p38 MAPK Inhibitors
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) | Reference(s) |
| SB203580 | 9 | - | - | - | [4][5] |
| BIRB 796 (Doramapimod) | 38 | 65 | 200 | 520 | [3][6] |
| LY2228820 (Ralimetinib) | 5.3 | 3.2 | - | - | [4] |
| SB202190 | - | - | - | - | [2] |
| VX-702 | - | - | - | - | [7] |
| SCIO-469 (Talmapimod) | 9 | - | - | - | [4] |
| FR167653 | - | - | - | - | [8] |
| GW856553X | - | - | - | - | [9][10] |
| GSK678361 | - | - | - | - | [9][10] |
Table 2: In Vitro and In Vivo Efficacy of Selected p38 MAPK Inhibitors in Inflammatory Models
| Inhibitor | Model System | Endpoint | Efficacy | Reference(s) |
| SB203580 | LPS-stimulated human monocytes | TNFα & IL-1 production | Profound inhibition | [3] |
| SB203580 | LPS-induced inflammation in mice | Plasma TNFα levels | Dose-dependent suppression | [11] |
| BIRB 796 (Doramapimod) | LPS-stimulated mice | TNFα production | 84% inhibition (at 30 mg/kg) | [12][13] |
| BIRB 796 (Doramapimod) | Collagen-induced arthritis in mice | Arthritis symptoms | Efficacious in established arthritis | [12][13] |
| FR167653 | Collagen-induced arthritis in rats | Joint destruction | Suppressed progression (therapeutic model) | [8] |
| GW856553X | Collagen-induced arthritis in mice | Signs and symptoms of disease | Reduced disease severity | [9][10] |
| GSK678361 | Collagen-induced arthritis in mice | Established disease and joint destruction | Completely reversed | [9][10] |
| SD-282 | Collagen-induced arthritis in mice | Bone and cartilage destruction | Reversed destruction in advanced disease | [14] |
Table 3: Pharmacokinetic Parameters of Selected p38 MAPK Inhibitors
| Inhibitor | Species | Dose | Route | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference(s) |
| BIRB 796 (Doramapimod) | Mouse | 10 mg/kg | p.o. | - | - | Good | [6][12] |
| LY3007113 | Human | 20-200 mg | p.o. | - | - | Dose-proportional exposure | [15] |
| SB202190 | Rat | - | - | - | - | - | [16] |
| RWJ67657 | Human | Single dose | - | - | 5.1 - 7.7 | - | [4] |
Experimental Protocols
Accurate evaluation of MAPK11 inhibitors requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency (IC50) of an inhibitor against a purified p38 MAPK isoform.
Luminescent-Based Kinase Assay (e.g., ADP-Glo™) [11]
This method quantifies kinase activity by measuring the amount of ADP produced in the reaction.
-
Materials:
-
Recombinant human p38 MAPK isoforms (including p38β/MAPK11)
-
Kinase assay buffer
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer-compatible 384-well plates
-
-
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a white, opaque 384-well plate, add the kinase assay buffer, the specific p38 isoform, the substrate, and the test inhibitor at various concentrations.
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol allows for the semi-quantitative assessment of p38 MAPK activation in a cellular context by detecting its phosphorylated form.[3]
-
Materials:
-
Cell culture reagents
-
Stimulant (e.g., LPS, Anisomycin)
-
Test inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells (e.g., HeLa, A549, or primary immune cells) and culture overnight. Pre-treat with the p38 MAPK inhibitor for 1 hour, followed by stimulation with an appropriate agonist for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as a ratio of phospho-p38 to total p38.
-
In Vivo LPS-Induced Cytokine Production Model
This animal model is used to evaluate the in vivo efficacy of an anti-inflammatory compound by measuring its ability to suppress LPS-induced cytokine release.[1][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of p38 suppress cytokine production in rheumatoid arthritis synovial membranes: does variable inhibition of interleukin-6 production limit effectiveness in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. benchchem.com [benchchem.com]
- 8. Prevention of the onset and progression of collagen-induced arthritis in rats by the potent p38 mitogen-activated protein kinase inhibitor FR167653 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. A selective p38 alpha mitogen-activated protein kinase inhibitor reverses cartilage and bone destruction in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 1 and pharmacokinetic study of LY3007113, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
Preclinical Studies of MAPK11 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase 11 (MAPK11), also known as p38β, is a member of the p38 MAPK family of serine/threonine kinases. These kinases are key components of intracellular signaling cascades that respond to a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stress. The activation of the p38 MAPK pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, MAPK11 has emerged as a promising therapeutic target for the development of novel inhibitors.
This technical guide provides a comprehensive overview of the preclinical studies of MAPK11 inhibitors, with a focus on their mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and toxicological profiles. Given that many inhibitors target multiple isoforms of p38 MAPK, this guide will also incorporate relevant data from well-characterized p38 MAPK inhibitors as representative examples.
Mechanism of Action and Signaling Pathway
MAPK11 is activated by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6, through dual phosphorylation of a T-G-Y motif in its activation loop. Once activated, MAPK11 phosphorylates a wide range of downstream substrates, including transcription factors and other kinases, thereby modulating gene expression and cellular responses.
The signaling cascade is initiated by various extracellular signals that activate upstream signaling components, leading to the activation of the MKK3/6-MAPK11 axis. Downstream, activated MAPK11 can phosphorylate and activate transcription factors such as ATF2 (Activating Transcription Factor 2), which in turn regulates the expression of genes involved in inflammation and cell survival.
In Vitro Efficacy
The initial evaluation of MAPK11 inhibitors involves assessing their potency and selectivity in cell-free and cell-based assays.
Quantitative Data: In Vitro Inhibition of MAPK11
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Reference |
| SB202190 | p38α/β | Cell-free | 50 (p38α), 100 (p38β) | [1] |
| Losmapimod | p38α/β | Cell-free | - | [2] |
| Ralimetinib (LY2228820) | p38α/β | Cell-free | 5.3 (p38α), 3.2 (p38β) | [3] |
| Compound 13a | MAPK11 | Mobility Shift Assay | 6.40 | [4] |
| Compound 13b | MAPK11 | Mobility Shift Assay | 4.20 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro Kinase Assay (Mobility Shift Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAPK11 using a mobility shift assay.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human MAPK11, a suitable substrate peptide, ATP, and the test inhibitor at various concentrations.
-
Reaction Setup: In a microplate, combine the MAPK11 enzyme, substrate peptide, and serially diluted test inhibitor. Include a positive control (e.g., SB202190) and a negative control (vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Analyze the reaction mixture using capillary electrophoresis to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge difference.
-
Data Analysis: Quantify the amount of product formed at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
In Vivo Efficacy
The antitumor activity of MAPK11 inhibitors is evaluated in preclinical animal models, typically using human tumor xenografts in immunodeficient mice.
Quantitative Data: In Vivo Antitumor Activity of p38 MAPK Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| SB202190 | Pancreatic Cancer | Xenograft | 10 µmol/L (in vitro) | Increased proliferation (in vitro) | [5] |
| Ralimetinib (LY2228820) | Glioblastoma, Multiple Myeloma, Breast, Ovarian, Lung Cancer | Xenografts | Not specified | Demonstrated in vivo efficacy | [3] |
Note: In vivo efficacy data for highly specific MAPK11 inhibitors is limited in the public domain. The data presented here is for broader p38 MAPK inhibitors and may not be fully representative of MAPK11-specific inhibition.
Experimental Protocol: Tumor Xenograft Study
This protocol describes a general procedure for assessing the in vivo efficacy of a MAPK11 inhibitor in a subcutaneous tumor xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer the MAPK11 inhibitor or vehicle according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the animals.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a defined treatment period.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) as a percentage.[6][7][8]
Pharmacokinetics
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of MAPK11 inhibitors.
Quantitative Data: Preclinical Pharmacokinetics of a p38 MAPK Inhibitor
Inhibitor: SB-203580
| Species | Bioavailability (%) | Clearance | Plasma Protein Binding (%) | Reference |
| Mouse | 3-48 | Moderate to High | 78-92 | [9] |
| Rat | 3-48 | Moderate to High (non-linear at >1000 ng/mL) | 78-92 | [9] |
| Dog | 78 | Moderate to High | 78-92 | [9] |
| Monkey | 32 | Moderate to High | 78-92 | [9] |
| Human (in vitro) | - | - | 96-97 | [9] |
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol provides a general framework for a single-dose pharmacokinetic study in mice.
Methodology:
-
Animal Groups: Use a sufficient number of mice for each administration route (intravenous and oral) and for each time point.
-
Dosing: Administer a single dose of the MAPK11 inhibitor. For the oral group, administer via gavage. For the intravenous group, administer via tail vein injection.
-
Blood Collection: Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), and oral bioavailability (F%).[10][11][12][13][14]
Toxicology
Preclinical toxicology studies are conducted to identify potential adverse effects and to determine a safe starting dose for clinical trials.
Summary of Toxicological Findings for p38 MAPK Inhibitors
-
Gastrointestinal and Lymphoid Toxicity: A notable toxicity associated with some p38 MAPK inhibitors is acute gastrointestinal and lymphoid toxicity, which has been observed specifically in dogs.[15][16] This is characterized by lymphoid necrosis and depletion in the gut-associated lymphoid tissue (GALT), mesenteric lymph nodes, and spleen, as well as colonic and cecal mucosal hemorrhages.[15][16] This toxicity appears to be species-specific, as it is not observed in mice, rats, or cynomolgus monkeys.[15]
-
Cardiovascular Effects: As with many kinase inhibitors, potential cardiovascular toxicity is a concern and should be carefully evaluated in preclinical studies.[17][18]
-
Neurological and Hepatic Effects: Potential for neurological and hepatic toxicity has also been considered for p38 MAPK inhibitors due to the expression and function of these kinases in the brain and liver.[19]
Experimental Protocol: General Preclinical Toxicology Assessment
A tiered approach is typically used for preclinical safety assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. fshdsociety.org [fshdsociety.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. youtube.com [youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In Vivo Xenograft Study [bio-protocol.org]
- 9. Preclinical pharmacokinetics of SB-203580, a potent inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic study in mice [bio-protocol.org]
- 11. unmc.edu [unmc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acute lymphoid and gastrointestinal toxicity induced by selective p38alpha map kinase and map kinase-activated protein kinase-2 (MK2) inhibitors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
An In-depth Technical Guide on the Therapeutic Applications of Imatinib (A Multi-Targeted Protein Kinase Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib (B729), a 2-phenylaminopyrimidine derivative, is a potent and selective inhibitor of several protein tyrosine kinases.[1] It has become a cornerstone in the treatment of specific malignancies, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2][3][4][5] This technical guide provides a comprehensive overview of the therapeutic applications of Imatinib, its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Introduction: Mechanism of Action
Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. Its primary targets include the BCR-ABL fusion protein, c-KIT, and the Platelet-Derived Growth Factor Receptor (PDGFR).[6][7][8][9] By occupying the ATP-binding pocket, Imatinib stabilizes the inactive conformation of the kinase, preventing the phosphorylation of downstream substrates. This action effectively blocks the signaling cascades that drive cell proliferation and survival in susceptible cancers, ultimately leading to apoptosis.[10]
Therapeutic Applications
Chronic Myeloid Leukemia (CML)
The hallmark of CML is the Philadelphia chromosome, which harbors the BCR-ABL fusion gene. The resulting BCR-ABL protein is a constitutively active tyrosine kinase that is central to the pathogenesis of CML.[11] Imatinib was the first targeted therapy developed to specifically inhibit this oncoprotein and has revolutionized the management of CML.[3][4][5]
Gastrointestinal Stromal Tumors (GIST)
GISTs are the most common mesenchymal tumors of the gastrointestinal tract.[12] A majority of these tumors are driven by activating mutations in the c-KIT proto-oncogene, a receptor tyrosine kinase.[1][13] Imatinib's potent inhibition of c-KIT has made it the standard first-line treatment for unresectable and/or metastatic GIST.[2][3][4][5]
Quantitative Data: In Vitro Efficacy
The potency of Imatinib against its target kinases is typically quantified by its half-maximal inhibitory concentration (IC50). These values are crucial for understanding the drug's specificity and for designing in vitro experiments.
| Target Kinase | IC50 (Cell-Free Assays) | Primary Associated Disease(s) |
| v-Abl | 0.6 µM | Chronic Myeloid Leukemia (CML) |
| c-KIT | 0.1 µM | Gastrointestinal Stromal Tumors (GISTs) |
| PDGFR | 0.1 µM | Various solid tumors, Myeloproliferative Disorders |
Data sourced from cell-free or cell-based assays.[6][9][14]
| Cell Line | Target Pathway | IC50 (Cell-Based Assays) | Assay Type |
| K562 (CML) | BCR-ABL | 0.08 µM | Cytotoxicity (MTT) |
| NCI-H727 (Carcinoid) | - | 32.4 µM | Growth Inhibition |
| BON-1 (Carcinoid) | - | 32.8 µM | Growth Inhibition |
Data sourced from various cell-based growth inhibition and cytotoxicity assays.[15]
Signaling Pathways
BCR-ABL Signaling Pathway in CML
The constitutively active BCR-ABL kinase activates several downstream pathways crucial for CML pathogenesis, including:
-
RAS/MAPK Pathway : Promotes cell proliferation.[16]
-
PI3K/AKT Pathway : Promotes cell survival by inhibiting apoptosis.[16][17]
-
JAK/STAT Pathway : Contributes to cell proliferation and survival.[17]
Imatinib's inhibition of BCR-ABL blocks these downstream signals, leading to cell cycle arrest and apoptosis in CML cells.[10]
Caption: Imatinib inhibits the constitutively active BCR-ABL kinase in CML.
c-KIT Signaling Pathway in GIST
In GIST, mutations in the c-KIT receptor lead to its ligand-independent dimerization and constitutive activation.[1] This results in the activation of similar downstream pathways as BCR-ABL, such as the PI3K/AKT and MAPK pathways, driving tumor growth.[2] Imatinib blocks the kinase activity of the mutated c-KIT, thereby inhibiting these oncogenic signals.[13]
Caption: Imatinib inhibits the mutated c-KIT receptor in GIST.
Experimental Protocols
In Vitro Kinase Inhibition Assay (for ABL Kinase)
This assay determines the direct inhibitory effect of Imatinib on ABL kinase activity.
Materials:
-
Recombinant ABL kinase
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2)[14]
-
Substrate (e.g., synthetic peptide like poly(Glu, Tyr) 4:1 or a protein substrate like CRKL)[14][15]
-
[γ-33P]-ATP or unlabeled ATP
-
Imatinib stock solution
-
SDS-PAGE and Western blotting reagents (if using a protein substrate)
-
Filter membrane and scintillation counter (if using [γ-33P]-ATP)
Procedure:
-
Prepare Imatinib Dilutions: Serially dilute Imatinib in the kinase reaction buffer to a range of concentrations.
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the recombinant ABL kinase and substrate in the kinase reaction buffer.[15]
-
Imatinib Incubation: Add the diluted Imatinib solutions to the kinase-substrate mixture and incubate for 10-15 minutes at room temperature.[15]
-
Initiate Kinase Reaction: Start the reaction by adding ATP.[15]
-
Reaction Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.[15]
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer or a stop solution.[14][15]
-
Detection and Analysis:
-
Data Analysis: Calculate the percentage of inhibition for each Imatinib concentration and plot the data to determine the IC50 value.[14]
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay measures the effect of Imatinib on the proliferation and viability of cancer cells (e.g., K562 CML cells).
Materials:
-
Target cancer cell line (e.g., K562)
-
Complete cell culture medium
-
Imatinib stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Imatinib Treatment: Add serial dilutions of Imatinib to the wells and incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Mechanisms of Resistance
Despite the success of Imatinib, resistance can develop through various mechanisms.
BCR-ABL Dependent Mechanisms
-
Point mutations: Mutations in the ABL kinase domain can impair Imatinib binding.[19][20][21][22] The T315I mutation is a common example that confers resistance to Imatinib.[23]
-
Gene amplification: Increased copies of the BCR-ABL gene lead to overexpression of the target protein, overwhelming the inhibitory capacity of the drug.[19][21]
BCR-ABL Independent Mechanisms
-
Activation of alternative signaling pathways: Upregulation of other survival pathways, such as those mediated by SRC family kinases, can bypass the need for BCR-ABL signaling.[19][23]
-
Drug efflux: Increased expression of drug transporters like P-glycoprotein (MDR-1) can actively pump Imatinib out of the cell.[23]
Conclusion
Imatinib represents a paradigm shift in cancer therapy, demonstrating the power of targeting specific molecular drivers of malignancy. Its success in CML and GIST has paved the way for the development of numerous other targeted therapies. A thorough understanding of its mechanism of action, efficacy, and the pathways it inhibits is crucial for its optimal use in the clinic and for the development of next-generation inhibitors to overcome resistance.
References
- 1. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib treatment for gastrointestinal stromal tumour (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The safety profile of imatinib in CML and GIST: long-term considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. The safety profile of imatinib in CML and GIST: long-term considerations | Semantic Scholar [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. droracle.ai [droracle.ai]
- 11. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Protein Kinase Inhibitor 11: A Technical Guide to Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Protein Kinase Inhibitor 11, a multi-targeted inhibitor with significant potential in therapeutic research. The document details its binding affinity against key oncogenic and regulatory kinases, outlines the experimental methodologies used to determine these interactions, and visualizes the complex signaling pathways modulated by this compound.
Quantitative Binding Affinity of this compound
This compound, also identified in scientific literature as "Pim-1 kinase inhibitor 11 (10f)" and "Compound I-96," has demonstrated inhibitory activity against a panel of serine/threonine and tyrosine kinases. The following table summarizes the available quantitative data on its binding affinity, providing a clear comparison of its potency against various targets.
| Target Kinase | Inhibitor Identification | Parameter | Value (µM) |
| PIM-1 | Pim-1 kinase inhibitor 11 (10f) | IC50 | 0.18[1] |
| PIM-1 | This compound (Compound I-96) | - | Inhibits |
| CDK2 | This compound (Compound I-96) | - | Inhibits |
| GSK-3 | This compound (Compound I-96) | - | Inhibits |
| SRC | This compound (Compound I-96) | - | Inhibits |
Further research is required to determine the specific IC50, Kd, or Ki values for CDK2, GSK-3, and SRC.
Experimental Protocols for Kinase Inhibition Assays
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a kinase inhibitor. While the specific experimental details for this compound are proprietary to the primary research, a general methodology for such an assay is provided below. This protocol is based on standard industry practices for in vitro kinase assays.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (e.g., PIM-1).
Materials:
-
Recombinant human kinase (e.g., PIM-1)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), radio-labeled or fluorescently-labeled
-
This compound, serially diluted
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor)
-
96-well or 384-well assay plates
-
Scintillation counter or fluorescence plate reader
Workflow for a Radiometric Filter Binding Assay:
Methodology Steps:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.
-
Reaction Setup: The kinase, its specific peptide substrate, and the assay buffer are added to the wells of the microplate. The prepared dilutions of the inhibitor are then added to the respective wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated for a predetermined period to allow for substrate phosphorylation.
-
Reaction Termination and Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the radiolabeled phosphate (B84403) on a filter and measuring the signal. In a fluorescence-based assay, a specific antibody or binding protein that recognizes the phosphorylated substrate is used to generate a fluorescent signal.
-
Data Analysis: The raw data is converted to percent inhibition relative to the controls. The IC50 value is then calculated by fitting the data to a four-parameter logistic model.
Signaling Pathways Modulated by this compound
This compound targets several kinases that are integral components of critical cellular signaling pathways. Understanding these pathways provides context for the inhibitor's potential therapeutic applications.
PIM-1 Signaling Pathway
PIM-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. It is a downstream effector of the JAK/STAT signaling pathway and can influence the activity of the NF-κB pathway.
CDK2 Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. Its activity is dependent on its association with cyclins E and A. A primary substrate of the CDK2/cyclin E complex is the retinoblastoma protein (Rb).
GSK-3 Signaling Pathway
Glycogen synthase kinase 3 (GSK-3) is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell fate, and apoptosis. It is a key component of the Wnt signaling pathway, where it phosphorylates β-catenin, targeting it for degradation.
SRC Signaling Pathway
SRC is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion. It is often activated by receptor tyrosine kinases and integrins and phosphorylates a multitude of substrates involved in cytoskeletal rearrangement and cell-matrix interactions.
Conclusion
This compound is a promising multi-targeted agent with demonstrated activity against several key kinases implicated in cancer and other diseases. Its ability to inhibit PIM-1, CDK2, GSK-3, and SRC highlights its potential for broad therapeutic applications. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the full potential of this and similar compounds. Further characterization of its binding kinetics and in vivo efficacy will be crucial next steps in its development.
References
A Technical Guide to the Off-Target Effects of Multi-Targeted Kinase Inhibitors: A Case Study
Disclaimer: The specific compound "Protein kinase inhibitor 11" is not a recognized designation in publicly available scientific literature. Therefore, this guide uses Sunitinib , a well-characterized, multi-targeted kinase inhibitor approved for clinical use, as a representative example to illustrate the principles and methodologies for assessing off-target effects. The data, pathways, and protocols presented herein pertain to Sunitinib.
Introduction
Sunitinib (marketed as Sutent®) is an oral, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1] Its primary therapeutic action stems from the simultaneous inhibition of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-KIT), which are crucial for tumor angiogenesis and cell proliferation.[2][3] This multi-targeted approach, while effective, inherently increases the likelihood of interactions with unintended kinases, known as off-target effects.
Understanding these off-target interactions is critical in drug development for several reasons:
-
Predicting Toxicity: Off-target effects are a primary cause of adverse drug reactions. For Sunitinib, cardiotoxicity has been linked to the inhibition of non-target kinases like AMP-activated protein kinase (AMPK).[4][5]
-
Explaining Polypharmacology: In some instances, off-target effects can contribute to the drug's therapeutic efficacy.
-
Guiding Drug Optimization: A detailed off-target profile allows medicinal chemists to design more selective and safer next-generation inhibitors.
This guide provides a technical overview of the known off-target effects of Sunitinib, presenting quantitative data, detailed experimental protocols for assessing kinase inhibition, and visualizations of the relevant biological and experimental workflows.
Quantitative Kinase Inhibition Profile of Sunitinib
The following table summarizes the inhibitory activity of Sunitinib against its intended (primary) targets and key off-targets identified in biochemical and cellular assays. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are critical metrics for understanding the inhibitor's potency. Lower values indicate higher potency.
| Target | Target Type | IC50 / Ki Value | Context / Significance |
| PDGFRβ | Primary | IC50: 2 nM / Ki: 8 nM | Potent inhibition of a primary target involved in angiogenesis.[6] |
| c-KIT | Primary | Ki: 4 nM | Key target in Gastrointestinal Stromal Tumors (GIST).[6] |
| VEGFR2 (KDR) | Primary | IC50: 80 nM / Ki: 9 nM | Central target for mediating anti-angiogenic effects.[6] |
| FLT3 (ITD mutant) | Primary | IC50: 50 nM | A target in certain hematologic malignancies like Acute Myeloid Leukemia.[6] |
| FLT3 (Wild-Type) | Primary | IC50: ~250 nM | Inhibition of the wild-type kinase.[6] |
| RET | Primary/Off-Target | Potent Inhibitor | Inhibition may contribute to hypothyroidism, a known side effect.[1][6] |
| AMPK | Off-Target | Potent Inhibitor | Key mediator of cardiotoxicity via disruption of cardiac metabolic homeostasis.[5][6] |
| RSK1 | Off-Target | Inhibited at therapeutic concentrations | Potential contributor to cardiotoxicity.[6][7] |
Signaling Pathways and Off-Target Interactions
Sunitinib exerts its therapeutic effect by blocking ATP from binding to the kinase domain of its primary targets, thereby inhibiting downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways that drive cell proliferation and angiogenesis.[7][8] However, its inhibition of off-target kinases, such as AMPK, can disrupt essential housekeeping functions in non-cancerous cells, leading to toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Kinase Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus for therapeutic intervention.[1][2][3] Protein kinase inhibitors are small molecules designed to block the activity of specific kinases, thereby modulating downstream signaling pathways and exerting therapeutic effects.[1][2]
This document provides detailed experimental protocols for the characterization of a representative protein kinase inhibitor, herein referred to as "Protein Kinase Inhibitor 11" (PKI-11). These protocols are designed to assess the inhibitor's cellular activity, its effect on specific signaling pathways, and its overall anti-proliferative effects. The methodologies described are based on established techniques for evaluating kinase inhibitors and can be adapted for various specific inhibitors and cell systems.
Cellular Proliferation Assay (MTS Assay)
This assay determines the effect of PKI-11 on the proliferation and viability of cancer cells. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by metabolically active cells to form a colored formazan (B1609692) product.
Experimental Protocol
-
Cell Seeding:
-
Culture cancer cells of interest in appropriate complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 90 µL of complete medium.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of PKI-11 in dimethyl sulfoxide (B87167) (DMSO).
-
Perform a serial dilution of the PKI-11 stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.[4]
-
Add 10 µL of the diluted PKI-11 to the respective wells.
-
Include control wells:
-
Incubate the plate for 48, 72, or 96 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Assay Measurement:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the PKI-11 concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
-
Data Presentation
| Concentration of PKI-11 (µM) | Absorbance (490 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.01 | 1.18 | 94.4 |
| 0.1 | 0.95 | 76.0 |
| 1 | 0.63 | 50.4 |
| 10 | 0.25 | 20.0 |
| 100 | 0.10 | 8.0 |
Western Blot Analysis of Target Pathway Inhibition
Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This protocol is designed to assess the ability of PKI-11 to inhibit the phosphorylation of its target kinase and downstream signaling proteins. For this example, we will assume PKI-11 targets the Akt signaling pathway.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.[4]
-
To reduce basal kinase activity, serum-starve the cells overnight by replacing the complete medium with a serum-free medium.[4]
-
Pre-treat the cells with various concentrations of PKI-11 (and a vehicle control) for 2-4 hours.[4]
-
Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes to activate the target pathway.[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Lyse the cells by adding 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.[4]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated target protein (e.g., p-Akt), the total target protein (e.g., Total Akt), and a loading control (e.g., β-Actin) overnight at 4°C.[4]
-
Wash the membrane three times with TBST.[4]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.[4]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[4]
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[4]
-
Normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the ratio of phosphorylated to total protein indicates effective inhibition by PKI-11.[4]
-
Data Presentation
| Treatment | PKI-11 (µM) | p-Akt (Normalized Intensity) | Total Akt (Normalized Intensity) | p-Akt / Total Akt Ratio |
| Vehicle | 0 | 1.00 | 1.00 | 1.00 |
| PKI-11 | 0.1 | 0.85 | 0.98 | 0.87 |
| PKI-11 | 1 | 0.42 | 1.01 | 0.42 |
| PKI-11 | 10 | 0.11 | 0.99 | 0.11 |
Kinase Activity Assay (In Vitro)
This biochemical assay directly measures the ability of PKI-11 to inhibit the enzymatic activity of its target kinase in a cell-free system. This is crucial for confirming direct target engagement and determining the inhibitor's potency.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA).[5]
-
Prepare serial dilutions of PKI-11 in the kinase reaction buffer.
-
Prepare a solution of the recombinant target kinase and its specific substrate peptide.
-
-
Kinase Reaction:
-
In a 384-well plate, add the PKI-11 dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescent readout).[5]
-
Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
The method of detection will depend on the assay format:
-
Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash away unincorporated [γ-³²P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Fluorescence-Based Assay (e.g., LanthaScreen™): Measure the fluorescence resonance energy transfer (FRET) signal, which changes upon inhibitor binding and displacement of a fluorescent tracer.[6]
-
Mobility Shift Assay: Separate the phosphorylated and non-phosphorylated substrate peptides by capillary electrophoresis based on charge differences.[7]
-
-
Plot the percentage of kinase activity against the logarithm of the PKI-11 concentration to determine the IC50 value.
-
Data Presentation
| PKI-11 (nM) | Kinase Activity (%) |
| 0 | 100 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 5 |
Visualizations
Caption: Workflow for the cellular proliferation (MTS) assay.
Caption: Workflow for Western blot analysis.
Caption: Simplified Akt signaling pathway showing inhibition by PKI-11.
References
- 1. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Selumetinib (AZD6244) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selumetinib, also known as AZD6244 and ARRY-142886, is a potent and highly selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2][3] MEK1/2 are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various human cancers and developmental disorders like Neurofibromatosis type 1 (NF-1).[1][4] Dysregulation of this pathway leads to uncontrolled cell proliferation and survival.[5] Selumetinib exerts its inhibitory effect by binding to a site distinct from the ATP-binding pocket on MEK enzymes, leading to a conformational change that prevents the phosphorylation and activation of their downstream substrate, extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1] This targeted inhibition ultimately results in cell cycle arrest and apoptosis in cells with a hyperactivated MAPK pathway.[1][6]
These application notes provide detailed protocols for the use of Selumetinib in cell culture, including methods for assessing its cytotoxic effects and its impact on the MAPK signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of Selumetinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) | Reference |
| CHP-212 | Neuroblastoma | - | 0.003153 | [7] |
| H9 | T-cell Lymphoma | - | 0.02288 | [7] |
| HL-60 | Acute Promyelocytic Leukemia | - | 0.02459 | [7] |
| HK1 | Nasopharyngeal Carcinoma | - | 0.04 | [8] |
| MDA-MB-231 | Breast Cancer | BRAF G464V, KRAS G13D | 8.6 | [3] |
| SUM149 | Breast Cancer | - | 10 | [3] |
| MDA-MB-468 | Breast Cancer | - | > 20 | [3] |
| SUM190 | Breast Cancer | - | > 20 | [3] |
| KPL-4 | Breast Cancer | - | > 20 | [3] |
| MDA-IBC-3 | Breast Cancer | - | > 20 | [3] |
IC50 values can vary depending on the experimental conditions, such as cell density and assay duration.
Experimental Protocols
Protocol 1: Preparation of Selumetinib Stock and Working Solutions
Materials:
-
Selumetinib (AZD6244) powder[9]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[10]
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 18 mM):
-
To prepare a 18 mM stock solution, reconstitute 10 mg of Selumetinib powder in 1.21 ml of DMSO.[9]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
Store the stock solution at -20°C for up to 3 months. For long-term storage, store at -80°C.[9]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the Selumetinib stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To minimize precipitation, add the small volume of the DMSO stock to the larger volume of the culture medium while gently vortexing.
-
Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically ≤0.1%).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of Selumetinib used.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of Selumetinib on a given cell line.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Selumetinib working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve and determine the IC50 value.
-
Protocol 3: Western Blotting for MAPK Pathway Inhibition
This protocol is used to assess the effect of Selumetinib on the phosphorylation of ERK1/2, a direct downstream target of MEK1/2.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Selumetinib working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Selumetinib or vehicle control for the specified time (e.g., 1, 6, or 24 hours).[13]
-
For acute inhibition studies, pre-treat cells with Selumetinib for 1 hour before stimulating with a growth factor like TPA (200 nM for 20 minutes), if applicable.[9]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To assess total ERK1/2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Visualizations
Caption: Mechanism of action of Selumetinib in the MAPK signaling pathway.
Caption: A generalized workflow for in vitro experiments using Selumetinib.
References
- 1. nbinno.com [nbinno.com]
- 2. Selumetinib - Wikipedia [en.wikipedia.org]
- 3. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 4. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selumetinib (AZD6244) | Cell Signaling Technology [cellsignal.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Notes for In Vitro Studies with MAPK11 Inhibitors
References
- 1. What are MAPK11 inhibitors and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. sinobiological.com [sinobiological.com]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure-Activity Relationship Study of Potent MAPK11 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Protein Kinase Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase inhibitors are a crucial class of therapeutic agents that function by blocking the action of protein kinases, enzymes that play a vital role in cell signaling, growth, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. This document provides detailed information on the solubility and preparation of a specific compound, WNK-IN-11, which will be referred to as Protein Kinase Inhibitor 11 for the purpose of these notes. WNK-IN-11 is an allosteric inhibitor of With-No-Lysine (WNK) kinase 1 (WNK1) with an IC50 of 4 nM.[2]
Disclaimer: The designation "this compound" is not a standardized nomenclature and may refer to different chemical entities. The following data and protocols are based on the compound identified as WNK-IN-11.
Data Presentation
Table 1: Solubility of this compound (WNK-IN-11)
| Solvent | Concentration | Observations |
| Dimethylformamide (DMF) | 30 mg/mL | - |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL | - |
| Ethanol | 3 mg/mL | - |
| DMF:PBS (pH 7.2) (1:10) | 0.1 mg/mL | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.41 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.41 mM) | Clear solution |
Data sourced from Cayman Chemical and MedchemExpress product datasheets.[2][3]
Table 2: Physicochemical Properties of this compound (WNK-IN-11)
| Property | Value |
| Molecular Formula | C21H21Cl2N5OS |
| Molecular Weight | 462.4 g/mol |
| IC50 (WNK1) | 4 nM |
| Cellular OSR1 phosphorylation assay IC50 | <2 µM |
Data sourced from MedchemExpress and Cayman Chemical product datasheets.[2][3]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol details the preparation of stock solutions for in vitro and in vivo studies.
Materials:
-
This compound (WNK-IN-11) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for 10 mg/mL Stock in DMSO:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube for 1-2 minutes to dissolve the compound.
-
If precipitation is observed, gentle heating or sonication can be used to aid dissolution.[2]
-
Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Procedure for In Vivo Formulation 1 (Aqueous-based):
This protocol yields a clear solution of ≥ 2.5 mg/mL.[2]
-
Prepare a 25 mg/mL stock solution of the inhibitor in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.
Procedure for In Vivo Formulation 2 (Oil-based):
This protocol yields a clear solution of ≥ 2.5 mg/mL.[2]
-
Prepare a 25 mg/mL stock solution of the inhibitor in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Vortex the mixture thoroughly to ensure complete dissolution.
Protocol 2: Equilibrium Solubility Determination
This protocol outlines a method to determine the equilibrium solubility of a compound in different aqueous buffers.
Materials:
-
This compound (WNK-IN-11)
-
pH 1.2 buffer (e.g., 0.1 N HCl)
-
pH 4.5 buffer (e.g., acetate (B1210297) buffer)
-
pH 6.8 buffer (e.g., phosphate (B84403) buffer)
-
Shaking incubator or orbital shaker at 37°C
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical method for quantification.
Procedure:
-
Add an excess amount of this compound to separate vials containing each of the pH buffers.
-
Incubate the vials at 37°C under constant agitation for 24-48 hours to allow the solution to reach equilibrium.[5]
-
After incubation, centrifuge the samples to pellet the undissolved solid.[5]
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved inhibitor in the supernatant using a validated HPLC-UV method or another appropriate quantitative technique.
-
The determined concentration represents the equilibrium solubility of the compound at that specific pH.
Visualizations
Caption: WNK1 signaling pathway and the inhibitory action of WNK-IN-11.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Logical workflow for preparing in vivo formulations.
References
Application Notes and Protocols for Western Blot Analysis of Protein Kinase Inhibitor 11 (PKI-11)
<
Audience: Researchers, scientists, and drug development professionals.
Note on "Protein Kinase Inhibitor 11 (PKI-11)": The designation "this compound" or "PKI-11" does not correspond to a standard, universally recognized protein. This document provides a comprehensive and adaptable Western blot protocol that can be applied to a hypothetical or specifically designated protein inhibitor of a kinase. Researchers should substitute the specific details of their protein of interest and optimize the protocol accordingly.
Introduction
Western blotting is a cornerstone technique in molecular biology, enabling the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell or tissue lysate.[1] This method is invaluable for studying protein kinase inhibitors, as it allows for the assessment of their expression levels and their impact on downstream signaling pathways. For instance, the efficacy of a kinase inhibitor can be evaluated by measuring the phosphorylation status of its target or downstream substrates.[2][3]
This document outlines a detailed protocol for the Western blot analysis of a protein designated as PKI-11. It covers all stages of the process, from sample preparation to data analysis, and includes guidelines for optimization.
Hypothetical Signaling Pathway Involving PKI-11
The diagram below illustrates a hypothetical signaling cascade where an external signal activates a receptor tyrosine kinase (RTK). This activation initiates a phosphorylation cascade through Kinase 1 and Kinase 2. PKI-11 is depicted as an endogenous inhibitor of Kinase 2, thereby regulating the cellular response. Western blotting can be employed to measure the expression level of PKI-11 and the phosphorylation state of Kinase 2's substrate.
References
kinase assay protocol for Protein kinase inhibitor 11
An in-depth guide to characterizing the activity of "Protein Kinase Inhibitor 11" (PKI-11), a hypothetical novel kinase inhibitor, is presented below for researchers, scientists, and drug development professionals. This document provides detailed protocols for both biochemical and cell-based assays to determine the potency and cellular effects of PKI-11.
Application Notes
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[3][4] this compound (PKI-11) is a novel small molecule inhibitor designed to target a specific protein kinase involved in a disease-relevant signaling pathway. These application notes provide detailed protocols for characterizing the inhibitory activity of PKI-11 using both biochemical and cell-based assays.
Principle of Kinase Assays
Kinase assays are designed to measure the enzymatic activity of a kinase, which is the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to a specific substrate.[1][4] The inhibitory effect of a compound like PKI-11 is quantified by its ability to reduce this kinase activity. Various assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods, each with its own advantages in terms of sensitivity, throughput, and cost.[5][6]
-
Biochemical Assays: These in vitro assays directly measure the inhibition of the purified kinase enzyme by the inhibitor.[3] They are essential for determining the intrinsic potency of the inhibitor (e.g., IC50 value) and its mechanism of action.[5]
-
Cell-Based Assays: These assays assess the effect of the inhibitor in a more physiologically relevant cellular context.[5] They can measure the inhibition of a specific signaling pathway, the impact on cell proliferation, or the engagement of the target kinase within the cell.[7]
Signaling Pathway of Target Kinase
The diagram below illustrates a hypothetical signaling pathway in which the target kinase of PKI-11 plays a crucial role. PKI-11 is designed to block the kinase activity, thereby inhibiting downstream signaling events that contribute to disease progression.
Caption: Hypothetical signaling pathway inhibited by PKI-11.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol describes a luminescence-based biochemical assay to determine the IC50 value of PKI-11 against its target kinase. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Target Kinase (purified recombinant enzyme)
-
Kinase-specific peptide substrate
-
PKI-11
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of PKI-11 in DMSO. A typical starting concentration might be 10 mM, diluted down to the nM range.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase buffer to each well of a 96-well plate.
-
Add 1 µL of the PKI-11 serial dilution or DMSO (for vehicle control) to the appropriate wells.
-
Add 2 µL of a mixture containing the target kinase and substrate to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Measure Luminescence: Read the luminescent signal using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (DMSO), which represents 100% kinase activity.
-
Plot the percentage of inhibition against the logarithm of the PKI-11 concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response model) to calculate the IC50 value.
Cell-Based Assay: Western Blot for Phospho-Substrate Inhibition
This protocol assesses the ability of PKI-11 to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
PKI-11
-
Growth factor or other stimulus to activate the signaling pathway
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific substrate and total substrate)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
-
Compound Incubation: Pre-treat the cells with various concentrations of PKI-11 (and a vehicle control) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF, IGF-1) for 15-30 minutes to activate the target kinase pathway.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein and a loading control (e.g., β-actin).
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates effective inhibition by PKI-11.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing a kinase inhibitor like PKI-11.
Caption: General workflow for kinase inhibitor characterization.
Data Presentation
The following tables summarize hypothetical quantitative data for PKI-11.
Table 1: Biochemical Potency of PKI-11
| Assay Type | Target Kinase | Substrate | ATP Concentration (µM) | IC50 (nM) |
| ADP-Glo™ | Target Kinase A | Peptide A | 10 | 15.2 |
| TR-FRET | Target Kinase A | Peptide A | 10 | 18.5 |
Table 2: Cellular Activity of PKI-11
| Assay Type | Cell Line | Endpoint | IC50 (nM) |
| Western Blot | Cancer Cell Line X | p-Substrate Inhibition | 75.8 |
| CellTiter-Glo® | Cancer Cell Line X | Proliferation Inhibition (72h) | 150.3 |
Table 3: Kinase Selectivity Profile of PKI-11 (1 µM screen)
| Kinase | % Inhibition |
| Target Kinase A | 98% |
| Related Kinase B | 45% |
| Off-target Kinase C | 12% |
| Off-target Kinase D | 5% |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for In Vivo Evaluation of Protein Kinase Inhibitor 11 (PKI-11)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of kinase inhibitors is a meticulous process that involves extensive preclinical evaluation, including in vivo studies to assess efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD).[1][2] This document provides a comprehensive guide to the in vivo experimental design for a novel hypothetical compound, "Protein Kinase Inhibitor 11" (PKI-11). The protocols and methodologies outlined here serve as a foundational framework for the preclinical characterization of novel kinase inhibitors.
The journey from a potential inhibitor to a clinical candidate involves a structured workflow, beginning with discovery and moving through preclinical and clinical phases.[1] In vivo studies are a pivotal component of the preclinical phase, providing essential data on a compound's behavior within a whole biological system.[2][3]
Signaling Pathway Context: PKI-11
Protein Kinase Inhibitor (PKI) family members, such as PKIα, PKIβ, and PKIγ, are known to bind with high affinity to cAMP-dependent protein kinase (PKA) and block its activity.[4][5] This inhibition can divert GPCR-Gαs-cAMP signaling towards alternative pathways, such as the activation of EPAC (Exchange protein directly activated by cAMP) and the subsequent phosphorylation of ERK (Extracellular signal-regulated kinase) in the MAPK pathway.[4] By inhibiting PKA, PKI proteins can act as a molecular switch, ultimately influencing cell proliferation, migration, and survival.[4][5] The diagram below illustrates this signaling cascade, which represents a potential mechanism of action for inhibitors like PKI-11.
Caption: cAMP signaling pathway modulation by PKI-11.
In Vivo Experimental Workflow
The preclinical in vivo evaluation of PKI-11 should follow a logical progression from safety and tolerability assessments to pharmacokinetic profiling and finally to efficacy studies in relevant disease models.[1][3] This staged approach ensures that resources are used efficiently and that animal welfare is maintained.
Caption: Workflow for in vivo evaluation of PKI-11.
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of PKI-11 that can be administered without causing unacceptable levels of toxicity.[3] This information is crucial for designing subsequent efficacy and PK studies.[3][6]
Materials:
-
PKI-11 compound
-
Appropriate vehicle (e.g., DMSO/Cremophor/Saline)
-
Healthy mice (e.g., CD-1 or BALB/c), 6-8 weeks old
-
Standard animal housing and care facilities
-
Dosing equipment (e.g., oral gavage needles, syringes)[7]
-
Analytical balance
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.[6]
-
Group Allocation: Randomly assign mice (n=3-5 per group) to several dose groups, including a vehicle control group.[6] Dose levels should be escalated in subsequent groups based on observed toxicity.
-
Formulation Preparation: Prepare a fresh formulation of PKI-11 in the appropriate vehicle for each day of dosing. Ensure the compound is fully dissolved or homogeneously suspended.[6]
-
Dosing: Administer PKI-11 or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 7-14 days).[3][7]
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in behavior, appearance, and activity.
-
Body Weight Measurement: Record the body weight of each animal before dosing and at least twice weekly throughout the study. Significant weight loss (>15-20%) is a key indicator of toxicity.[6]
-
Endpoint: At the end of the study period, euthanize animals. Collect blood for hematology and clinical chemistry analysis and perform gross necropsy.[8]
-
Data Analysis: The MTD is defined as the highest dose that does not result in severe toxicity, mortality, or more than a 20% loss in body weight.
Data Presentation: Example MTD Study Results for PKI-11
| Dose Group (mg/kg/day) | Route | N | Mortality | Mean Body Weight Change (%) | Key Clinical Signs |
| Vehicle Control | p.o. | 5 | 0/5 | +5.2% | No abnormal signs |
| 10 | p.o. | 5 | 0/5 | +3.8% | No abnormal signs |
| 30 | p.o. | 5 | 0/5 | -2.1% | Mild lethargy |
| 100 | p.o. | 5 | 1/5 | -16.5% | Severe lethargy, ruffled fur |
| 300 | p.o. | 5 | 4/5 | -25.0% (for survivor) | Moribund, severe weight loss |
Protocol: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of PKI-11 after a single dose.[1] Key parameters like Cmax, Tmax, AUC, and half-life (t1/2) will be determined.[6][9]
Materials:
-
PKI-11 and vehicle
-
Cannulated rodents (optional, for serial blood sampling) or non-cannulated mice[6]
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)[6]
-
Centrifuge and -80°C freezer for plasma storage[6]
-
LC-MS/MS or other validated bioanalytical instrumentation[6]
Procedure:
-
Animal Selection: Use healthy mice (e.g., C57BL/6), typically 3-4 animals per time point if using terminal bleeds.
-
Dosing: Administer a single dose of PKI-11 at a level determined from the MTD study (e.g., a well-tolerated, efficacious dose). Both intravenous (IV) and oral (p.o.) routes should be tested to determine absolute bioavailability.[10][11]
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[6]
-
Plasma Preparation: Process blood samples immediately by centrifugation to separate plasma.[6]
-
Sample Analysis: Store plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentration of PKI-11.[6]
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).[6][12]
Data Presentation: Example Single-Dose PK Parameters for PKI-11
| Parameter | Oral (p.o.) Administration (30 mg/kg) | Intravenous (IV) Administration (5 mg/kg) |
| Tmax (h) | 1.0 | 0.25 |
| Cmax (ng/mL) | 850 | 1200 |
| AUC₀-last (h*ng/mL) | 4250 | 2100 |
| t½ (h) | 6.5 | 5.8 |
| Bioavailability (%) | 33.7% | N/A |
Protocol: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of PKI-11 in a relevant cancer model, such as a human tumor xenograft in immunodeficient mice.[6]
Materials:
-
Immunodeficient mice (e.g., NSG or nude mice)
-
Human cancer cell line known to be dependent on the target kinase pathway (e.g., A375 melanoma, Colo205 colorectal cancer)[6]
-
Matrigel or similar basement membrane matrix
-
PKI-11 and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week by measuring tumor dimensions with calipers.[6] Calculate tumor volume using the formula: (Length x Width²)/2.[6]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 per group).[6]
-
Treatment: Administer PKI-11 or vehicle daily (or as determined by PK data) via the chosen route.[6]
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.[6] Monitor for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specified maximum size, or after a fixed duration. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).[6][13]
Data Presentation: Example Efficacy Results for PKI-11 in a Xenograft Model
| Treatment Group | Dose & Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | p.o., QD | 155 | 1250 | 0% | +4.5% |
| PKI-11 | 15 mg/kg, p.o., QD | 152 | 650 | 48% | +1.2% |
| PKI-11 | 30 mg/kg, p.o., QD | 158 | 310 | 75% | -3.5% |
| Positive Control | Standard-of-care drug | 154 | 420 | 66% | -5.0% |
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 4. Protein kinase A inhibitor proteins (PKIs) divert GPCR-Gαs-cAMP signaling towards EPAC and ERK activation and are involved in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. In vivo PK/Tox - Enamine [enamine.net]
- 12. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development for a Novel Protein Kinase Inhibitor Target 11 (PKIT11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[2] The development of small molecule inhibitors that specifically target these kinases has become a cornerstone of modern drug discovery.[3] This document provides a comprehensive guide for the development of cell-based assays to identify and characterize inhibitors of a novel hypothetical protein kinase, "Protein Kinase Inhibitor Target 11" (PKIT11).
Cell-based assays are indispensable for evaluating the efficacy and potency of kinase inhibitors in a physiologically relevant context.[4] Unlike biochemical assays that use purified enzymes, cell-based assays provide insights into a compound's ability to penetrate cell membranes, engage the target kinase within its natural signaling network, and exert a functional effect on the cell.[5] The protocols and methodologies outlined here provide a robust framework for the preclinical evaluation of potential PKIT11 inhibitors.
PKIT11 Target Validation and Cellular Model Development
Prior to initiating inhibitor screening, it is crucial to validate PKIT11 as a therapeutic target and to develop a suitable cellular model system.
1.1. Target Validation:
-
Expression analysis: Confirm the expression of PKIT11 in relevant disease tissues and cell lines.
-
Functional studies: Utilize techniques such as siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the PKIT11 gene to assess the impact of its loss on cell proliferation, survival, or other disease-relevant phenotypes.
1.2. Cellular Model Development:
-
Cell Line Selection: Choose a cell line that endogenously expresses PKIT11 at a sufficient level for assay detection. If endogenous expression is low, consider developing a recombinant cell line that overexpresses a tagged version of PKIT11.
-
Reporter Cell Lines: For high-throughput screening, consider engineering a reporter cell line where the activity of a downstream effector of PKIT11 is coupled to a measurable output, such as luciferase expression.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize PKIT11 inhibitors.
2.1. Protocol 1: Cell Viability/Proliferation Assay (MTS Assay)
This assay determines the effect of PKIT11 inhibitors on the viability and proliferation of cells.
Materials:
-
PKIT11-expressing cells
-
96-well cell culture plates
-
Complete cell culture medium
-
PKIT11 inhibitor compounds (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed PKIT11-expressing cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the PKIT11 inhibitor compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results as a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
2.2. Protocol 2: Target Engagement Assay (NanoBRET™)
This assay measures the binding of the inhibitor to PKIT11 within intact cells.[4]
Materials:
-
HEK293 cells
-
Plasmid encoding PKIT11-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the PKIT11-NanoLuc® fusion plasmid.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Add the NanoBRET™ Tracer to all wells at the recommended concentration.
-
Add serial dilutions of the PKIT11 inhibitor compounds.
-
Incubate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value for target engagement.
2.3. Protocol 3: Downstream Signaling Pathway Analysis (Western Blotting)
This assay assesses the effect of PKIT11 inhibitors on the phosphorylation of a known downstream substrate.
Materials:
-
PKIT11-expressing cells
-
6-well cell culture plates
-
PKIT11 inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-PKIT11, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the PKIT11 inhibitor for a predetermined time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and loading control (GAPDH).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Potency of PKIT11 Inhibitors
| Compound ID | Cell Viability IC50 (µM) | Target Engagement IC50 (µM) |
| PKIT11-001 | 0.5 | 0.08 |
| PKIT11-002 | 1.2 | 0.25 |
| PKIT11-003 | >10 | 5.1 |
| Control-Cmpd | 8.7 | >20 |
Table 2: Effect of PKIT11 Inhibitors on Downstream Signaling
| Compound ID | Concentration (µM) | % Inhibition of Substrate Phosphorylation |
| PKIT11-001 | 0.1 | 85 |
| PKIT11-001 | 1.0 | 98 |
| PKIT11-002 | 0.1 | 62 |
| PKIT11-002 | 1.0 | 91 |
| Control-Cmpd | 1.0 | 15 |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. Assay Development for Protein Kinase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Protein Kinase Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Protein kinase inhibitors (PKIs) have emerged as a major class of oncology drugs. The preclinical evaluation of these inhibitors in relevant animal models is a crucial step in the drug development process, providing essential data on efficacy, pharmacokinetics, and safety prior to clinical trials.
These application notes provide a comprehensive overview of the methodologies used in the preclinical in vivo evaluation of a representative protein kinase inhibitor, focusing on a Polo-like Kinase 1 (PLK1) inhibitor as a case study. The protocols and data presented are synthesized from published preclinical studies and are intended to serve as a guide for researchers in this field.
Target Profile: Polo-like Kinase 1 (PLK1)
PLK1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. It is involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of PLK1 is frequently observed in various human cancers and is often associated with poor prognosis. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer therapy.
Preclinical Animal Models for PKI Evaluation
The selection of an appropriate animal model is critical for the successful preclinical evaluation of a protein kinase inhibitor. The most common models are xenografts, where human cancer cells are implanted into immunocompromised mice.
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or NOD-SCID mice). These models are useful for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[1][2]
Quantitative Data Summary: In Vivo Efficacy of a PLK1 Inhibitor
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of the PLK1 inhibitor, Volasertib, in small cell lung cancer (SCLC) xenograft models.[1]
Table 1: Efficacy of Volasertib in a Cell Line-Derived Xenograft (CDX) Model
| Parameter | Details |
| Animal Model | Athymic nude mice |
| Cell Line | H526 (Human SCLC) |
| Treatment | Volasertib |
| Dose | 20 mg/kg |
| Route of Administration | Intraperitoneal (IP) |
| Dosing Schedule | Weekly |
| Control Groups | Vehicle, Cisplatin (3 mg/kg, weekly, IP), Irinotecan (25 mg/kg, weekly, IP) |
| Primary Outcome | Tumor Growth Inhibition |
| Results | Volasertib demonstrated significant tumor growth inhibition, comparable to standard-of-care chemotherapy agents. |
Table 2: Efficacy of PLK1 Inhibitors in Patient-Derived Xenograft (PDX) Models
| Parameter | PDX Model 1 (Platinum-Sensitive) | PDX Model 2 (Platinum-Resistant) |
| Animal Model | NOD-SCID mice | NOD-SCID mice |
| Treatment | Onvansertib (another PLK1 inhibitor) | Onvansertib |
| Control Groups | Vehicle, Cisplatin | Vehicle, Cisplatin |
| Primary Outcome | Tumor Growth Inhibition | Tumor Growth Inhibition |
| Results | Onvansertib showed significant tumor growth inhibition, superior to cisplatin. | Onvansertib demonstrated significant tumor growth inhibition, while the tumor was resistant to cisplatin. |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment and Efficacy Study
Objective: To evaluate the in vivo anti-tumor activity of a protein kinase inhibitor in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line (e.g., H526)
-
Culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Test compound (Protein Kinase Inhibitor)
-
Vehicle control
-
Standard-of-care chemotherapy (optional)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure tumor dimensions using calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the test compound, vehicle, and any positive controls at the desired concentrations.
-
Administer the treatments to the respective groups according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
-
Visualizations: Signaling Pathways and Experimental Workflows
PLK1 Signaling Pathway in Mitosis
Caption: Simplified PLK1 signaling pathway during mitosis and its inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical xenograft study of a protein kinase inhibitor.
References
Application Notes and Protocols for Molecular Docking with a Protein Kinase Inhibitor: A Case Study with MAPK11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets. Mitogen-activated protein kinase 11 (MAPK11), also known as p38β, is a serine/threonine kinase that is a key component of the MAP kinase signaling pathway. This pathway is activated by pro-inflammatory cytokines and environmental stresses, and MAPK11 is involved in cellular processes such as differentiation, proliferation, and apoptosis.[2][3] Consequently, inhibitors of MAPK11 are of significant interest for the development of new therapies for inflammatory diseases and cancer.[2]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule inhibitor (ligand) to its protein target. This information can be used to screen virtual libraries of compounds, prioritize candidates for experimental testing, and guide the optimization of lead compounds.
The term "Protein Kinase Inhibitor 11" does not refer to a universally recognized, specific compound. Therefore, this document provides a detailed application note and protocol for the molecular docking of a representative and potent p38 MAPK inhibitor, SB203580, with its target, MAPK11. The methodologies described herein are broadly applicable to the study of other protein kinase inhibitors.
Application
This protocol is designed for researchers interested in:
-
Predicting the binding conformation of a small molecule inhibitor within the active site of MAPK11.
-
Estimating the binding affinity of an inhibitor to MAPK11.
-
Understanding the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex.
-
Performing virtual screening of compound libraries to identify potential MAPK11 inhibitors.
-
Guiding the structure-based design and optimization of novel MAPK11 inhibitors.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study of an inhibitor with MAPK11 using AutoDock Vina, a widely used open-source docking program. For this protocol, we will use the crystal structure of human MAPK11 (PDB ID: 3GC8) and the known p38 inhibitor, SB203580.[5]
1. Materials and Reagents (Computational)
-
Hardware: A modern computer with a multi-core processor is recommended.
-
Software:
-
PyMOL Molecular Graphics System: For visualization and preparation of protein structures.
-
AutoDock Tools (ADT): For preparing protein and ligand files for docking.
-
AutoDock Vina: For performing the molecular docking simulation.[6]
-
Ligand Drawing Software (e.g., ChemDraw, MarvinSketch): To create 2D structures of ligands if 3D structures are not available.
-
Open Babel: For converting file formats.
-
2. Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of MAPK11 from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 3GC8.[5]
-
Prepare the Protein using PyMOL:
-
Open the PDB file in PyMOL.
-
Remove water molecules and any co-crystallized ligands or other heteroatoms.
-
Save the cleaned protein structure as a new PDB file (e.g., 3GC8_protein.pdb).
-
-
Prepare the Protein using AutoDock Tools (ADT):
-
Open ADT.
-
Go to File > Read Molecule and open 3GC8_protein.pdb.
-
Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK".
-
Go to Edit > Charges > Add Kollman Charges.
-
Go to Grid > Macromolecule > Choose. Select the protein and click "Select Molecule".
-
Save the prepared protein in PDBQT format (3GC8_protein.pdbqt).
-
3. Ligand Preparation
-
Obtain the Ligand Structure: The structure of SB203580 can be obtained from a chemical database like PubChem. Download the structure in a 3D format (e.g., SDF).
-
Prepare the Ligand using AutoDock Tools (ADT):
-
If necessary, use Open Babel to convert the SDF file to PDB format.
-
In ADT, go to Ligand > Input > Open and select the ligand file.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT and save the prepared ligand file (e.g., SB203580.pdbqt).
-
4. Grid Generation
-
Define the Binding Site: The binding site is typically the ATP-binding pocket of the kinase. In 3GC8, this is the region where the co-crystallized ligand was located.
-
Set up the Grid Box in ADT:
-
Go to Grid > Grid Box.
-
A grid box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. A good starting point is a box of 20x20x20 Å centered on the active site.
-
Record the center coordinates and the size of the grid box. These will be needed for the Vina configuration file.
-
5. Molecular Docking with AutoDock Vina
-
Create a Configuration File: Create a text file named conf.txt. This file will contain the input parameters for AutoDock Vina. An example is shown below:
-
Replace the center and size values with the ones you determined in the previous step.
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Run the following command: vina --config conf.txt
-
6. Analysis of Results
-
Examine the Log File: The docking_log.txt file will contain the binding affinities (in kcal/mol) for the different predicted binding modes.
-
Visualize the Docking Poses:
-
Open PyMOL.
-
Load the prepared protein structure (3GC8_protein.pdbqt).
-
Load the docking results (docking_results.pdbqt). This file contains multiple predicted binding poses.
-
Visualize the different poses and their interactions with the protein's active site residues. You can use PyMOL's tools to identify hydrogen bonds and other interactions.
-
Data Presentation
The results of a molecular docking study are often presented in a tabular format to facilitate comparison. Table 1 provides an example of how to summarize the docking results for a series of hypothetical inhibitors against MAPK11.
Table 1: Molecular Docking Results of Hypothetical Inhibitors against MAPK11
| Compound ID | Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Inhibitor-01 | -9.5 | 1.2 | Met109, Glu107 | Leu75, Val83, Ile105 |
| Inhibitor-02 | -8.9 | 1.5 | Met109 | Leu75, Ala51, Val38 |
| Inhibitor-03 | -8.5 | 2.1 | Glu107 | Val83, Ile105, Phe169 |
| Inhibitor-04 | -8.2 | 1.8 | Met109, Asp168 | Leu75, Val83 |
| SB203580 (Control) | -9.8 | 0.8 | Met109, Gly110 | Leu75, Val83, Ile105, Phe169 |
Visualizations
MAPK11 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving MAPK11. Environmental stresses and pro-inflammatory cytokines activate upstream kinases (MAPKKs), which in turn phosphorylate and activate MAPK11. Activated MAPK11 then phosphorylates downstream transcription factors and other proteins, leading to cellular responses.[1]
Caption: A simplified representation of the MAPK11 signaling cascade.
Molecular Docking Workflow
The diagram below outlines the key steps in the molecular docking protocol described in this application note.
Caption: Workflow for the molecular docking of an inhibitor with MAPK11.
References
- 1. uniprot.org [uniprot.org]
- 2. What are MAPK11 inhibitors and how do they work? [synapse.patsnap.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Structure-guided identification of mitogen-activated protein kinase-1 inhibitors towards anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Application Notes and Protocols for PKI-11: A Novel Protein Kinase Inhibitor for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is implicated in a wide range of diseases, particularly cancer, making them a major class of therapeutic targets.[2] High-throughput screening (HTS) is a key strategy in the discovery of novel protein kinase inhibitors.[3][4][5] This document provides detailed application notes and protocols for PKI-11 , a novel, potent, and selective small molecule inhibitor identified through HTS, which targets a key kinase in a major oncogenic pathway. These guidelines are intended to assist researchers in utilizing PKI-11 as a tool for basic research and as a lead compound for further drug development.
Mechanism of Action
PKI-11 is an ATP-competitive inhibitor that targets the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common event in many human cancers. PKI-11 exhibits high affinity for the ATP-binding pocket of Akt1, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling cascade.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of PKI-11.
Data Presentation
Biochemical Activity and Selectivity
The inhibitory activity of PKI-11 was assessed against a panel of protein kinases using an in vitro biochemical assay. The half-maximal inhibitory concentration (IC50) values were determined to evaluate the potency and selectivity of the compound.
Table 1: In Vitro Kinase Inhibition Profile of PKI-11
| Kinase Target | IC50 (nM) |
| Akt1 | 15 |
| Akt2 | 45 |
| Akt3 | 60 |
| PKA | >10,000 |
| PKCα | 2,500 |
| CDK2 | >10,000 |
| MAPK1 (ERK2) | 8,500 |
| PI3Kα | 1,200 |
Data are representative of at least three independent experiments.
Cellular Activity
The anti-proliferative effect of PKI-11 was evaluated in a panel of cancer cell lines with known mutational status of the PI3K/Akt pathway.
Table 2: Anti-proliferative Activity of PKI-11 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | GI50 (µM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 0.8 |
| PC-3 | Prostate Cancer | PTEN Null | 1.2 |
| U-87 MG | Glioblastoma | PTEN Null | 1.5 |
| A549 | Lung Cancer | Wild-Type | >20 |
GI50: Concentration for 50% growth inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the kinase activity and determine the IC50 value of PKI-11. The amount of ADP formed in the kinase reaction is converted to ATP, which is then used to generate light in a luciferase reaction.
Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare a 2X ATP solution. The final concentration should be at the Km(ATP) for the specific kinase to ensure accurate IC50 determination.
-
Prepare serial dilutions of PKI-11 in DMSO, then dilute in kinase buffer to create a 4X inhibitor solution.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X PKI-11 solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase/substrate solution to initiate the reaction.
-
Add 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Pathway Inhibition Assay (Western Blot)
This protocol assesses the ability of PKI-11 to inhibit the phosphorylation of Akt and its downstream target GSK3β in cells. A dose-dependent decrease in the phosphorylated protein signal indicates effective target engagement.[6]
Caption: Experimental workflow for Western Blot analysis of Akt pathway inhibition.[6]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal Akt activity.
-
Pre-treat the cells with various concentrations of PKI-11 (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO) for 2-4 hours.
-
-
Stimulation and Lysis:
-
Stimulate the cells with a growth factor like IGF-1 (100 ng/mL) for 15-30 minutes to induce Akt phosphorylation.[6]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (20-30 µg per lane), prepare samples with Laemmli buffer, and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), Total Akt, p-GSK3β, Total GSK3β, and a loading control (e.g., β-Actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
-
Conclusion
PKI-11 is a valuable tool for investigating the role of the PI3K/Akt signaling pathway in health and disease. The protocols outlined in this document provide a framework for characterizing its biochemical and cellular activity. The high potency and selectivity of PKI-11 make it an excellent candidate for further preclinical development and a useful probe for chemical biology research.
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Protein Kinase Inhibitor IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1][2][3] They function by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrate proteins, thereby altering the substrate's activity, localization, or interaction with other molecules.[3] Given their central role in cellular signaling, dysregulation of kinase activity is frequently implicated in the pathogenesis of numerous diseases, most notably cancer.[2][3] This has made protein kinases one of the most important classes of drug targets in the 21st century.[2]
The development of small molecule protein kinase inhibitors (PKIs) has revolutionized the treatment of various diseases.[2][3] A crucial step in the preclinical characterization of these inhibitors is the determination of their potency, which is often quantified by the half-maximal inhibitory concentration (IC50).[4][5] The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[5][6] Accurate and reproducible IC50 determination is essential for structure-activity relationship (SAR) studies, lead optimization, and for comparing the potency of different inhibitor candidates.[4]
This document provides a detailed protocol for determining the IC50 value of a novel protein kinase inhibitor, designated here as PKI-11, against a hypothetical serine/threonine kinase, Kinase-X. The described methodology utilizes a luminescence-based kinase assay, which is a sensitive, reliable, and high-throughput compatible method for quantifying kinase activity and inhibitor potency.[7]
Hypothetical Signaling Pathway of Kinase-X
Kinase-X is a hypothetical serine/threonine kinase that is a key component of a signaling cascade initiated by a growth factor binding to its receptor tyrosine kinase (RTK) at the cell surface. Upon activation, the RTK recruits and activates a series of downstream signaling proteins, leading to the activation of Kinase-X. Activated Kinase-X then phosphorylates and activates a specific transcription factor, which translocates to the nucleus to regulate the expression of genes involved in cell proliferation. PKI-11 is a potent and selective inhibitor of Kinase-X, blocking the phosphorylation of the transcription factor and thereby inhibiting cell proliferation.
Figure 1: Hypothetical Kinase-X Signaling Pathway.
Experimental Protocol: In Vitro IC50 Determination of PKI-11
This protocol describes a luminescence-based kinase assay to determine the IC50 value of PKI-11 against Kinase-X. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.[7]
Materials and Reagents
-
Enzyme: Recombinant human Kinase-X
-
Substrate: Specific peptide substrate for Kinase-X
-
Inhibitor: PKI-11 (10 mM stock in 100% DMSO)
-
Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT[6]
-
ATP: 10 mM stock solution
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Plates: White, opaque 96-well or 384-well assay plates
-
Instrumentation: Plate-reading luminometer
Experimental Workflow
Figure 2: Experimental Workflow for IC50 Determination.
Detailed Assay Protocol
-
Compound Plating: Prepare a serial dilution of PKI-11 in DMSO. For a typical 10-point dose-response curve, a 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted PKI-11 or DMSO (for positive and negative controls) to the wells of a 96-well plate.
-
Prepare a master mix containing assay buffer, Kinase-X, and the substrate peptide at their final desired concentrations.
-
Add 24 µL of the master mix to each well.
-
-
Kinase Reaction:
-
Prepare a solution of ATP in assay buffer at the desired final concentration (often at or near the Km for ATP).
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.[8] The final reaction volume will be 50 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.[9]
-
-
ADP Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7][10]
-
Incubate the plate at room temperature for 40 minutes.[10]
-
Add 100 µL of Kinase Detection Reagent to each well.[6][10] This reagent converts the ADP generated during the kinase reaction to ATP and initiates a luciferase/luciferin reaction that produces a luminescent signal.[7][10]
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[6][10]
-
-
Data Acquisition: Measure the luminescence signal in each well using a plate-reading luminometer.[6]
Data Analysis and Presentation
Data Analysis Workflow
Figure 3: Data Analysis Workflow.
Calculation Steps
-
Subtract Background: Subtract the average luminescence signal of the negative control wells (no enzyme) from all other readings.[7]
-
Normalize Data: Express the data as a percentage of kinase activity relative to the positive control (DMSO only, 0% inhibition). The percentage of inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Positive_Control))
-
Generate Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.[7]
-
IC50 Calculation: Use a suitable software package (e.g., GraphPad Prism, SigmaPlot) to fit the data to a sigmoidal dose-response curve using non-linear regression.[6] The IC50 value is the concentration of PKI-11 that corresponds to 50% inhibition.
Representative Data
The following table presents hypothetical data for the in vitro inhibition of Kinase-X by PKI-11.
| PKI-11 Concentration (nM) | log[PKI-11] (M) | Average Luminescence (RLU) | % Inhibition |
| 0 (Positive Control) | - | 1,250,000 | 0 |
| 0.1 | -10 | 1,245,000 | 0.4 |
| 0.3 | -9.52 | 1,230,000 | 1.6 |
| 1 | -9 | 1,150,000 | 8 |
| 3 | -8.52 | 950,000 | 24 |
| 10 | -8 | 625,000 | 50 |
| 30 | -7.52 | 300,000 | 76 |
| 100 | -7 | 100,000 | 92 |
| 300 | -6.52 | 25,000 | 98 |
| 1000 | -6 | 10,000 | 99.2 |
| No Enzyme (Negative Control) | - | 5,000 | 100 |
Calculated IC50 for PKI-11 = 10 nM
Conclusion
This application note provides a comprehensive protocol for the in vitro determination of the IC50 value for the novel protein kinase inhibitor, PKI-11. The described luminescence-based biochemical assay is a sensitive, reliable, and high-throughput compatible method for quantifying inhibitor potency. Accurate determination of the IC50 is a critical first step for characterizing novel kinase inhibitors and provides essential data for guiding further drug development efforts.[7] It is important to note that various assay formats are available, and the choice of assay may depend on the specific kinase, available reagents, and laboratory infrastructure.[4][11] Further characterization of PKI-11 should include determining its mechanism of action (e.g., ATP-competitive or non-competitive) and assessing its selectivity against a panel of other kinases.[4]
References
- 1. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Molecular Recognition of FDA-Approved Small Molecule Protein Kinase Drugs in Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro kinase assay [protocols.io]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability of Protein Kinase Inhibitor 11 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase inhibitors are a cornerstone of modern drug discovery and biomedical research. Their efficacy in experimental settings is critically dependent on their structural integrity and concentration. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for storing these compounds due to its excellent solubilizing properties for a wide range of molecules. However, the stability of these inhibitors in DMSO can be influenced by several factors, including storage time, temperature, water content, and handling procedures.
This document provides detailed application notes and protocols for assessing and ensuring the stability of "Protein kinase inhibitor 11," a representative small molecule kinase inhibitor, when stored in DMSO. The information presented here is synthesized from established best practices and published stability data for a variety of small molecule inhibitors.
Data Presentation: Stability of Small Molecule Inhibitors in DMSO
The stability of small molecule inhibitors in DMSO is not absolute and can be affected by storage conditions. Below are tables summarizing quantitative data from studies on large compound libraries, which can serve as a general guideline for what to expect with "this compound".
Table 1: General Compound Stability in DMSO at Room Temperature [1][2][3]
| Storage Duration | Probability of Observing Intact Compound |
| 3 Months | 92% |
| 6 Months | 83% |
| 1 Year | 52% |
Data from a study of ~7200 compounds stored at 20 mM in DMSO under ambient conditions. Compound integrity was measured by flow injection analysis with mass spectrometry.[1][3]
Table 2: Influence of Storage Temperature on Compound Stability in DMSO
| Storage Temperature | Storage Duration | Percentage of Stable Compounds | Notes |
| Room Temperature | 5 months | ~82% | A study on a diverse set of compounds showed approximately 18% degradation over a 5-month period.[2] |
| 4°C | 2 years | 85% | In a study of over 1400 compounds stored in DMSO containing 10% water, the majority remained stable.[3] This suggests that refrigerated storage is beneficial for long-term stability. |
| -20°C | > 6 months | High | Generally recommended for long-term storage of stock solutions.[4] A study on various kinase inhibitors showed stability for at least 6 months at this temperature. |
| -80°C | > 1 year | Very High | Considered optimal for the archival storage of DMSO stock solutions to ensure long-term integrity.[4] |
Table 3: Effect of Water Content on Compound Stability in DMSO
| DMSO Condition | Storage Duration | Percentage of Compound Remaining | Key Takeaway |
| Dry DMSO | 26 weeks | 96% | Anhydrous DMSO provides a more stable environment for compound storage. |
| Wet DMSO (5% water) | 26 weeks | Significantly less than 96% | The presence of water in DMSO can accelerate compound degradation. It is crucial to use anhydrous DMSO and minimize exposure to moisture. |
Table 4: Impact of Freeze-Thaw Cycles on Compound Stability in DMSO
| Number of Freeze-Thaw Cycles | Percentage of Compound Remaining | Conclusion |
| 11 | No significant loss | For many compounds, a limited number of freeze-thaw cycles does not lead to significant degradation.[5] |
| 25 | Compound dependent | While many compounds are stable, some may show degradation. It is best practice to aliquot stock solutions to minimize the number of freeze-thaw cycles.[4] |
Experimental Protocols
To ensure the integrity of "this compound" in your experiments, it is crucial to perform stability assessments under your specific storage and handling conditions. The following are detailed protocols for common analytical techniques used for this purpose.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of "this compound" in a DMSO stock solution over time.
Materials:
-
"this compound"
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of "this compound" (e.g., 10 mM) in anhydrous DMSO.
-
Initial Analysis (Time Zero): Immediately after preparation, dilute a small aliquot of the stock solution with mobile phase to a suitable concentration for HPLC analysis. Inject this sample to obtain the initial purity profile (t=0).
-
Sample Storage: Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Sample Preparation for Analysis: Allow the aliquot to thaw completely and reach room temperature before opening. Dilute a portion of the sample with the mobile phase to the same concentration as the t=0 sample.
-
HPLC Analysis: Inject the diluted sample onto the HPLC system. Use a gradient elution method to separate the parent compound from potential degradation products.
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to elute the compound of interest and any potential impurities (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection: UV wavelength at which the compound has maximum absorbance.
-
-
-
Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at t=0. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation.
Protocol 2: Stability Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and quantify "this compound" and its potential degradation products in a DMSO stock solution.
Materials:
-
Same as for HPLC protocol
-
LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass analysis)
Procedure:
-
Follow steps 1-5 from the HPLC protocol.
-
LC-MS Analysis: Inject the diluted samples into the LC-MS system. The liquid chromatography conditions can be similar to the HPLC method.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of potential products.
-
Data Acquisition: Acquire full scan MS data to detect all ions. In parallel, acquire tandem MS (MS/MS) data on the parent ion of "this compound" and any new peaks observed in the chromatogram to obtain fragmentation patterns for structural elucidation.
-
-
-
Data Analysis:
-
Quantify the parent compound by extracting the ion chromatogram for its specific m/z value and comparing the peak area across time points.
-
Analyze the mass spectra of any new peaks to propose structures for the degradation products. Accurate mass measurements from a high-resolution mass spectrometer can help determine the elemental composition of the degradants.
-
Protocol 3: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To structurally characterize "this compound" and detect any changes in its chemical structure over time in DMSO.
Materials:
-
"this compound"
-
Deuterated DMSO (DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of "this compound" in DMSO-d6 at a suitable concentration for NMR analysis (e.g., 5-10 mg/mL).
-
Initial NMR Spectrum (Time Zero): Acquire a ¹H NMR spectrum of the freshly prepared sample. This will serve as the reference (t=0).
-
Sample Storage: Store the NMR tube under the desired conditions.
-
Time-Point Analysis: At specified time points, re-acquire the ¹H NMR spectrum of the sample under the same experimental parameters.
-
Data Analysis:
-
Compare the spectra over time. Look for the appearance of new signals or a decrease in the intensity of the signals corresponding to the parent compound.
-
Changes in chemical shifts or the emergence of new peaks can indicate structural changes or degradation.
-
Integration of the peaks can be used to quantify the relative amounts of the parent compound and any degradation products.
-
Mandatory Visualizations
Signaling Pathway Diagram
Protein kinase inhibitors function by blocking the activity of specific kinases within cellular signaling pathways. "this compound" is presumed to target a key kinase in a pro-proliferative pathway. The diagram below illustrates the Ras/MAPK signaling cascade, a common target of kinase inhibitors.
Caption: The Ras/MAPK signaling pathway, a common target for protein kinase inhibitors.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for conducting a stability study of "this compound" in DMSO.
Caption: A typical workflow for evaluating the stability of a compound in DMSO.
Best Practices for Storage and Handling
To maximize the shelf-life of "this compound" and ensure the reproducibility of your experimental results, adhere to the following best practices:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere. Water can promote the hydrolysis of susceptible compounds. Use fresh, high-purity, anhydrous DMSO and store it under an inert atmosphere (e.g., argon or nitrogen).
-
Store at Low Temperatures: For long-term storage, -20°C or -80°C is recommended.[4] Refrigerated storage at 4°C is suitable for short-term use. Avoid storing DMSO stock solutions at room temperature for extended periods.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound, prepare single-use aliquots of your stock solution.[4]
-
Proper Thawing Technique: When retrieving an aliquot for use, allow it to thaw completely and equilibrate to room temperature before opening the vial. This minimizes condensation of atmospheric moisture into the cold solution.
-
Protect from Light: Some compounds are light-sensitive. Store stock solutions in amber vials or protect them from light to prevent photodegradation.
-
Perform Regular Quality Control: Periodically check the purity of your stock solutions, especially for long-term experiments, using methods like HPLC.
Conclusion
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Kinase Inhibitor 11 (PKI-11) Treatment in Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on currently available research. "Protein Kinase Inhibitor 11" is identified herein as the compound designated "11" in the cited literature[1]. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction
This compound (PKI-11) is a novel hydroxylated biphenyl (B1667301) compound that has demonstrated significant anti-cancer properties. It has been shown to induce apoptosis and inhibit the proliferation and migration of various cancer cell lines. These effects are associated with the modulation of key signaling pathways, including the RSK/Akt/ERK1/2 and S6K1 pathways. This document provides detailed protocols for evaluating the effects of PKI-11 in cell-based assays and summarizes key quantitative data to guide experimental design.
Data Presentation
The inhibitory effect of PKI-11 on cell viability is cell-line dependent and varies with treatment duration. The half-maximal inhibitory concentration (IC50) values for PKI-11 in several cancer cell lines are summarized below.
| Cell Line | Description | Treatment Duration (hours) | IC50 (µM) |
| A431 | Epidermoid carcinoma | 24 | 5.0 |
| SCC-12 | Squamous cell carcinoma | 24 | 2.9 |
| SK-MEL-28 | Malignant melanoma | 24 | 4.9 |
| A375 | Malignant melanoma | 24 | 6.7 |
| SCC-12 | Squamous cell carcinoma | 72 | Not specified |
| SK-MEL-28 | Malignant melanoma | 72 | Not specified |
Data extracted from a study on the anticancer activity of novel hydroxylated biphenyl compounds[1].
Mandatory Visualization
Signaling Pathway of PKI-11
Caption: PKI-11 inhibits the RSK/Akt/ERK1/2 and S6K1 signaling pathways, leading to decreased cell proliferation and survival, and induction of apoptosis.
Experimental Workflow for PKI-11 Evaluation
Caption: A general experimental workflow for characterizing the cellular effects of PKI-11.
Logical Relationship of PKI-11's Effects
Caption: The logical flow from PKI-11 treatment to its ultimate anti-cancer effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of PKI-11 on cancer cells.
Materials:
-
PKI-11 stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
PKI-11 Treatment: Prepare serial dilutions of PKI-11 in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of PKI-11. Include a vehicle control (medium with the same concentration of DMSO as the highest PKI-11 concentration) and a blank (medium only).
-
Incubation: Incubate the plates for the desired treatment durations (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by PKI-11.
Materials:
-
PKI-11 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PKI-11 at the desired concentrations for the appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for detecting changes in protein expression in signaling pathways affected by PKI-11.
Materials:
-
PKI-11 stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-RSK, RSK, p-Akt, Akt, p-ERK1/2, ERK1/2, p-S6K1, S6K1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with PKI-11, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Scratch (Wound Healing) Assay
This protocol is for assessing the effect of PKI-11 on cell migration.
Materials:
-
PKI-11 stock solution
-
6-well plates
-
200 µL pipette tip
Procedure:
-
Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to confluence.
-
Create a "Scratch": Use a sterile 200 µL pipette tip to create a straight scratch through the cell monolayer.
-
Treatment: Wash the cells with PBS to remove dislodged cells and add fresh medium containing PKI-11 at a non-lethal concentration.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration into the empty space.
Colony Formation Assay
This protocol is for evaluating the long-term effect of PKI-11 on the proliferative capacity of single cells.
Materials:
-
PKI-11 stock solution
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of PKI-11 for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh complete medium and incubate for 1-2 weeks, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as containing >50 cells).
References
Application Notes and Protocols for Flow Cytometry Analysis with Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing protein kinase inhibitors in flow cytometry for the analysis of critical cellular processes. The protocols detailed below are designed to be adaptable for various research applications, focusing on the assessment of apoptosis, cell cycle progression, and intracellular signaling pathways.
Introduction to Protein Kinase Inhibitors
Protein kinase inhibitors (PKIs) are a class of enzyme inhibitors that block the action of protein kinases, which are crucial for regulating a multitude of cellular processes.[1][2] By adding phosphate (B84403) groups to proteins, kinases can modulate their function, and dysregulation of kinase activity is often implicated in diseases like cancer.[1][3] Flow cytometry is a powerful technique for assessing the effects of PKIs at a single-cell level, enabling the quantitative analysis of cellular responses to these inhibitors.[4][5][6][7]
Application 1: Apoptosis Induction by an Akt Inhibitor
The serine/threonine kinase Akt (also known as Protein Kinase B) is a key mediator of cell survival and is often overactive in cancer, where it inhibits apoptosis.[8] Akt inhibitors, such as Akt-IN-11, can block this survival pathway and induce programmed cell death.[8] Flow cytometry, using Annexin V and Propidium (B1200493) Iodide (PI) staining, is a standard method to quantify apoptosis.[8][9][10][11]
Signaling Pathway: Akt-Mediated Survival and Its Inhibition
The PI3K/Akt signaling pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins.[8] Inhibition of Akt disrupts this cascade, leading to the activation of apoptosis.
Quantitative Data: Apoptosis Induction
The following table provides representative data on the effects of an Akt inhibitor on apoptosis in a cancer cell line.
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control (DMSO) | - | 5.2 ± 1.1 | 2.5 ± 0.8 | 92.3 ± 1.5 |
| Akt-IN-11 | 1 | 15.8 ± 2.3 | 4.1 ± 1.0 | 80.1 ± 2.8 |
| Akt-IN-11 | 5 | 35.2 ± 3.1 | 10.5 ± 1.9 | 54.3 ± 4.0 |
| Akt-IN-11 | 10 | 50.6 ± 4.5 | 22.8 ± 2.7 | 26.6 ± 3.9 |
| Staurosporine (Positive Control) | 1 | 65.4 ± 5.2 | 15.3 ± 2.1 | 19.3 ± 3.5 |
Experimental Protocol: Annexin V and PI Staining
This protocol outlines the steps for analyzing apoptosis by flow cytometry following treatment with a protein kinase inhibitor.
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in the exponential growth phase during treatment.
-
Prepare a stock solution of the Akt inhibitor (e.g., Akt-IN-11) in sterile DMSO.
-
Dilute the stock solution in a complete cell culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treat cells with the inhibitor or vehicle control for the desired time period (e.g., 24-48 hours). A positive control for apoptosis, such as staurosporine, should also be included.[4]
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
Experimental Workflow: Apoptosis Assay
Application 2: Cell Cycle Analysis with a CDK2 Inhibitor
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S transition in the cell cycle.[12] Inhibitors of CDK2, such as Cdk2-IN-25, can cause cell cycle arrest at the G1/S checkpoint, preventing DNA replication and cell proliferation.[12] Flow cytometry analysis of DNA content using propidium iodide is a standard method to assess cell cycle distribution.[12][13]
Signaling Pathway: CDK2-Mediated Cell Cycle Progression
CDK2, in complex with cyclins E and A, phosphorylates substrates like the Retinoblastoma protein (Rb) to promote entry into the S phase.[12] Inhibition of CDK2 prevents this phosphorylation, leading to G1 arrest.[12]
Quantitative Data: Cell Cycle Distribution
The following table shows representative data on the effects of a CDK2 inhibitor on the cell cycle distribution of a cancer cell line.
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | 45.8 ± 2.5 | 35.1 ± 1.9 | 19.1 ± 1.2 |
| Cdk2-IN-25 | 0.1 | 55.3 ± 3.1 | 28.5 ± 2.0 | 16.2 ± 1.5 |
| Cdk2-IN-25 | 0.5 | 68.9 ± 4.2 | 18.7 ± 1.8 | 12.4 ± 1.1 |
| Cdk2-IN-25 | 1.0 | 75.4 ± 3.8 | 12.3 ± 1.5 | 12.3 ± 1.3 |
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
This protocol details the steps for analyzing cell cycle distribution by flow cytometry.
-
Cell Culture and Treatment:
-
Follow the same procedure as in the apoptosis protocol for cell seeding and treatment with the CDK2 inhibitor (e.g., Cdk2-IN-25) or vehicle control. A dose-response curve is recommended.[12]
-
-
Cell Harvesting and Fixation:
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.[4][12]
-
Resuspend the cell pellet in PI Staining Solution (containing RNase A).[4][12]
-
Incubate for 30 minutes at room temperature in the dark.[4][12]
-
Analyze the samples on a flow cytometer using a linear scale for the DNA content channel.[4]
-
Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate apoptotic cells.[12]
-
Experimental Workflow: Cell Cycle Analysis
Application 3: Phospho-Flow Cytometry for Kinase Signaling Analysis
Phospho-specific flow cytometry (phospho-flow) allows for the measurement of protein phosphorylation states within individual cells, providing insights into the activity of signaling pathways.[14] This is particularly useful for assessing the direct effects of protein kinase inhibitors on their targets.
Quantitative Data: Inhibition of Protein Phosphorylation
The following table illustrates the expected data from a phospho-flow experiment analyzing the inhibition of a specific phosphoprotein after treatment with a kinase inhibitor.
| Treatment | Concentration (µM) | % of Phospho-Protein Positive Cells (Mean ± SD) |
| Vehicle Control (DMSO) | - | 90.5 ± 5.1 |
| Kinase Inhibitor | 0.1 | 72.3 ± 6.2 |
| Kinase Inhibitor | 1 | 35.8 ± 4.5 |
| Kinase Inhibitor | 10 | 8.1 ± 2.3 |
Experimental Protocol: Intracellular Phospho-Protein Staining
This protocol provides a general method for analyzing protein phosphorylation by flow cytometry.
-
Cell Stimulation and Fixation:
-
Culture cells and treat with the protein kinase inhibitor for the desired time.
-
Stimulate the cells with an appropriate agonist to induce the phosphorylation of the target protein.
-
Immediately fix the cells with formaldehyde (B43269) to preserve the phosphorylation state.[14]
-
-
Permeabilization:
-
Permeabilize the cells with ice-cold methanol (B129727) to allow antibodies to access intracellular proteins.[14]
-
-
Staining:
-
Wash the cells to remove the methanol.
-
Stain with a fluorescently conjugated antibody specific for the phosphorylated form of the target protein. Surface marker antibodies can also be included to identify specific cell populations.[14]
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) or the percentage of positive cells to quantify the level of protein phosphorylation.
-
Logical Relationship: Phospho-Flow Data Interpretation
References
- 1. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. auctoresonline.org [auctoresonline.org]
- 6. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Applications | CellCarta [cellcarta.com]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. dovepress.com [dovepress.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Protein Kinase Inhibitor 11 (PKI-11)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Protein Kinase Inhibitor 11 (PKI-11), a potent and selective inhibitor of Mitogen-Activated Protein Kinase 11 (MAPK11, also known as p38β). These resources are designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PKI-11?
PKI-11 is a selective, ATP-competitive inhibitor of MAPK11 (p38β), a serine/threonine protein kinase.[1] MAPK11 is a member of the p38 MAPK family, which is involved in cellular responses to extracellular stimuli and plays a role in cell differentiation and apoptosis. By binding to the ATP pocket of MAPK11, PKI-11 prevents the phosphorylation of its downstream substrates, thereby inhibiting the signaling pathway.
Q2: My PKI-11 is not showing any effect on my cells. What are the possible reasons?
There are several potential reasons for a lack of inhibitor efficacy:
-
Inhibitor Integrity: The compound may have degraded due to improper storage or handling.
-
Cellular Context: Your cell line may not express MAPK11, or the pathway may not be active under your experimental conditions.
-
Experimental Conditions: Suboptimal inhibitor concentration, incubation time, or high serum protein binding could be reducing its effective concentration.
-
Cellular ATP Levels: As an ATP-competitive inhibitor, high intracellular ATP concentrations can compete with PKI-11, reducing its effectiveness.[2]
Q3: I'm observing significant cell death that is not consistent with MAPK11 inhibition. What could be the cause?
Unexpected cellular toxicity can arise from several factors:
-
High Inhibitor Concentration: The concentration of PKI-11 may be too high, leading to off-target effects or general cellular stress.[2]
-
Off-Target Effects: PKI-11 might be inhibiting other kinases crucial for your cells' survival.[2][3] Kinase inhibitors are known to have off-target effects due to the structural similarity of the ATP-binding site across the kinome.[4]
-
Compound Solubility: Poor solubility can lead to the formation of precipitates that are toxic to cells.[2]
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of pathways regulated by MAPK11 or its off-targets.
Q4: The IC50 value I'm obtaining in my cell-based assay is much higher than what is reported in the literature. Why is this happening?
A discrepancy in IC50 values is a common issue and can be attributed to:
-
Assay Duration: The length of incubation with the inhibitor can significantly influence the IC50 value.[5]
-
Serum Protein Binding: Small molecule inhibitors can bind to proteins in the cell culture serum, like albumin, reducing the free concentration of the inhibitor available to act on the target.[6] This can lead to a higher apparent IC50 in cellular assays compared to biochemical assays.[6]
-
Cell Density: The number of cells used in the assay can affect the inhibitor's potency.
-
ATP Concentration: Cellular IC50 values are often higher than biochemical IC50 values due to high intracellular ATP levels competing with the inhibitor.[2]
Troubleshooting Guides
Issue 1: Reduced or No Inhibitor Activity
If PKI-11 is not producing the expected inhibitory effect, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for lack of PKI-11 activity.
Detailed Steps:
-
Verify Inhibitor Integrity:
-
Prepare a fresh stock of PKI-11 from a new vial.
-
Ensure the inhibitor has been stored correctly (e.g., at -20°C or -80°C, protected from light).
-
-
Confirm Target Presence and Pathway Activity:
-
Use Western blotting to confirm that your cell line expresses MAPK11.
-
Stimulate the p38 pathway (e.g., with UV, sorbitol, or anisomycin) and check for phosphorylation of a downstream substrate like MK2 to ensure the pathway is active.
-
-
Optimize Experimental Conditions:
-
Evaluate Impact of Serum Proteins:
-
Repeat the experiment using serum-free or low-serum (e.g., 0.5-2%) medium to see if this increases the inhibitor's potency.
-
Issue 2: Off-Target Effects and Toxicity
If you suspect off-target effects or unexpected toxicity, use the following approach:
Caption: Logical diagram for diagnosing off-target effects.
Detailed Steps:
-
Titrate to the Lowest Effective Concentration: Use the lowest concentration of PKI-11 that effectively inhibits MAPK11 activity (as determined by Western blot for a downstream marker) to minimize off-target effects.[2]
-
Use an Orthogonal Inhibitor: Use a structurally different MAPK11 inhibitor. If you observe the same phenotype, it is more likely to be an on-target effect.[2]
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of PKI-11. This helps to rule out effects caused by the chemical scaffold itself.[2]
-
Perform Kinome Profiling: To definitively identify off-target interactions, consider using a commercial service to screen PKI-11 against a broad panel of kinases.[2]
Quantitative Data Summary
Table 1: Comparing PKI-11 IC50 Values Across Different Assay Conditions
| Assay Type | Condition | Typical IC50 Range | Rationale |
| Biochemical Assay | Protein-free buffer | 5-50 nM | Measures direct inhibition of purified MAPK11 enzyme without confounding cellular factors. |
| Cell-Based Assay | 10% FBS | 0.5-10 µM | Represents a more physiologically relevant environment but potency is reduced by serum protein binding and high intracellular ATP.[6] |
| Cell-Based Assay | 0.5% FBS (low serum) | 0.1-2 µM | Reduces the effect of serum protein binding, leading to a lower IC50 compared to high serum conditions. |
Table 2: Potential Off-Target Kinases for p38 Family Inhibitors
| Kinase Family | Potential Off-Targets | Rationale for Interaction |
| MAPK | p38α (MAPK14), JNKs | High sequence and structural homology in the ATP-binding pocket. |
| AGC Kinases | PKA, PKC, SGK | Some structural similarities in the ATP-binding site can lead to cross-reactivity.[2] |
| Other | GAK, RIPK2 | Have been identified as off-targets for some p38 inhibitors in kinome-wide screens. |
Experimental Protocols
Protocol 1: Western Blot for MAPK11 Pathway Inhibition
This protocol is designed to verify the on-target activity of PKI-11 by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cells of interest
-
PKI-11
-
Pathway activator (e.g., Anisomycin)
-
Complete and serum-free cell culture media
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (p-MK2, total MK2, total MAPK11, β-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Stimulation:
-
Stimulate the cells with a p38 activator (e.g., 25 µg/mL Anisomycin) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol measures the effect of PKI-11 on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
PKI-11
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 90 µL of complete medium.
-
Incubate for 24 hours.[7]
-
-
Compound Treatment:
-
Assay Measurement:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle control wells.
-
Plot the results as percent viability versus inhibitor concentration and calculate the IC50 value using non-linear regression.
-
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protein Kinase Inhibitor 11 (PKI-11) Experiments
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Protein Kinase Inhibitor 11 (PKI-11). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
General & Compound Handling
-
Q1: What is the mechanism of action for PKI-11? A1: PKI-11 is a potent, ATP-competitive inhibitor of Protein Kinase B (Akt), targeting all three isoforms (Akt1, Akt2, and Akt3). By binding to the ATP pocket of Akt, PKI-11 prevents the phosphorylation of its downstream substrates, thereby inhibiting cellular processes such as cell growth, proliferation, and survival, which are regulated by the PI3K/Akt/mTOR signaling pathway.[1]
-
Q2: My PKI-11 solution appears to have precipitated. What should I do? A2: Precipitation of kinase inhibitors in aqueous solutions like cell culture media is a common issue due to their typically low water solubility.[2] This can be caused by the final concentration exceeding its solubility limit or "solvent shock" from adding a concentrated DMSO stock directly to the aqueous medium.[2] To resolve this, ensure the final DMSO concentration in your experiment is low (e.g., <0.1%) and prepare fresh dilutions for each experiment.[3] If precipitation persists, consider sonicating the solution briefly or preparing the final dilution in pre-warmed media.
-
Q3: How should I properly store and handle PKI-11? A3: For long-term storage, PKI-11 stock solutions in anhydrous DMSO should be aliquoted and stored at -20°C or -80°C to avoid multiple freeze-thaw cycles.[2][4] When using an aliquot, allow it to thaw completely and reach room temperature before opening to prevent condensation.[2] The stability of the inhibitor can vary, so it is crucial to use high-quality, dry DMSO as water can promote degradation.[2]
Experimental Design & Optimization
-
Q4: How do I select the optimal concentration and treatment duration for my experiment? A4: The ideal concentration and duration are highly dependent on the cell type and the specific biological question.[1]
-
Concentration: Start with a dose-response experiment. A typical range for cell-based assays is 0.1 - 10 µM.[1] The goal is to find the lowest concentration that effectively inhibits the phosphorylation of a direct Akt substrate (e.g., GSK3β at Ser9) without causing significant toxicity.[1]
-
Duration: For signaling studies (e.g., Western blot), a short incubation of 1-4 hours is often sufficient.[1] For cell fate studies like apoptosis or proliferation assays, longer incubations of 24-72 hours may be necessary.[1] A time-course experiment is recommended to determine the optimal endpoint.[1]
-
-
Q5: I am observing unexpected cellular toxicity. What could be the cause? A5: Unexpected toxicity can stem from several factors:
-
High Concentration: The inhibitor concentration may be too high, leading to off-target effects or general cellular stress.[1]
-
Cell Line Sensitivity: Some cell lines are highly dependent on the Akt pathway for survival, and its inhibition is expected to induce apoptosis.[1]
-
Off-Target Effects: The toxicity might result from the inhibition of other critical kinases.[1]
-
Compound Solubility: Poor solubility can lead to compound precipitation and non-specific toxicity.[1]
-
-
Q6: Why are my in vitro IC50 values much lower than the effective concentration in my cell-based assays? A6: This is a common observation. The efficacy of an ATP-competitive inhibitor like PKI-11 can be reduced in cellular environments with high concentrations of endogenous ATP.[1] Cellular IC50 values are often higher than biochemical IC50 values for this reason.[1] Additionally, factors like cell permeability and drug efflux pumps can reduce the effective intracellular concentration of the inhibitor.[5]
Interpreting Results & Troubleshooting Western Blots
-
Q7: I am not observing a decrease in the phosphorylation of my target protein after PKI-11 treatment. What went wrong? A7: This common issue can arise from several factors:
-
Inactive Inhibitor: Ensure your PKI-11 stock has been stored correctly and has not degraded.[4] Prepare fresh stock solutions if in doubt.[3]
-
Suboptimal Conditions: You may need to perform a thorough dose-response and time-course experiment to find the optimal concentration and incubation time for your specific cell model.[4]
-
Cellular Resistance: The cell line you are using might have intrinsic or acquired resistance to Akt inhibition, potentially through the activation of compensatory signaling pathways.[4]
-
Sample Preparation Issues: Phosphorylated proteins are susceptible to dephosphorylation. Ensure your lysis buffer contains fresh phosphatase inhibitors and that samples are kept on ice.[4]
-
Western Blotting Technique: The primary antibody concentration may be too low. Try increasing the concentration or incubating overnight at 4°C.[4]
-
-
Q8: My Western blot for phospho-proteins has a very high background. How can I improve this? A8: High background on phospho-protein Western blots is often due to the blocking buffer.
-
Blocking Agent: It is generally recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for blocking when detecting phosphorylated proteins.[4] Milk contains casein, a phosphoprotein, which can be recognized by anti-phospho antibodies, leading to high background.[4]
-
Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.[4]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high.[4]
-
-
Q9: I am observing unexpected bands on my Western blot. What could be the cause? A9: Multiple bands can be due to:
-
Antibody Specificity: The primary antibody might be cross-reacting with other proteins. Check the antibody datasheet for specificity information.[4]
-
Sample Degradation: Proteases in your sample could have degraded the target protein. Always use a protease inhibitor cocktail in your lysis buffer.[4]
-
Akt Isoforms: There are three isoforms of Akt (Akt1, Akt2, and Akt3), and the antibody may recognize more than one, which might migrate at slightly different molecular weights.[4]
-
-
Q10: I'm observing a phenotype that is inconsistent with known Akt inhibition. Could this be an off-target effect? A10: Yes, unexpected phenotypes are a strong indicator of potential off-target effects, which are common with kinase inhibitors, especially at higher concentrations.[1][6] Due to structural similarities in the ATP-binding site, PKI-11 might inhibit other related kinases.[1][7] To investigate this:
-
Use a Structurally Different Inhibitor: If the same phenotype is observed with a structurally different Akt inhibitor at a concentration that gives equivalent Akt inhibition, it is more likely an on-target effect.[1]
-
Kinome Profiling: Use a commercial kinase profiling service to screen PKI-11 against a broad panel of kinases.[1]
-
Chemical Controls: Use a structurally similar but inactive analog of PKI-11 as a negative control to rule out effects from the chemical scaffold itself.[1]
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of PKI-11
| Kinase Target | IC50 (nM) | Assay Conditions |
|---|---|---|
| Akt1 | 5 | 10 µM ATP, Radiometric Assay |
| Akt2 | 8 | 10 µM ATP, Radiometric Assay |
| Akt3 | 6 | 10 µM ATP, Radiometric Assay |
| PKA | >1000 | 10 µM ATP, Radiometric Assay |
| PKC | >1000 | 10 µM ATP, Radiometric Assay |
| SGK | 150 | 10 µM ATP, Radiometric Assay |
Note: These are representative data. IC50 values can vary depending on the specific assay conditions, particularly the ATP concentration.[1][8]
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | PKI-11 Concentration Range (µM) | Incubation Time (hours) | Expected Outcome |
|---|---|---|---|
| Generic Cancer Cell Line | 0.1 - 10 | 1 - 24 | Dose- and time-dependent decrease in p-Akt (Ser473/Thr308) |
| Non-cancerous Cell Line | 0.1 - 25 | 1 - 24 | Assess baseline sensitivity and potential cytotoxicity |
Note: Optimal conditions should be determined empirically for each experimental system.[4]
Experimental Protocols
Detailed Western Blot Protocol for Assessing PKI-11 Efficacy
This protocol directly assesses the inhibitory effect of PKI-11 on the phosphorylation of Akt at Ser473 and its downstream target, GSK3β.[9]
-
Cell Culture and Treatment:
-
Plate cells at a density to achieve 70-80% confluency at the time of treatment.[4]
-
Serum-starve cells overnight to reduce basal Akt activity.[9]
-
Pre-treat cells with a range of PKI-11 concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 2-4 hours.[9]
-
Stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce Akt phosphorylation.[9]
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[4]
-
Lyse the cells in ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[4]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes, vortexing occasionally.[4]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]
-
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
-
Detection:
-
Stripping and Re-probing:
-
If necessary, strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.[4]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Protein kinase inhibitor 11 off-target effects mitigation
Welcome to the technical support center for Protein Kinase Inhibitor 11 (PKI-11). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and mitigate potential off-target effects of PKI-11.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpected or inconsistent results with PKI-11?
A1: Unexpected cellular phenotypes, toxicity, or a lack of efficacy when using a novel kinase inhibitor like PKI-11 can stem from several factors. Off-target effects are a primary concern, where PKI-11 interacts with unintended kinases or other proteins. This is common for inhibitors targeting the highly conserved ATP-binding site of kinases.[1] Other potential causes include using a concentration that is too high, cell line-specific sensitivities, activation of compensatory signaling pathways, or issues with the compound's stability and solubility.[2][3][4]
Q2: My experimental results are not consistent with the known function of the intended target kinase. How can I determine if this is due to off-target effects?
A2: Unexpected phenotypes are often a key indicator of off-target activity. To investigate this, a multi-pronged approach is recommended. The gold standard is to perform a kinome-wide selectivity screen to identify other kinases that PKI-11 may be inhibiting.[3][5] Additionally, using an orthogonal inhibitor—a structurally different compound that targets the same primary kinase—can help differentiate on-target from off-target effects.[3] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. Finally, using a structurally similar but biologically inactive analog of PKI-11 as a negative control can help rule out effects caused by the chemical scaffold itself.[3]
Q3: How do I select the optimal concentration and treatment duration for my PKI-11 experiments?
A3: The optimal concentration and duration are highly dependent on the cell type and the specific biological question being addressed.[3] It is crucial to perform a dose-response experiment starting from the biochemical IC50 and extending to 10-100 times higher concentrations. The goal is to identify the lowest concentration that effectively inhibits the phosphorylation of a direct downstream substrate of the target kinase without causing significant toxicity.[3] For signaling studies, short incubation times of 1-4 hours are often sufficient, while cell fate studies like apoptosis or proliferation assays may require longer incubations of 24-72 hours.[3] A time-course experiment is always recommended to determine the optimal endpoint.[3]
Q4: I'm observing significant cell toxicity at concentrations where I expect specific inhibition. What could be the cause?
A4: High toxicity can be due to several factors. The concentration of PKI-11 may be too high, leading to broad off-target kinase inhibition.[3] The observed toxicity could be a genuine on-target effect if the target kinase is critical for the survival of your specific cell model.[3] Alternatively, the toxicity may be a result of inhibiting an unintended kinase that is essential for cell survival. Poor compound solubility can also lead to precipitation and non-specific toxicity.[3] Comparing the cytotoxic IC50 with the on-target IC50 can be informative; a large discrepancy suggests off-target toxicity.
Troubleshooting Guides
Issue 1: High Background Signal in Kinase Assays
High background can obscure the true inhibitory effect of PKI-11. Here are steps to troubleshoot this issue:
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Interference | Run a "No Enzyme" control where the kinase is omitted from the reaction. If a signal is still observed and is dependent on the PKI-11 concentration, it suggests direct interference with the assay's detection method.[6] | This isolates the effect of the compound on the detection reagents.[6] |
| Compound Aggregation | Repeat the kinase assay with the standard buffer and a second set with the buffer supplemented with 0.01% Triton X-100.[6] | Detergents like Triton X-100 can disrupt non-specific aggregates, so a change in potency or efficacy would suggest aggregation was a factor.[6] |
| Reagent Interference | For luminescence-based assays (e.g., ADP-Glo™), set up a reaction with serially diluted PKI-11 but without the kinase. Initiate the detection reaction (e.g., add luciferase reagent) and measure the signal.[6] | This directly tests if the compound inhibits or enhances the detection enzyme (e.g., luciferase).[6] |
| Contaminated Reagents | Test each reagent individually for contaminating substances that might interfere with the assay. Ensure ATP stocks are fresh, as degradation can affect results.[7] | Isolating each component can help pinpoint the source of interference. |
Issue 2: Lack of Expected Biological Effect
If PKI-11 is not producing the anticipated phenotype, consider the following:
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Target Engagement | Perform a Western blot to measure the phosphorylation of a known downstream substrate of the target kinase in cells treated with a dose-range of PKI-11.[4] | This directly confirms whether PKI-11 is inhibiting its intended target in a cellular context.[4] |
| Compensatory Signaling | Probe for the activation of known compensatory or feedback pathways using Western blotting (e.g., for p-AKT, p-ERK). Inhibition of one pathway can sometimes lead to the activation of another. | This helps to determine if the cell is adapting to the inhibition of the primary target. |
| Cell Line Specificity | Test PKI-11 in multiple cell lines to see if the lack of effect is cell-type specific.[5] Characterize the kinome of your cell lines to ensure the target kinase is expressed and active. | Different cell lines can have varying dependencies on specific kinases.[4] |
| Compound Instability | Verify the integrity and concentration of your PKI-11 stock solution using analytical methods like HPLC-MS. Prepare fresh dilutions for each experiment.[4] | The compound may degrade over time, leading to a loss of activity.[4] |
Experimental Protocols & Data
Kinome Selectivity Profiling
To identify potential off-targets of PKI-11, a kinome-wide selectivity screen is the most comprehensive approach.[5] This is often performed as a service by specialized companies.
Methodology:
-
Assay Type: Typically, this involves either a competitive binding assay or an enzymatic activity assay.[5]
-
Kinase Panel: PKI-11 is screened against a large panel of purified kinases (often hundreds) at a fixed concentration (e.g., 1 µM).[8]
-
Data Analysis: The percent inhibition for each kinase is determined. For any significant "hits," a follow-up dose-response experiment is performed to determine the IC50 or Ki value.[5]
Data Presentation: The results are typically presented in a table comparing the potency of PKI-11 against its intended target and any identified off-targets.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Target) |
| Intended Target | 10 | 1 |
| Off-Target Kinase A | 150 | 15 |
| Off-Target Kinase B | 800 | 80 |
| Off-Target Kinase C | >10,000 | >1,000 |
| Off-Target Kinase D | 5,000 | 500 |
Interpretation: A selectivity of over 100-fold is generally considered good, suggesting that at concentrations effective for the intended target, the off-target kinase is less likely to be significantly inhibited.[5]
Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of PKI-11 to inhibit its target in a cellular context by measuring the phosphorylation of a downstream substrate.[7]
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of PKI-11 for a predetermined time (e.g., 2-4 hours).[7] Include a vehicle control (e.g., DMSO).[4]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Western Blot:
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the phosphorylated form of the downstream substrate.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]
-
-
Normalization: Strip the membrane and re-probe with an antibody for the total form of the substrate or a loading control (e.g., GAPDH, β-actin) to normalize the data.[4]
Visualizations
Caption: Troubleshooting logic for unexpected experimental results.
Caption: Experimental workflow for off-target identification.
Caption: Off-target inhibition leading to unintended cellular response.
References
Technical Support Center: WNK-IN-11 (Protein Kinase Inhibitor 11)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WNK-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases.
Frequently Asked Questions (FAQs)
Q1: What is WNK-IN-11 and what is its primary target?
A1: WNK-IN-11 is an allosteric inhibitor of lysine-deficient protein kinase 1 (WNK1) with a reported IC50 of 4 nM.[1][2] It demonstrates selectivity for WNK1 over other WNK isoforms, such as WNK2 and WNK4, and a panel of 400 other kinases.[2] Its mechanism of action involves inhibiting the WNK1-mediated phosphorylation of the transcription factor OSR1.[2]
Q2: I'm observing precipitation when diluting my WNK-IN-11 DMSO stock solution into an aqueous buffer. What is causing this?
A2: This is a common issue known as "crashing out" and occurs because WNK-IN-11, like many kinase inhibitors, has high solubility in organic solvents like DMSO but significantly lower solubility in aqueous solutions.[3] When the DMSO stock is diluted into an aqueous buffer, the inhibitor can no longer stay in solution and precipitates.[3][4]
Q3: My WNK-IN-11 is showing limited efficacy in in vivo studies despite good in vitro potency. Could this be a solubility issue?
A3: Yes, poor aqueous solubility is a major contributor to low and variable oral bioavailability.[3][5] If the inhibitor does not dissolve properly in gastrointestinal fluids, its absorption into the bloodstream will be limited, leading to inconsistent results and reduced efficacy in animal studies.[3]
Q4: How should I prepare and store stock solutions of WNK-IN-11?
A4: For long-term storage, WNK-IN-11 should be stored as a crystalline solid at -20°C.[2] Stock solutions are typically prepared in high-quality, anhydrous DMSO.[4] Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6] Before use, allow the aliquot to thaw completely and reach room temperature to prevent condensation from introducing water into the DMSO stock.[4]
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Solutions
If you observe precipitation when diluting your WNK-IN-11 DMSO stock into cell culture media or other aqueous buffers, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for WNK-IN-11 solubility issues.
Issue 2: Inconsistent Experimental Results
Inconsistent results can often be traced back to solubility and stability issues. This guide provides a logical approach to troubleshooting.
Caption: Workflow for troubleshooting inconsistent experimental results.
Data Presentation
Table 1: Solubility of WNK-IN-11 in Various Solvents
| Solvent | Solubility |
| DMSO | 25 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 3 mg/mL |
| DMF:PBS (pH 7.2) (1:10) | 0.1 mg/mL |
Data sourced from Cayman Chemical product information sheet.[2]
Table 2: In Vivo Formulation Examples for Kinase Inhibitors
| Protocol | Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
These are general examples for kinase inhibitors and may need optimization for WNK-IN-11.[1][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of WNK-IN-11 (Molecular Weight: 462.4 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is based on a common vehicle for poorly soluble kinase inhibitors and should be optimized for your specific experimental needs.
-
Initial Dissolution: In a sterile tube, dissolve the required amount of WNK-IN-11 in DMSO to create a concentrated stock.
-
Sequential Addition: a. Add PEG300 to the DMSO solution and vortex until the mixture is homogenous. b. Add Tween-80 and vortex again until the solution is clear.
-
Final Dilution: Slowly add sterile saline dropwise while continuously vortexing to bring the formulation to the final desired volume and concentration.[3]
Note: Always prepare fresh formulations for each experiment and visually inspect for any signs of precipitation before administration.
Signaling Pathway
WNK-IN-11 targets the WNK kinase pathway, which plays a role in regulating ion transport and blood pressure.
Caption: Simplified WNK signaling pathway and the inhibitory action of WNK-IN-11.
References
Technical Support Center: Troubleshooting Inconsistent Results with Protein Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with protein kinase inhibitors. While the focus is on "Protein kinase inhibitor 11" as a representative query, the principles and troubleshooting steps outlined here are broadly applicable to a wide range of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher IC50) of our protein kinase inhibitor in cell-based assays compared to biochemical assays. What could be the reason for this discrepancy?
A1: This is a common observation and can be attributed to several factors. A primary reason is the presence of serum proteins, such as albumin, in cell culture media. Small molecule inhibitors can bind to these proteins, reducing the "free" concentration of the inhibitor available to interact with its target kinase.[1] This phenomenon is known as an "IC50 shift."[1] Additionally, the high intracellular concentration of ATP in cellular environments can competitively inhibit ATP-competitive inhibitors, leading to reduced potency compared to biochemical assays where ATP concentrations can be controlled.[2]
Q2: Our lab has seen variable results with the same protein kinase inhibitor across different experimental batches. What are the potential sources of this inconsistency?
A2: Inconsistent results can arise from several experimental variables. One common cause is lot-to-lot variability in fetal bovine serum (FBS), which can have different protein compositions and concentrations.[1] Other factors include inconsistencies in cell culture conditions such as cell density, passage number, and the duration of serum starvation.[3] Reagent stability, particularly of growth factors used for stimulation, and phosphatase activity during sample preparation can also contribute to variability.[3]
Q3: We suspect our protein kinase inhibitor may have off-target effects. How can we assess the selectivity of our inhibitor?
A3: Assessing inhibitor selectivity is crucial for interpreting experimental results correctly. Many commercially available kinase inhibitors are not as specific as presumed and can inhibit multiple kinases, sometimes more potently than their intended target.[4] A comprehensive approach to determining selectivity involves screening the inhibitor against a large panel of protein kinases.[4] It's important to note that selectivity cannot be accurately assessed simply by testing against kinases that are structurally similar.[4]
Q4: After initial success, we are now observing resistance to our Akt inhibitor. What are the common mechanisms of resistance?
A4: A primary mechanism of resistance to Akt inhibitors is the reactivation of the Akt pathway through feedback loops. When Akt is inhibited, it can relieve negative feedback mechanisms, leading to the hyperactivation of upstream signaling molecules like receptor tyrosine kinases (RTKs).[3] Another possibility is a shift in the expression of different Akt isoforms. For example, resistance to some Akt inhibitors has been linked to an increase in the expression of AKT3.[3]
Troubleshooting Guides
Issue 1: High IC50 Value in Cell-Based Assays
If you are observing a higher than expected IC50 value for your protein kinase inhibitor in cellular assays, consider the following troubleshooting steps:
Quantitative Data Summary: Impact of Serum on Inhibitor Potency
| Assay Condition | IC50 of WNK-IN-11 |
| Biochemical Assay (Protein-free) | 4 nM[1] |
| Cell-Based Assay (with Serum) | Significantly Higher (Variable) |
Experimental Protocol: Quantifying the Impact of Serum Proteins
-
Objective: To determine the effect of serum protein binding on the IC50 value of the inhibitor.
-
Materials:
-
Protein kinase inhibitor of interest
-
Kinase assay buffer
-
Bovine serum albumin (BSA) or human serum albumin (HSA)
-
Kinase and substrate
-
ATP
-
-
Procedure:
-
Perform a standard kinase activity assay in a protein-free buffer to establish a baseline IC50 value.
-
Repeat the kinase activity assay with the addition of a defined concentration of BSA or HSA (e.g., physiological concentration) to the reaction buffer.
-
Compare the IC50 values obtained in the presence and absence of albumin to quantify the "IC50 shift."[1]
-
-
Alternative Approach: Conduct a plasma protein binding assay, such as equilibrium dialysis, to determine the fraction of the inhibitor that is unbound and biologically active.[1]
Troubleshooting Workflow: High IC50 in Cellular Assays
Caption: Troubleshooting workflow for high IC50 values in cellular assays.
Issue 2: Inconsistent Results and Off-Target Effects
Variability in experimental outcomes and unexpected cellular phenotypes may be due to the lack of specificity of the protein kinase inhibitor.
Quantitative Data Summary: Selectivity Profile of Common Kinase Inhibitors
| Inhibitor | Presumed Target | Other Potent Targets | Selectivity Profile |
| KT 5720 | PKA | Multiple other kinases | Poor[4] |
| Rottlerin | PKC | Multiple other kinases | Poor[4] |
| Quercetin | Multiple kinases | Multiple other kinases | Poor[4] |
| Ro 318220 | PKC | Two or more other kinases | Moderate[4] |
| H89 | PKA | Two or more other kinases | Moderate[4] |
| LY 294002 | PI3K | Casein kinase-2 | Moderate[4] |
| PD 98059 | MEK1 | Good[4] | |
| U0126 | MEK1 | Good[4] | |
| SB 203580 | p38 MAPK | Good[4] |
Experimental Protocol: Western Blot to Investigate Off-Target Pathway Activation
-
Objective: To determine if the inhibitor affects signaling pathways other than the intended target pathway.
-
Materials:
-
Protein kinase inhibitor
-
Cell line of interest
-
Antibodies for phosphorylated and total proteins in the target pathway and suspected off-target pathways.
-
Lysis buffer with phosphatase and protease inhibitors.
-
-
Procedure:
-
Treat cells with the protein kinase inhibitor at various concentrations and time points.
-
Prepare cell lysates, ensuring to work quickly and on ice to prevent dephosphorylation.[3]
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key proteins in the target and potential off-target pathways.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the phosphorylation status of proteins to identify any unintended pathway modulation.
-
Signaling Pathway: Investigating Off-Target Effects
Caption: Logical diagram of on-target versus off-target inhibitor effects.
Issue 3: Acquired Resistance to an Akt Inhibitor
The development of resistance can lead to a loss of inhibitor efficacy over time. Understanding the mechanism of resistance is key to overcoming it.
Experimental Protocol: Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Objective: To screen for hyperactivation of RTKs in inhibitor-resistant cells.[3]
-
Materials:
-
Parental (sensitive) and resistant cell lines
-
Phospho-RTK array kit
-
Lysis buffer
-
-
Procedure:
-
Prepare protein lysates from both parental and resistant cells.
-
Incubate the array membranes with equal amounts of protein lysate.[3]
-
Wash the membranes and incubate with a phospho-tyrosine detection antibody.
-
Incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect signals using a chemiluminescence imaging system.
-
Quantify spot intensities and compare the phosphorylation status of each RTK between the parental and resistant cell lysates to identify hyperphosphorylated RTKs.[3]
-
Signaling Pathway: Akt Inhibition and Resistance via RTK Reactivation
Caption: Feedback loop leading to RTK reactivation and Akt inhibitor resistance.
References
Protein kinase inhibitor 11 cell line specific effects
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers using Protein Kinase Inhibitor 11 (PKI-11), a representative first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PKI-11?
A1: PKI-11 is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase. It specifically targets the intracellular kinase domain of EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival.
Q2: Why do I see different effects of PKI-11 in different cell lines?
A2: The efficacy of PKI-11 is highly dependent on the genetic background of the cell line, particularly the mutation status of the EGFR gene.
-
Sensitive Lines (e.g., HCC827): These cells often harbor activating mutations in the EGFR kinase domain (like exon 19 deletions or L858R), leading to a state of "oncogene addiction" where they are highly dependent on EGFR signaling for survival. PKI-11 effectively inhibits these mutated forms of EGFR.
-
Resistant Lines (e.g., H1975, A549): Resistance can be intrinsic or acquired. It may be caused by a secondary mutation in EGFR, such as T790M, which prevents the inhibitor from binding effectively. Alternatively, resistance can arise from the activation of bypass signaling pathways, such as those driven by KRAS mutations (as seen in A549 cells), which makes the cells independent of EGFR signaling.
Q3: How should I prepare and store PKI-11?
A3: PKI-11 should be dissolved in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: I am not observing the expected cytotoxicity in a sensitive cell line (e.g., HCC827).
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Use a fresh aliquot of the PKI-11 stock solution. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify calculations for serial dilutions. Confirm the concentration of the initial stock solution. |
| Cell Line Authenticity/Health | Perform cell line authentication (e.g., STR profiling). Ensure cells are healthy, within a low passage number, and free from contamination. |
| Assay Incubation Time | The cytotoxic effects may require longer exposure. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Suboptimal Seeding Density | High cell density can reduce the effective inhibitor concentration per cell. Optimize cell seeding density so that cells are in the exponential growth phase at the end of the assay. |
Problem 2: My vehicle control (DMSO) is showing significant cell death.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. Some cell lines are particularly sensitive to DMSO. |
| DMSO Contamination | Use a fresh, unopened bottle of sterile, cell culture-grade DMSO. |
| Extended Incubation | For long-term experiments (>72 hours), the cumulative effect of DMSO can be toxic. Consider reducing the final concentration further if possible. |
Problem 3: Western blot results show inconsistent inhibition of p-EGFR.
| Possible Cause | Troubleshooting Step |
| Timing of Lysate Collection | EGFR dephosphorylation can occur rapidly after inhibition. Collect cell lysates at an early time point (e.g., 1-6 hours) post-treatment to observe maximal inhibition of phosphorylation. |
| Sub-optimal Inhibitor Concentration | Ensure the concentration used is sufficient to inhibit EGFR phosphorylation. This may be different from the concentration required for cytotoxicity (IC50). A dose-response experiment is recommended. |
| Presence of Growth Factors | Standard cell culture medium contains growth factors (e.g., EGF in serum) that activate EGFR. For acute inhibition studies, it is best to serum-starve the cells for 6-24 hours before adding the inhibitor. |
| Lysate Preparation | Immediately place cells on ice after treatment and use lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation states. |
Quantitative Data Summary
The following table summarizes the typical half-maximal inhibitory concentration (IC50) values for PKI-11 in various non-small cell lung cancer (NSCLC) cell lines, highlighting the compound's cell line-specific effects.
| Cell Line | EGFR Status | KRAS Status | PKI-11 IC50 (nM) | Sensitivity |
| HCC827 | Exon 19 Deletion | Wild-Type | ~15 | Sensitive |
| H1975 | L858R & T790M | Wild-Type | >5,000 | Resistant |
| A549 | Wild-Type | G12S Mutation | >10,000 | Resistant |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration of PKI-11 required to inhibit cell viability by 50% (IC50).
Materials:
-
96-well cell culture plates
-
PKI-11 stock solution (10 mM in DMSO)
-
Complete culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of PKI-11 in complete medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus drug concentration on a log scale to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-EGFR
This protocol assesses the direct inhibitory effect of PKI-11 on EGFR activity.
Materials:
-
6-well cell culture plates
-
PKI-11 stock solution
-
Serum-free medium
-
RIPA lysis buffer with phosphatase and protease inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-EGFR Tyr1068, anti-total-EGFR, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Replace the medium with serum-free medium and incubate for 12-24 hours.
-
Drug Treatment: Treat the serum-starved cells with the desired concentrations of PKI-11 (and a vehicle control) for 1-4 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., Actin) to ensure equal protein loading and to assess total protein levels.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of PKI-11.
Caption: Workflow for assessing PKI-11 cell line specific effects.
Caption: Troubleshooting logic for unexpected experimental results.
Technical Support Center: Protein Kinase Inhibitor 11 (PKI-11)
Welcome to the technical support center for Protein Kinase Inhibitor 11 (PKI-11). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of PKI-11 in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PKI-11?
A1: PKI-11 is a potent and selective inhibitor of Serine/Threonine Kinase 11 (STK11), also known as Liver Kinase B1 (LKB1). STK11 is a key tumor suppressor that plays a crucial role in regulating cellular metabolism, cell polarity, and apoptosis.[1] By inhibiting STK11/LKB1, PKI-11 aims to modulate downstream signaling pathways that are critical for cancer cell growth and survival.
Q2: We are observing lower than expected efficacy of PKI-11 in our cancer cell lines. What are the potential reasons?
A2: Several factors can contribute to reduced efficacy of PKI-11. A primary consideration is the mutational status of the target cells. Inactivating mutations in the STK11 gene can lead to a loss of LKB1 protein function, which may render the cells insensitive to PKI-11.[1][2] Additionally, the development of acquired resistance through the activation of alternative signaling pathways is a common challenge with kinase inhibitors.[3] It is also important to verify the inhibitor's stability and concentration in your experimental setup.
Q3: How can we enhance the efficacy of PKI-11?
A3: Combination therapy is a promising strategy to improve the effectiveness of kinase inhibitors.[4] For inhibitors targeting pathways that interact with the immune system, combination with immune checkpoint inhibitors (ICIs) can be explored, although STK11 mutations have been associated with resistance to PD-1/PD-L1 blockade.[1][2] Another approach is to combine PKI-11 with inhibitors of downstream or parallel pathways, such as the PI3K/AKT/mTOR pathway, to prevent compensatory signaling.[3][5]
Q4: Are there known resistance mechanisms to inhibitors of the STK11/LKB1 pathway?
A4: Yes, resistance to therapies in the context of STK11 mutations is a significant area of research. STK11 inactivation is associated with a "cold" tumor immune microenvironment, characterized by reduced infiltration of cytotoxic CD8+ T lymphocytes, which can lead to resistance to immunotherapies.[2] Tumors with STK11 mutations may also develop resistance through the upregulation of other oncogenic pathways to bypass the effects of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High IC50 value in cell viability assays | Cell line may have an inactivating STK11 mutation. | Sequence the STK11 gene in your cell line to confirm its mutational status. |
| PKI-11 degradation or improper storage. | Verify the integrity and concentration of your PKI-11 stock solution. | |
| Suboptimal assay conditions. | Optimize cell seeding density, treatment duration, and assay readout. | |
| Loss of PKI-11 efficacy over time in long-term studies | Development of acquired resistance. | Analyze treated cells for upregulation of alternative signaling pathways (e.g., PI3K/AKT, MAPK) via Western blot or RNA-seq. |
| Selection of a resistant subpopulation of cells. | Perform single-cell cloning and subsequent characterization to identify resistant clones. | |
| Inconsistent results between experiments | Variability in experimental procedures. | Standardize all protocols, including cell passage number, reagent preparation, and incubation times. |
| Inconsistent PKI-11 activity. | Prepare fresh dilutions of PKI-11 from a validated stock for each experiment. |
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the STK11/LKB1 signaling pathway, a troubleshooting workflow for unexpected PKI-11 efficacy, and a suggested experimental workflow for evaluating combination therapies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway [frontiersin.org]
Technical Support Center: Protein Kinase Inhibitor 11 (PKI-11)
Frequently Asked Questions (FAQs)
Q1: My PKI-11 inhibitor shows lower potency in cell-based assays compared to biochemical assays. Why?
A1: This is a common observation. Several factors can contribute to this discrepancy:
-
Cell Permeability: PKI-11 may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration.[1]
-
ATP Competition: Biochemical assays often use ATP concentrations near the enzyme's Michaelis constant (Km), while intracellular ATP levels are significantly higher. For an ATP-competitive inhibitor like PKI-11, this increased competition in cells can raise the apparent IC50.[1][2]
-
Protein Binding: The inhibitor can bind to serum proteins in the culture medium or other cellular proteins, reducing the free concentration available to engage its target kinase.[1][3]
-
Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps (e.g., P-glycoprotein), lowering its intracellular concentration.[1]
-
Inhibitor Instability: PKI-11 may be metabolized by cellular enzymes or degrade in the aqueous environment of the cell culture medium over the course of the experiment.[1][3][4]
Q2: The inhibitory effect of PKI-11 diminishes in my long-term ( > 24 hours) cell culture experiment. What is the likely cause?
A2: A diminishing effect over time strongly suggests a stability or concentration issue.[3] Key causes include:
-
Chemical Instability: The compound may be degrading in the cell culture medium due to factors like pH, temperature, or light exposure.[3][4]
-
Metabolic Degradation: Cells, especially highly metabolic cancer cell lines, can metabolize PKI-11 into inactive forms.[3][4]
-
Cell Proliferation: As cells divide, the initial amount of intracellular inhibitor is diluted among daughter cells.[3]
-
Adsorption to Plasticware: The compound might adsorb to the surface of the culture plates, reducing its effective concentration in the medium.[4]
Q3: I'm observing unexpected or off-target effects at concentrations where I expect specific inhibition. What should I do?
A3: Unexpected phenotypes are a common challenge with new inhibitors.[5] This could suggest:
-
Off-Target Kinase Inhibition: Many kinase inhibitors have off-target activities that can lead to unexpected biological responses.[5] Consider performing a broad-panel kinase screen to identify other potential targets.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[6] This often results in a steep, non-saturating dose-response curve.
-
Degradation Products: The degradation products of PKI-11 might have their own distinct biological activities.[3]
Q4: My PKI-11 stock solution in DMSO appears cloudy after a freeze-thaw cycle. Is it still usable?
A4: Cloudiness or precipitation indicates that the compound has fallen out of solution. This is often due to poor solubility or the introduction of moisture into the DMSO stock, which can occur during freeze-thaw cycles.[4] It is not recommended to use a precipitated solution, as the concentration will be inaccurate. Prepare a fresh stock solution and consider aliquoting it to minimize freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Activity and Potential Degradation
This guide provides a systematic workflow to determine if inconsistent results are due to PKI-11 instability.
Step 1: Verify Stock Solution Integrity
-
Action: Analyze your PKI-11 stock solution using High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
-
Purpose: To confirm the identity, purity, and concentration of the parent compound and to check for the presence of degradation products.[5]
Step 2: Assess Stability in Experimental Medium
-
Action: Incubate PKI-11 in your complete cell culture medium (with serum) at 37°C for various time points (e.g., 0, 2, 8, 24, 48 hours). Analyze the samples at each time point by HPLC-MS.
-
Purpose: To determine the half-life of PKI-11 under actual experimental conditions and identify any degradation products that form over time.
Step 3: Perform a Pulse-Dose Experiment
-
Action: Treat cells with PKI-11 for a short period (e.g., 2-4 hours), then wash it out and replace with fresh medium. Compare the biological effect to cells continuously exposed to the inhibitor.
-
Purpose: To distinguish between a stable, irreversible inhibitor and an unstable compound that requires continuous presence to maintain its effect.
Step 4: Replenish the Inhibitor
-
Action: In long-term experiments, replenish the media with fresh PKI-11 at regular intervals (e.g., every 12 or 24 hours).[1][3]
-
Purpose: To maintain a more consistent effective concentration of the inhibitor if it is being consumed or degraded over time.
Guide 2: Addressing Solubility Issues
Poor aqueous solubility is a frequent problem for small molecule inhibitors.[1]
Problem: PKI-11 precipitates when diluted from a DMSO stock into aqueous assay buffer or cell culture medium.
-
Solution 1: Optimize Solvent Concentration: Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[1][4] Always add the DMSO stock to the aqueous solution (not the other way around) while vortexing to promote rapid mixing.
-
Solution 2: Test Alternative Solvents: If DMSO is problematic, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested, always keeping the final concentration minimal.[1]
-
Solution 3: Use a Detergent: For in vitro biochemical assays, including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help maintain solubility and prevent aggregation.[1]
-
Solution 4: Assess Solubility Limits: Systematically determine the maximum soluble concentration of PKI-11 in your final experimental buffer before starting extensive experiments.
Data Presentation
Table 1: Hypothetical Solubility and Stability Profile of PKI-11
| Parameter | Condition | Result | Notes |
| Solubility | 100% DMSO | >50 mM | Stock solution solvent. |
| PBS, pH 7.4 | <1 µM | Poor aqueous solubility. | |
| Cell Culture Medium + 10% FBS | ~15 µM | Serum proteins can aid solubility. | |
| Stability (t½) | 10 mM Stock in DMSO at -20°C | >6 months | Stable when stored correctly. |
| 10 µM in PBS at 37°C | ~4 hours | Susceptible to hydrolysis in aqueous buffer. | |
| 10 µM in Culture Medium + 10% FBS at 37°C | ~18 hours | Stabilized by media components/serum. | |
| 10 µM in presence of liver microsomes | <1 hour | Suggests rapid metabolic degradation. |
Experimental Protocols
Protocol 1: Assessing PKI-11 Stability by HPLC-MS
This protocol determines the chemical stability of PKI-11 in a specific liquid medium.
1. Materials:
- PKI-11 stock solution (e.g., 10 mM in DMSO).
- Experimental medium (e.g., DMEM + 10% FBS).
- Incubator set to 37°C.
- HPLC-MS system with a suitable C18 column.
- Acetonitrile (ACN) and Water with 0.1% Formic Acid (Mobile Phases).
2. Procedure:
- Prepare a working solution of PKI-11 at a final concentration of 10 µM in pre-warmed (37°C) experimental medium.
- Immediately take a "Time 0" sample (e.g., 100 µL) and quench the reaction by adding 200 µL of cold ACN. This precipitates proteins and halts degradation.
- Incubate the remaining working solution at 37°C.
- At subsequent time points (e.g., 2, 4, 8, 12, 24 hours), collect additional 100 µL samples and quench with 200 µL of cold ACN.
- Centrifuge all quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
- Transfer the supernatant to HPLC vials.
- Analyze the samples by HPLC-MS. Develop a gradient method (e.g., 5-95% ACN over 10 minutes) to separate PKI-11 from potential degradation products.
- Monitor the peak area of the parent PKI-11 mass-to-charge ratio (m/z) at each time point.
3. Data Analysis:
- Normalize the peak area of PKI-11 at each time point to the Time 0 sample.
- Plot the percentage of remaining PKI-11 versus time and calculate the half-life (t½).
Protocol 2: Validating Target Engagement in Cells (Western Blot)
This protocol assesses if PKI-11 is effectively inhibiting its target kinase inside the cell by measuring the phosphorylation of a known downstream substrate.
1. Materials:
- Appropriate cell line.
- PKI-11.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Primary antibodies: one for the phosphorylated substrate (e.g., anti-phospho-Substrate), one for the total substrate (anti-total-Substrate).
- HRP-conjugated secondary antibody.
- ECL substrate for detection.
2. Procedure:
- Plate cells and allow them to adhere overnight.
- Treat cells with a dose-range of PKI-11 (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).[5]
- Wash cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of each lysate (e.g., using a BCA assay).[5]
- Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibody against the phospho-substrate.
- Wash and incubate with the HRP-conjugated secondary antibody.
- Visualize the protein bands using an ECL substrate.[5]
- Strip the membrane and re-probe with an antibody for the total substrate or a loading control (e.g., GAPDH) to ensure equal protein loading.[5]
3. Data Analysis:
- A dose-dependent decrease in the phospho-substrate signal, without a change in the total substrate, indicates successful target engagement by PKI-11.
Visualizations
Caption: Hypothetical signaling pathway showing PKI-11 inhibiting its target.
Caption: Experimental workflow for diagnosing PKI-11 stability issues.
Caption: Troubleshooting logic for diminished PKI-11 activity over time.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Toxicity of Protein Kinase Inhibitors in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of protein kinase inhibitors during in vitro experiments. Given that "Protein kinase inhibitor 11" is not a uniquely identified compound in public databases, this guide offers general strategies applicable to a wide range of kinase inhibitors.
Frequently Asked Questions (FAQs) - Understanding and Mitigating Toxicity
Q1: What are the primary causes of toxicity with protein kinase inhibitors in cell culture?
A1: Toxicity from protein kinase inhibitors can stem from two main sources: on-target and off-target effects.
-
On-target toxicity occurs when the inhibition of the intended kinase disrupts essential cellular processes in the experimental cell line, leading to cell death or growth arrest.
-
Off-target toxicity arises when the inhibitor interacts with other kinases or proteins, causing unintended and often detrimental cellular effects.[1] Many kinase inhibitors can bind to multiple kinases due to the conserved nature of the ATP-binding site.[2][3]
Q2: How can I determine the optimal, non-toxic concentration of my kinase inhibitor?
A2: A dose-response experiment is the best method to identify the optimal concentration.[4] This involves treating cells with a range of inhibitor concentrations and assessing cell viability. The goal is to find the lowest concentration that effectively inhibits the target kinase without causing widespread cell death. This is often represented by the half-maximal inhibitory concentration (IC50) for the target and the half-maximal effective concentration (EC50) for a phenotypic effect.
Q3: My inhibitor is dissolved in DMSO. Could the solvent be the source of toxicity?
A3: Yes, solvents like DMSO can be toxic to cells, especially at higher concentrations.[4] It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5%.[4][5] Always include a vehicle control (cells treated with the same concentration of DMSO as the inhibitor-treated cells) to differentiate between solvent-induced toxicity and inhibitor-induced toxicity.[4]
Q4: How can I differentiate between apoptosis and necrosis induced by my inhibitor?
A4: Apoptosis is a form of programmed cell death, while necrosis is an uncontrolled cell death that can trigger an inflammatory response.[4] Distinguishing between them can provide insight into the inhibitor's mechanism of toxicity. Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can differentiate between apoptotic and necrotic cells.
Q5: What strategies can I use to minimize off-target effects?
A5: Mitigating off-target effects can be challenging. One approach is to use the lowest effective concentration of the inhibitor that still achieves the desired on-target effect.[6] You can also test the inhibitor in cell lines that do not express the target protein to see if the toxic effects persist, which would suggest off-target activity. Using structurally different inhibitors that target the same protein can also help confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low inhibitor concentrations | The inhibitor is highly potent or has significant off-target effects. | Perform a broad dose-response curve to find a narrower effective window. Test on a cell line lacking the target to assess off-target toxicity. |
| Prolonged exposure is toxic. | Reduce the incubation time. Consider a washout experiment where the inhibitor is removed after a specific period.[6] | |
| Inconsistent results between experiments | Cell passage number is too high, leading to genetic drift. | Use cells with a consistent and low passage number for all experiments.[6] |
| Cell density at the time of treatment varies. | Seed cells at a consistent density and treat them at a predetermined confluency.[6] | |
| Inhibitor has degraded due to improper storage. | Store the inhibitor according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[6] Prepare fresh stock solutions regularly.[7] | |
| Loss of inhibitor efficacy over time in long-term experiments | The inhibitor is unstable in the culture medium. | Determine the half-life of your inhibitor under your specific experimental conditions and replace the media with a fresh inhibitor at appropriate intervals.[7] |
| Cells are metabolizing the inhibitor. | Increase the frequency of media replacement with a fresh inhibitor.[7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of the protein kinase inhibitor and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[4][5]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of necrosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Data Presentation
Table 1: Example Dose-Response Data for a Protein Kinase Inhibitor
| Inhibitor Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.01 | 98.5 | 1.2 |
| 0.1 | 95.2 | 4.8 |
| 1 | 75.6 | 23.1 |
| 10 | 48.9 | 50.5 |
| 100 | 5.3 | 94.2 |
Table 2: Example Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| Primary Target Kinase | 15 |
| Off-Target Kinase A | 250 |
| Off-Target Kinase B | 1,500 |
| Off-Target Kinase C | >10,000 |
Visualizations
Caption: On-target vs. off-target effects of a kinase inhibitor.
Caption: A generalized workflow for a cytotoxicity assay.
Caption: Troubleshooting flowchart for diminishing inhibitor efficacy.
References
- 1. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Protein Kinase Inhibitor Akt-IN-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the protein kinase inhibitor Akt-IN-11. Here, you will find information to address unexpected phenotypic effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of Akt-IN-11?
Akt-IN-11 is a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). Akt is a key component of the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism. By binding to the ATP-binding pocket of Akt, Akt-IN-11 blocks the phosphorylation of its downstream substrates, leading to the inhibition of these cellular processes.[1]
Q2: What are the potential off-target effects associated with Akt-IN-11?
As with many kinase inhibitors that target the highly conserved ATP-binding site, Akt-IN-11 can exhibit off-target effects, especially at higher concentrations. Due to structural similarities, it may inhibit other kinases in the AGC kinase family, such as PKA, PKC, and SGK. Such off-target activities can result in unintended biological consequences and complicate the interpretation of experimental data.[2]
Q3: Why might I observe unexpected cellular toxicity with Akt-IN-11?
Unexpected cellular toxicity can stem from several factors:
-
High Inhibitor Concentration: Using concentrations that are too high can lead to off-target kinase inhibition or general cellular stress.[1]
-
Cell Line Sensitivity: Certain cell lines are highly dependent on the Akt pathway for survival, and its inhibition is expected to trigger apoptosis.[1]
-
Off-Target Effects: The observed toxicity might be due to the inhibition of other kinases essential for the survival of your specific cell model.[1]
-
Compound Solubility: Poor solubility of the inhibitor can cause it to precipitate, leading to non-specific toxic effects.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of my target pathway.
-
Question: I've treated my cells with Akt-IN-11, but I don't see a decrease in the phosphorylation of downstream targets like GSK3β. What could be wrong?
-
Answer: There are several potential reasons for a lack of efficacy:
-
Suboptimal Concentration: The concentration of the inhibitor may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. A typical starting range for cell-based assays is 0.1 - 10 µM.[1]
-
High Endogenous ATP Levels: Since Akt-IN-11 is an ATP-competitive inhibitor, high intracellular ATP concentrations can reduce its effectiveness. This is a common reason why cellular IC50 values are often higher than biochemical IC50 values.[1]
-
Feedback Loop Activation: Inhibition of Akt can sometimes trigger feedback mechanisms that activate upstream receptor tyrosine kinases (RTKs), which may eventually counteract the inhibitory effect.[1]
-
Incorrect Treatment Duration: For signaling studies, a short incubation of 1-4 hours is often sufficient. For experiments on cell fate, such as apoptosis or proliferation, longer incubations of 24-72 hours may be necessary. A time-course experiment is recommended to find the optimal endpoint.[1]
-
Problem 2: I am observing a phenotype that is inconsistent with Akt inhibition.
-
Question: My results show a cellular effect that I cannot explain by the inhibition of the Akt pathway alone. How can I determine if this is an off-target effect?
-
Answer: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[3] Here are some strategies to investigate unexpected phenotypes:
-
Kinome Profiling: Use a commercial kinase profiling service to screen Akt-IN-11 against a large panel of kinases at the concentration where the unexpected phenotype is observed. This can identify potential off-target kinases.[1]
-
Use an Orthogonal Inhibitor: Employ a structurally different Akt inhibitor. If you observe the same phenotype at a concentration that produces equivalent Akt inhibition, it is more likely to be an on-target effect.[1]
-
Chemical Controls: Use a structurally similar but inactive analog of Akt-IN-11 as a negative control. This helps to exclude effects caused by the chemical scaffold of the inhibitor itself.[1]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of Akt to see if it can reverse the observed phenotype.
-
Data Presentation
Table 1: General Experimental Parameters for Akt-IN-11
| Parameter | Recommended Range/Value | Notes |
| Starting Concentration Range (Cell-based assays) | 0.1 - 10 µM | Optimal concentration is cell-type dependent and should be determined experimentally. |
| Incubation Time (Signaling studies) | 1 - 4 hours | Sufficient for observing changes in substrate phosphorylation (e.g., Western blot for p-GSK3β). |
| Incubation Time (Cell fate studies) | 24 - 72 hours | Necessary for assays measuring apoptosis or proliferation. |
Experimental Protocols
Protocol: Dose-Response Experiment to Determine Optimal Akt-IN-11 Concentration
-
Cell Plating: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of Akt-IN-11 in a suitable solvent (e.g., DMSO). Make a series of dilutions to create a range of concentrations for your dose-response curve. A common approach is to use a 10-point curve with 3-fold serial dilutions, starting from a high concentration (e.g., 100 µM).
-
Treatment: Add the different concentrations of Akt-IN-11 to the cells. Include a vehicle-only control (e.g., DMSO) and a positive control (another known Akt inhibitor, if available).
-
Incubation: Incubate the cells for the desired duration (e.g., 1-4 hours for signaling studies).
-
Cell Lysis and Protein Quantification: After incubation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
Western Blot Analysis: Perform a Western blot to analyze the phosphorylation status of a direct Akt substrate, such as GSK3β (at Ser9). Also, probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and plot the normalized phosphorylation of the Akt substrate as a function of the Akt-IN-11 concentration. The lowest concentration that effectively inhibits substrate phosphorylation without causing significant toxicity is the optimal concentration for your experiments.[1]
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Akt-IN-11.
Caption: Experimental workflow to investigate unexpected phenotypic effects.
Caption: Troubleshooting logic for common experimental issues with kinase inhibitors.
References
Technical Support Center: Interpreting Protein Kinase Inhibitor 11 (PKI-11) Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from assays involving the hypothetical Protein Kinase Inhibitor 11 (PKI-11). The information provided is based on established principles of kinase inhibitor research and aims to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cell-based assay results for PKI-11 show significantly lower potency (higher IC50) than my biochemical assay results. Why is there a discrepancy?
A1: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors.[1] A primary reason is the difference in ATP concentrations; biochemical assays are often conducted at low ATP concentrations that may not reflect the high intracellular ATP levels which can outcompete ATP-competitive inhibitors.[1] Additionally, the inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, which would reduce its intracellular concentration.[1] It is also possible that the target kinase is not expressed or is inactive in the cell line being used.[1] Poor cell permeability of the inhibitor can also contribute to this discrepancy.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase of PKI-11. How can I determine if this is an off-target effect?
A2: This is a strong indication of potential off-target activity.[1] A standard method to verify this is to perform a rescue experiment.[1] If the observed phenotype is on-target, overexpressing a drug-resistant mutant of the intended target kinase should reverse the effect.[1] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[1] Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[1]
Q3: I am seeing a high background signal in my kinase assay when using PKI-11. What are the potential causes?
A3: A high background signal can stem from several sources. The inhibitor itself might interfere with the assay's detection method.[2] For instance, in luminescence-based assays that measure ATP consumption, the inhibitor could directly inhibit the luciferase enzyme.[3] Another possibility is compound aggregation, where the inhibitor forms aggregates that can interfere with the assay components.[2] It is also important to consider potential contamination of reagents with ATP or other interfering substances.[4]
Q4: My IC50 values for PKI-11 are highly variable between experiments. How can I improve reproducibility?
A4: Variability in IC50 values can be minimized by carefully controlling several experimental parameters.[4] Ensure the stability of the compound under the assay conditions.[4] As the IC50 of an ATP-competitive inhibitor is sensitive to the ATP concentration, it is crucial to maintain a consistent ATP concentration across all experiments.[4] The kinase reaction should be kept within the linear range; performing a time-course experiment can determine the optimal reaction time.[4] Also, use a consistent enzyme concentration that produces a robust signal without leading to rapid substrate depletion.[4]
Troubleshooting Guides
Issue 1: High Background Signal in a Luminescence-Based Kinase Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Interference with Detection Reagents | Run a control experiment with the inhibitor and the detection reagent in the absence of the kinase reaction components.[2][4] | If the signal increases with the inhibitor concentration, it indicates direct interference with the detection method.[2] |
| Compound Aggregation | Repeat the kinase assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[2] | If the high background is due to aggregation, the detergent should disrupt the aggregates and reduce the signal. |
| Contaminated Reagents | Test each reagent individually for contaminating ATP or other interfering substances. Use fresh, high-quality reagents.[4] | A clean signal at background levels should be observed when using uncontaminated reagents. |
| Autophosphorylation of the Kinase | Run a control experiment without the substrate to measure the level of kinase autophosphorylation.[2] | The signal from autophosphorylation should be significantly lower than the positive control with the substrate.[2] |
Issue 2: Unexpected Cellular Phenotype or Off-Target Effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of an Unknown Off-Target Kinase | Conduct a broad kinase selectivity screen (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50).[1] | Identification of potential off-target kinases that could be responsible for the observed phenotype.[1] |
| Effect on a Non-Kinase Protein | Perform a target deconvolution study using methods like chemical proteomics or thermal shift assays.[1] | Identification of non-kinase binding partners that may be mediating the unexpected effects.[1] |
| Paradoxical Activation of a Signaling Pathway | Analyze the phosphorylation status of key downstream effectors of both the intended and related signaling pathways via Western blot or phospho-proteomics. | Identification of unexpectedly activated pathways that can explain the observed phenotype.[1] |
| Effect is Due to Chemical Properties, Not Target Inhibition | Synthesize and test a structurally similar but inactive analog of the inhibitor as a negative control.[1] | The inactive analog should not produce the same phenotype, confirming that the effect is target-dependent.[1] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from methods utilizing the ADP-Glo™ Kinase Assay to measure the inhibitory activity of a compound against a purified kinase.[4]
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in the kinase buffer.[4]
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions.[4]
-
Add Kinase and Substrate: Add a mixture containing the recombinant active kinase and a suitable substrate.[4]
-
Initiate Reaction: Start the kinase reaction by adding ATP.[4]
-
Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes.[4]
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions. This involves depleting the remaining ATP, then converting the generated ADP back to ATP, which is used in a luciferase reaction.[4]
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the resulting dose-response curves.[4]
Western Blot for Phospho-Target Inhibition (Cell-based)
This protocol assesses the inhibition of a kinase in a cellular context by measuring the phosphorylation of a downstream target.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).[4]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated target. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total target protein or a loading control (e.g., GAPDH, β-actin) to normalize the data.
Data Presentation
Table 1: Kinase Selectivity Profile of PKI-11
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | 15 |
| CDK1/cyclin B | 50 |
| CDK4/cyclin D1 | 850 |
| CDK9/cyclin T1 | 120 |
| GSK3β | >10,000 |
| PKA | >10,000 |
| MAPK1 | >10,000 |
Table 2: Dose-Response of PKI-11 on Cancer Cell Line Proliferation
| PKI-11 Concentration (nM) | % Inhibition of Cell Growth |
| 1 | 5 |
| 10 | 20 |
| 100 | 52 |
| 1000 | 85 |
| 10000 | 98 |
Mandatory Visualizations
Caption: Simplified signaling pathway of cell cycle progression and the inhibitory action of PKI-11 on CDK2.
Caption: General experimental workflow for the discovery and development of a kinase inhibitor.
Caption: Troubleshooting workflow for an unexpected cellular phenotype observed with a kinase inhibitor.
References
Technical Support Center: Investigating Resistance to Protein Kinase Inhibitor 11 (PKI-11)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms to Protein Kinase Inhibitor 11 (PKI-11). For the purpose of this guide, we will use Osimertinib (B560133), a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), as a representative example of PKI-11.
Frequently Asked Questions (FAQs)
Q1: My non-small cell lung cancer (NSCLC) cells, initially sensitive to PKI-11, are now showing signs of resistance. What are the most common reasons for this?
A1: Acquired resistance to PKI-11 (Osimertinib) is a known phenomenon and can be broadly categorized into two main types:
-
On-target resistance: This typically involves secondary mutations in the target protein, EGFR. The most frequently observed on-target mutation is the C797S substitution in exon 20 of the EGFR gene.[1][2][3] This mutation prevents the covalent binding of Osimertinib to the EGFR kinase domain, thereby restoring its activity.[1]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common off-target mechanisms include:
-
MET Proto-Oncogene (MET) Amplification: This is one of the most common off-target resistance mechanisms, leading to the hyperactivation of the MET receptor tyrosine kinase and its downstream pathways, such as the PI3K/AKT and MAPK pathways.[2][3][4]
-
Human Epidermal Growth Factor Receptor 2 (HER2) Amplification: Similar to MET amplification, the overexpression of HER2 can drive cancer cell proliferation and survival independently of EGFR.[2]
-
Activation of Downstream Signaling Pathways: Mutations in components of the RAS-MAPK pathway (e.g., KRAS, BRAF) or the PI3K-AKT pathway (e.g., PIK3CA) can lead to constitutive activation of these pro-survival pathways, rendering the cells insensitive to EGFR inhibition.[3]
-
Q2: How does the clinical setting (first-line vs. second-line treatment) influence the types of resistance mutations observed?
A2: The landscape of resistance mechanisms can differ depending on the treatment line. When Osimertinib is used as a first-line therapy, MET amplification is a more common resistance mechanism, while the EGFR C797S mutation is observed less frequently.[2][4] Conversely, in patients who develop resistance to Osimertinib as a second-line treatment (after failing first or second-generation EGFR TKIs), the EGFR C797S mutation is more prevalent.[2] The presence of the T790M "gatekeeper" mutation, which confers resistance to earlier generation TKIs, also influences the allelic context of the C797S mutation, impacting subsequent treatment strategies.[5]
Q3: What is the significance of the T790M mutation status when the C797S mutation is detected?
A3: The allelic context of the C797S and T790M mutations is critical for determining subsequent therapeutic strategies.
-
C797S and T790M in-trans (on different alleles): Cells may be sensitive to a combination of a first-generation EGFR TKI (like Gefitinib or Erlotinib) to target the C797S-mutant allele and a third-generation TKI (Osimertinib) to target the T790M-mutant allele.[5]
-
C797S and T790M in-cis (on the same allele): This configuration confers resistance to all currently approved EGFR TKIs.[5]
-
C797S in the absence of T790M (T790M loss): This can occur when Osimertinib is used as a first-line treatment. These cells may regain sensitivity to first or second-generation EGFR TKIs.[6]
Q4: Are there less common resistance mechanisms I should be aware of?
A4: Yes, while less frequent, other mechanisms have been reported, including:
-
Oncogenic fusions: Rearrangements involving genes like ALK, RET, and NTRK.[1]
-
Phenotypic transformation: Histological changes, such as transformation to small cell lung cancer (SCLC).[7]
-
Mutations in other signaling pathways: Alterations in genes like PIK3CA and BRAF have been identified in a smaller subset of resistant tumors.[3]
Troubleshooting Guides
Problem: My PKI-11 (Osimertinib)-treated cell line is showing decreased sensitivity in my cell viability assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating PKI-11 resistance.
Problem: I need to generate a PKI-11 (Osimertinib)-resistant cell line for my experiments.
Strategy: A common method is to culture a sensitive parental cell line in the continuous presence of escalating concentrations of the drug over an extended period.
Expected Outcome: A new cell line that can proliferate in a concentration of PKI-11 that is significantly higher (e.g., >10-fold IC50) than the parental line.
Data Presentation
Table 1: Frequency of Acquired Resistance Mechanisms to Osimertinib
| Resistance Mechanism | Frequency (1st-Line Osimertinib) | Frequency (2nd-Line Osimertinib) |
| EGFR-Dependent | ||
| C797S Mutation | 7%[2][3][4] | 15-22%[2][8] |
| Other EGFR Mutations | 10%[4] | - |
| EGFR-Independent | ||
| MET Amplification | 15-16%[2][3][4] | 19-30%[8] |
| HER2 Amplification | 2%[2] | 5%[2] |
| PIK3CA Mutations | - | Present[3] |
| KRAS Mutations | - | Present[3] |
| BRAF V600E Mutation | - | 3% |
Frequencies are approximate and can vary across different studies.
Table 2: Representative IC50 Values for Osimertinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | Osimertinib IC50 (µM) |
| NCI-H1975 (Parental) | L858R/T790M | - | ~0.03[6] |
| NCI-H1975/OSIR | L858R/T790M | Not specified | 4.77[6] |
| H1975-OR3 | L858R/T790M | Not specified | 6.67[9] |
| H1975-OR4 | L858R/T790M | Not specified | 6.81[9] |
| H1975-OR6 | L858R/T790M | Not specified | 6.09[9] |
Key Experimental Protocols
Protocol 1: Generation of an Osimertinib-Resistant Cell Line
This protocol describes the generation of a resistant cell line by continuous exposure to escalating drug concentrations.[9][10][11]
-
Determine Initial IC50: Culture the parental NSCLC cell line (e.g., NCI-H1975) and perform a dose-response curve with Osimertinib to determine the initial IC50 value.
-
Initial Exposure: Seed the parental cells and culture them in a medium containing Osimertinib at a concentration equal to the IC50.
-
Monitor and Maintain: Replace the drug-containing medium every 3-4 days. Initially, significant cell death is expected. Allow the surviving cells to recover and resume proliferation.
-
Dose Escalation: Once the cells are stably growing at the current drug concentration, passage them and increase the Osimertinib concentration by 1.5 to 2-fold.
-
Repeat: Continue this cycle of adaptation and dose escalation for several months.
-
Confirmation of Resistance: Once the cells can proliferate in a concentration of Osimertinib that is at least 10-fold higher than the initial IC50 of the parental cells, the resistant cell line is established.
-
Characterization: Perform cell viability assays to confirm the shift in IC50 and proceed with molecular characterization to identify the resistance mechanism.
Protocol 2: Detection of EGFR C797S Mutation by Sanger Sequencing
-
gDNA Extraction: Extract genomic DNA from both the parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the region of the EGFR gene spanning exon 20 using primers designed to flank the C797 codon.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results with the reference EGFR sequence to identify any nucleotide changes at codon 797.
Protocol 3: Analysis of MET Amplification by Fluorescence In Situ Hybridization (FISH)
This protocol provides a general overview. Specific probe and equipment manufacturer's instructions should be followed.
-
Slide Preparation: Prepare slides with formalin-fixed, paraffin-embedded (FFPE) sections of the cell block from the resistant cell line.
-
Pre-treatment: Deparaffinize the slides and perform heat-induced epitope retrieval.
-
Probe Hybridization: Apply a dual-color FISH probe set for the MET gene and the centromere of chromosome 7 (CEP7) to the slides.
-
Denaturation and Hybridization: Co-denature the probe and the target DNA, then hybridize overnight.
-
Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Count the number of MET (red) and CEP7 (green) signals in at least 50-100 nuclei.
-
Interpretation: MET amplification is typically defined by a MET/CEP7 ratio of ≥2.0.
Protocol 4: Western Blotting for Key Signaling Pathway Proteins
This protocol outlines the detection of total and phosphorylated EGFR, MET, AKT, and ERK.
-
Cell Lysis: Lyse parental and resistant cells, with and without Osimertinib treatment, using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-MET (Tyr1234/1235), total MET, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of PKI-11.
Caption: Overview of on-target and off-target resistance to PKI-11.
References
- 1. benchchem.com [benchchem.com]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidate mechanisms of acquired resistance to first-line osimertinib in EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Test Details - MET Amplification - FISH [knightdxlabs.ohsu.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Protein Kinase Inhibitor 11 (PKI-11) Selectivity
Document ID: PKI-11-TSC-V1.0 For: Researchers, scientists, and drug development professionals. Description: This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to improve the selectivity of Protein Kinase Inhibitor 11 (PKI-11), a hypothetical inhibitor of Aurora Kinase A (AURKA) with known off-target activity against VEGFR2.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Unexpected Anti-Angiogenic Phenotype
Q1: My AURKA inhibitor, PKI-11, is causing a potent anti-angiogenic effect in my HUVEC tube formation assay. This is inconsistent with pure AURKA inhibition. What is the likely cause and how can I troubleshoot this?
A1: An anti-angiogenic phenotype is a classic indicator of off-target activity against kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Since AURKA's primary role is in mitosis, this suggests PKI-11 is not perfectly selective.
Troubleshooting Steps:
-
Confirm Off-Target Activity Biochemically: The first step is to quantify the inhibitory activity of PKI-11 against both AURKA and VEGFR2. This is typically done using in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50).[3] A low IC50 value against VEGFR2 would confirm it as a significant off-target.
-
Use a Structurally Unrelated Inhibitor: Validate the on-target phenotype by treating your cells with a well-characterized, structurally distinct AURKA inhibitor (e.g., Alisertib/MLN8237) that has a known high selectivity over VEGFR2.[4][5] If this compound does not produce an anti-angiogenic effect, it strongly implicates an off-target action by PKI-11.
-
Perform a Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that PKI-11 is binding to both AURKA and VEGFR2 inside the cell.[6][7] This provides direct evidence of target interaction in a physiological context.
-
Analyze Downstream Signaling: Use Western blotting to probe for phosphorylation of key substrates for both kinases.
-
On-Target (AURKA): Check for decreased phosphorylation of Histone H3 at Serine 10 (p-H3S10), a direct substrate of Aurora Kinase B (often used as a proxy for Aurora family inhibition in cells) or autophosphorylation of AURKA at Threonine 288.[5]
-
Off-Target (VEGFR2): In VEGF-stimulated HUVECs, check for decreased phosphorylation of VEGFR2 at Tyrosine 1175 and downstream effectors like PLCγ1 or ERK1/2.
-
dot graph TD { // Graph Attributes graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Troubleshooting Workflow for Unexpected Phenotype", fontcolor="#202124", labelloc="t"];
} caption="Troubleshooting workflow for an unexpected phenotype."
Issue 2: High Variability in IC50 Data
Q2: I am getting inconsistent IC50 values for my PKI-11 analogs when screening them against a kinase panel. What are the common causes of this variability?
A2: Inconsistent IC50 values can arise from both technical and conceptual issues in the assay setup.
Common Causes & Solutions:
-
ATP Concentration: Most kinase inhibitors are ATP-competitive.[8] The measured IC50 value is highly dependent on the ATP concentration used in the assay. If you are comparing data across different providers or experiments, ensure the ATP concentration is standardized.[9] For physiological relevance, assays are often run at 1 mM ATP, while for assessing biochemical potency, they are run at the Kₘ value for ATP for each specific kinase.[10]
-
Compound Solubility & Stability: Poor solubility of your inhibitor in aqueous assay buffer can lead to precipitation and artificially low potency.[4] Always check the solubility of your compounds and prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles.
-
Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) can yield different results due to variations in substrates, detection methods, and potential for compound interference.[11][12] When comparing analogs, always use the exact same assay platform and conditions.
-
Enzyme Purity & Activity: The source and batch of the recombinant kinase can affect results. Ensure you are using high-quality, purified enzymes with consistent activity levels.
Frequently Asked Questions (FAQs)
Q1: What are the main medicinal chemistry strategies to improve the selectivity of a kinase inhibitor like PKI-11?
A1: Improving selectivity involves exploiting the subtle differences between the target kinase (AURKA) and off-target kinases (VEGFR2).[13][14] Key strategies include:
-
Structure-Based Design: Use co-crystal structures of PKI-11 with both AURKA and VEGFR2 to identify unique pockets or residues. Modify the inhibitor to form favorable interactions with unique features in AURKA or create steric clashes with residues in the VEGFR2 active site.
-
Exploiting the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket. Kinases with small gatekeepers (like glycine (B1666218) or alanine) can accommodate bulky inhibitor groups, while those with large gatekeepers (like methionine or phenylalanine) cannot. Designing compounds that target this difference can significantly improve selectivity.[13]
-
Targeting Inactive Conformations (Type II Inhibitors): Some inhibitors bind to the "DFG-out" inactive conformation of a kinase.[15] Since not all kinases can readily adopt this conformation, designing inhibitors that favor it can be a powerful strategy for achieving selectivity.[15]
-
Covalent Inhibition: If there is a non-conserved cysteine residue near the active site of your target kinase, you can design an inhibitor with a weak electrophile (like an acrylamide) to form a covalent bond.[13][14] This can dramatically increase both potency and selectivity.[14]
Q2: How do I choose the right assay to profile the selectivity of my inhibitor?
A2: Selecting the right assay depends on the stage of your research and the question you are asking. A tiered approach is often most effective.[16]
-
Initial Broad Screening (Biochemical): Use a large-panel biochemical screen (e.g., from Reaction Biology, DiscoverX) to test your inhibitor at a single high concentration (e.g., 1 µM) against hundreds of kinases.[10][16] This provides a broad overview of potential off-targets.
-
Dose-Response Confirmation (Biochemical): For any "hits" from the initial screen, perform 10-point IC50 curve determinations to quantify the potency of your inhibitor against those specific kinases.[16]
-
Cellular Target Engagement: Once you have a lead candidate, confirm that it binds to your intended target(s) in a cellular environment using methods like NanoBRET or CETSA.[17][18] This is crucial as biochemical potency does not always translate to cellular activity due to factors like cell permeability and intracellular ATP concentrations.[9][19]
-
Functional Cellular Assays: Finally, use functional assays to confirm that target engagement leads to the desired biological outcome (e.g., inhibition of downstream substrate phosphorylation, cell cycle arrest for AURKA).[17]
dot graph G { // Graph Attributes graph [layout=dot, rankdir=TB, splines=true, overlap=false, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Kinase Inhibitor Selectivity Profiling Workflow", fontcolor="#202124", labelloc="t"];
} caption="Workflow for selectivity profiling of kinase inhibitors."
Q3: What does a good selectivity profile for a tool compound look like?
A3: An ideal tool compound should be highly potent for its intended target and significantly less potent for all other kinases. While no inhibitor is perfectly selective, a common benchmark is a >100-fold difference in IC50 or Kᵢ values between the primary target and any off-targets. For a compound to be considered a useful chemical probe for studying a specific kinase, its off-target effects should be minimal at the concentration required to achieve robust on-target inhibition in cellular assays.
Data Presentation: PKI-11 Analog Selectivity
The following table summarizes hypothetical IC50 data for a series of PKI-11 analogs, illustrating a medicinal chemistry effort to improve selectivity for AURKA over VEGFR2.
| Compound ID | R-Group Modification | AURKA IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity Fold (VEGFR2/AURKA) |
| PKI-11 | -H | 15 | 45 | 3 |
| PKI-11-A2 | -Methyl | 20 | 250 | 12.5 |
| PKI-11-A3 | -Cyclopropyl | 18 | 980 | 54.4 |
| PKI-11-A4 | -tert-Butyl | 25 | >10,000 | >400 |
Table 1: As the bulk of the R-group increases from Hydrogen to tert-Butyl, a significant improvement in selectivity is achieved, likely due to a steric clash in the VEGFR2 active site that is not present in the AURKA active site.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal.
Materials:
-
Purified, active AURKA or VEGFR2 enzyme.
-
Kinase-specific substrate peptide.
-
ATP solution (e.g., 10 mM stock).
-
PKI-11 or analog (10 mM stock in DMSO).
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of PKI-11 in DMSO. Spot 1 µL of each concentration into the assay plate. Include DMSO-only controls (0% inhibition) and a control with a known potent inhibitor (100% inhibition).
-
Kinase Reaction:
-
Prepare a master mix containing assay buffer, substrate, and ATP at 2x the final desired concentration (e.g., if final [ATP] = Kₘ, prepare mix at 2x Kₘ).
-
Prepare a 2x enzyme solution in assay buffer.
-
Add 10 µL of the Kinase/Substrate/ATP mix to each well.
-
Add 10 µL of the 2x enzyme solution to initiate the reaction. Final volume = 20 µL.
-
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Signal Development:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the 0% and 100% inhibition controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA measures the thermal stability of a protein in its native cellular environment. Ligand binding typically stabilizes a protein, leading to a higher melting temperature. This can be used to confirm target engagement of an inhibitor in cells.
Materials:
-
Cell line expressing the target protein (e.g., HCT116 for AURKA).
-
PKI-11 or analog (10 mM stock in DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer with protease/phosphatase inhibitors.
-
Equipment for heating (PCR cycler), cell lysis (freeze-thaw), centrifugation, and Western blotting.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of PKI-11 or vehicle (DMSO) for 1-2 hours in the incubator.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing the inhibitor/vehicle.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein (AURKA or VEGFR2) remaining at each temperature by Western blot or another quantitative protein detection method.
-
Data Interpretation: Plot the amount of soluble protein versus temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.
Disclaimer: This guide is for informational purposes only and is based on a hypothetical inhibitor. All experimental procedures should be adapted and optimized for specific laboratory conditions and reagents.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Aurora/vascular endothelial growth factor receptor dual kinase inhibitor as treatment for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assayquant.com [assayquant.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protein Kinase Inhibitor 11
This guide provides troubleshooting and answers to frequently asked questions for researchers using Protein Kinase Inhibitor 11 (PKI 11). For the purpose of providing specific, actionable advice, this document will focus on PKI 11 as a representative allosteric inhibitor of Akt (also known as Protein Kinase B), a central node in the PI3K/Akt signaling pathway.[1][2] The principles and troubleshooting steps discussed are broadly applicable to many small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: PKI 11 is an allosteric inhibitor of Akt (Akt1, Akt2, and Akt3).[3] Unlike ATP-competitive inhibitors that bind to the kinase's ATP pocket, allosteric inhibitors bind to a different site.[1] This binding induces a conformational change that prevents Akt from localizing to the plasma membrane, a critical step for its activation, thereby blocking its kinase activity and subsequent phosphorylation of downstream targets.[1]
Q2: Why is the IC50 value from my cell-based assay much higher than the reported biochemical IC50 value?
A2: This is a common and expected observation. Several factors contribute to this discrepancy:
-
High Intracellular ATP: Cellular environments have high concentrations of ATP (1-5 mmol/L), which can outcompete ATP-competitive inhibitors.[4][5] While PKI 11 is allosteric, this principle is key for other inhibitors.
-
Serum Protein Binding: Components in cell culture media, particularly fetal bovine serum (FBS), contain proteins like albumin that can bind to the inhibitor.[6] This sequestration reduces the free concentration of the inhibitor available to enter the cell and engage its target.[6]
-
Cellular Barriers: The inhibitor must cross the cell membrane to reach its intracellular target, and factors like poor solubility or active efflux by multidrug resistance pumps can reduce its effective concentration.[3][7]
-
Feedback Loops: Inhibition of a kinase can trigger compensatory feedback loops that reactivate the pathway, requiring a higher inhibitor concentration to achieve a biological effect.[2][3]
Q3: What are the potential off-target effects of PKI 11?
A3: While designed to be specific, off-target effects are a possibility with most kinase inhibitors, especially at higher concentrations.[3] Due to structural similarities among kinase families, an Akt inhibitor might show some activity against other members of the AGC kinase family, such as PKA, PKC, and SGK.[3] It is crucial to use the lowest effective concentration and validate that the observed phenotype is due to on-target inhibition.[3][8]
Q4: How should I determine the optimal concentration and treatment duration for my experiment?
A4: The ideal conditions are highly dependent on the cell line and the experimental endpoint.
-
Concentration: Perform a dose-response experiment starting from the biochemical IC50 and extending to 100-fold higher. A common starting range for cellular assays is 0.1 - 10 µM.[3] The goal is to identify the lowest concentration that effectively inhibits a direct downstream target (e.g., phosphorylation of GSK3β) as measured by Western blot.[1][3]
-
Duration: For signaling studies (e.g., Western blot), short incubation times of 1-4 hours are often sufficient to see an effect on phosphorylation.[3] For cell fate assays like proliferation or apoptosis, longer incubations of 24-72 hours are typically required.[1][3] Always conduct a time-course experiment to determine the optimal endpoint for your specific model and question.[7]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
You observe that the IC50 value for PKI 11 varies significantly from one experiment to the next.
| Possible Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling responses.[7] |
| Inhibitor Preparation | Prepare fresh serial dilutions of the inhibitor from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] |
| Inconsistent Timing | Ensure all incubation steps are timed precisely across all plates and experiments.[7] |
| Serum Lot Variability | Fetal bovine serum (FBS) can vary significantly between lots in its protein composition, affecting inhibitor binding.[6] If possible, purchase a large batch of FBS, test it, and use the same lot for a complete series of experiments.[6] |
| Cell Seeding Density | A higher number of cells may require more inhibitor to achieve the same effect.[2] Optimize and maintain a consistent cell seeding density for all experiments.[2] |
Issue 2: Diminished or No Effect on Akt Pathway Phosphorylation
You are not observing the expected decrease in phosphorylation of Akt (Ser473) or its downstream targets (e.g., GSK3β) via Western blot.
| Possible Cause | Recommended Solution |
| Incomplete Serum Starvation | Residual growth factors in serum can cause high basal Akt activity, masking the inhibitor's effect.[2] Ensure cells are serum-starved for an appropriate duration (e.g., overnight) before inhibitor treatment and stimulation.[1][2] |
| High Phosphatase Activity | Phosphatases in the cell lysate can dephosphorylate your target proteins, obscuring the inhibitory effect.[2] Work quickly on ice during sample preparation and always use a lysis buffer containing fresh, potent phosphatase and protease inhibitors.[2] |
| Reagent Instability | The growth factor used for stimulation may have degraded. Aliquot and store growth factors properly to maintain activity.[2] Similarly, ensure the PKI 11 stock is stored correctly and has not degraded. |
| Acquired Resistance | Prolonged exposure or inherent cellular mechanisms can lead to resistance, often through the activation of compensatory signaling pathways (e.g., upstream Receptor Tyrosine Kinases).[2][7] |
Quantitative Data Summary
The potency of a kinase inhibitor is highly context-dependent. The following table illustrates the expected shift in IC50 values under different experimental conditions, based on common principles.[4][6][9]
| Assay Type | Condition | Typical IC50 Range | Primary Reason for Difference |
| Biochemical Assay | Purified Kinase, Low ATP | 1 - 50 nM | Direct measurement of inhibitor-enzyme interaction with minimal competition.[9] |
| Cell-Based Assay | 0.5% FBS (Low Serum) | 100 nM - 2 µM | Reduced serum protein binding, but still subject to cellular barriers and ATP competition.[6] |
| Cell-Based Assay | 10% FBS (Standard) | 500 nM - 10 µM | High degree of inhibitor binding to serum proteins reduces the available free drug concentration.[6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Pathway Inhibition
This protocol directly assesses the inhibitory effect of PKI 11 on the phosphorylation of Akt and its downstream targets.[1]
Methodology:
-
Cell Culture & Seeding: Seed cells (e.g., 1-2 x 10^6) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal Akt activity, replace the growth medium with a serum-free medium and incubate overnight.[1]
-
Inhibitor Treatment: Pre-treat cells with various concentrations of PKI 11 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 2-4 hours.[1]
-
Stimulation: Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[1]
-
Cell Lysis: Immediately place plates on ice and wash cells twice with ice-cold PBS. Lyse the cells with 100-150 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[1][2] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
Sample Preparation & SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil for 5 minutes. Separate proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, and a loading control like β-Actin) overnight at 4°C.[1]
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection & Analysis:
-
Wash the membrane 3x with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the phospho-protein/total protein ratio indicates effective inhibition by PKI 11.[1]
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability as a function of ATP content to determine the cytotoxic or anti-proliferative effect of PKI 11.
Methodology:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 90 µL of complete medium.[1] Include wells for "no cells" controls for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment:
-
Prepare a serial dilution of PKI 11 in complete medium.
-
Add 10 µL of the diluted compound to the appropriate wells. Include "vehicle control" wells containing only DMSO at the same final concentration (e.g., <0.1%).[1]
-
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[1]
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background signal (from "no cells" wells) from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response model) to calculate the IC50 value.[1]
-
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of PKI 11.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to JNK Inhibitors: JNK-IN-11 vs. SP600125 and JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of three prominent c-Jun N-terminal kinase (JNK) inhibitors: JNK-IN-11, SP600125, and JNK-IN-8. The selection of an appropriate inhibitor is critical for accurately dissecting JNK signaling in various biological contexts and for the development of targeted therapeutics. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in your research.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli, including inflammatory cytokines, ultraviolet radiation, and osmotic shock. The JNK signaling cascade is implicated in a wide array of cellular processes such as apoptosis, inflammation, cell proliferation, and differentiation. Dysregulation of this pathway is associated with numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions, making JNK a significant target for therapeutic intervention.
This guide focuses on a comparative analysis of three small molecule inhibitors of JNK, each with distinct characteristics:
-
JNK-IN-11: A potent, ATP-competitive inhibitor of the JNK isoforms.
-
SP600125: A widely used, reversible, ATP-competitive inhibitor with broad-spectrum activity against JNK isoforms.
-
JNK-IN-8: A highly selective and potent irreversible inhibitor that covalently modifies a conserved cysteine residue in the ATP-binding site of JNKs.
Comparative Performance Data
The following tables summarize the key quantitative data for JNK-IN-11, SP600125, and JNK-IN-8, providing a direct comparison of their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
| Inhibitor | JNK1 (IC50) | JNK2 (IC50) | JNK3 (IC50) | Mechanism of Action | Reference |
| JNK-IN-11 | 2.2 µM | 21.4 µM | 1.8 µM | Type I ATP-competitive | [1] |
| SP600125 | 40 nM | 40 nM | 90 nM | Reversible ATP-competitive | [2][3] |
| JNK-IN-8 | 4.7 nM | 18.7 nM | 1 nM | Irreversible Covalent | [4][5] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Targets | Key Off-Targets / Selectivity Notes | Reference |
| JNK-IN-11 | JNK1, JNK3 | Exhibits selectivity over p38α and Erk2. However, it has been shown to have off-pathway activity, potently blocking the phosphorylation of Erk1/2, Rsk1, Msk1, and p38.[1] | [1] |
| SP600125 | JNK1, JNK2, JNK3 | Shows over 300-fold selectivity against ERK1 and p38-2.[6][7] However, it is known to inhibit other kinases with similar or greater potency than JNK, and its use requires careful interpretation.[8] | [6][7][8] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | Demonstrates exceptional selectivity. KinomeScan profiling revealed high specificity for JNKs.[4][9][10] | [4][9][10] |
Table 3: Cellular Activity
| Inhibitor | Cellular Assay | Cell Line | Cellular Potency (EC50) | Reference |
| JNK-IN-11 | c-Jun phosphorylation | Not explicitly stated | Data not available | |
| SP600125 | c-Jun phosphorylation | Jurkat T cells | 5 - 10 µM | [2] |
| JNK-IN-8 | c-Jun phosphorylation | HeLa | 486 nM | [4] |
| c-Jun phosphorylation | A375 | 338 nM | [4] |
Signaling Pathway and Inhibition Mechanisms
The following diagram illustrates the JNK signaling cascade and the points of intervention for the compared inhibitors.
Caption: The JNK signaling cascade and points of inhibitor action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare kinase inhibitors.
In Vitro JNK Kinase Assay (Radioactive Method)
This protocol is a standard method for determining the IC50 values of kinase inhibitors.
1. Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme.
-
Substrate: GST-c-Jun (1-79) or a synthetic c-Jun peptide.
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
ATP Solution: 100 µM unlabeled ATP with [γ-³²P]ATP (0.5 µCi per reaction).
-
Test Inhibitors: JNK-IN-11, SP600125, JNK-IN-8, serially diluted in DMSO.
-
P81 phosphocellulose paper.
-
Phosphoric acid (0.75%).
-
Scintillation counter.
2. Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube. For a 25 µL reaction, combine:
-
5 µL of Kinase Assay Buffer (5x).
-
Recombinant JNK enzyme (e.g., 20-50 ng).
-
GST-c-Jun substrate (e.g., 1-2 µg).
-
1 µL of diluted test inhibitor (or DMSO for control).
-
Make up the volume to 20 µL with sterile deionized water.
-
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse the P81 paper once with acetone.
-
Allow the paper to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Cellular Assay for JNK Inhibition (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a direct JNK substrate, c-Jun, in a cellular context.
1. Materials:
-
Cell line of interest (e.g., HeLa, Jurkat).
-
Cell culture medium and supplements.
-
JNK activator (e.g., Anisomycin, UV irradiation).
-
Test inhibitors (JNK-IN-11, SP600125, JNK-IN-8) dissolved in DMSO.
-
Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of c-Jun phosphorylation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a novel kinase inhibitor.
Caption: General workflow for kinase inhibitor evaluation.
Conclusion
The choice between JNK-IN-11, SP600125, and JNK-IN-8 depends heavily on the specific experimental goals.
-
JNK-IN-8 stands out for its high potency and exceptional selectivity, making it the preferred tool for studies requiring precise inhibition of JNK signaling with minimal off-target effects. Its irreversible mechanism of action also offers advantages in certain experimental designs.
-
SP600125 is a well-established and widely cited inhibitor. However, its potential for off-target activities necessitates careful experimental design, including the use of appropriate controls, to ensure that the observed effects are indeed JNK-dependent.
-
JNK-IN-11 is a potent inhibitor of JNK1 and JNK3, but its broader kinase inhibition profile, including effects on the ERK and p38 pathways, suggests it may be less suitable for studies aiming to dissect JNK-specific signaling. This broader activity could, however, be advantageous in therapeutic contexts where targeting multiple pathways is desirable.
For researchers aiming to specifically interrogate the role of JNK, JNK-IN-8 currently represents the most selective and potent option among the three compared inhibitors. When using any kinase inhibitor, it is crucial to validate its effects in the specific experimental system being used.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sp600125.com [sp600125.com]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. apexbt.com [apexbt.com]
- 10. graylab.stanford.edu [graylab.stanford.edu]
Validating Target Engagement of Protein Kinase Inhibitor 11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a kinase inhibitor directly engages its intended target within a cellular context is a critical step in drug discovery and development. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of a hypothetical, potent, and selective ATP-competitive kinase inhibitor, hereafter referred to as "Protein Kinase Inhibitor 11." We will explore well-established techniques, presenting their principles, comparative performance data, and detailed experimental protocols. This guide aims to equip researchers with the necessary information to design, execute, and interpret experiments to confidently assess the cellular interaction of their kinase inhibitors.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the specific kinase of interest, the availability of reagents, and the desired throughput. Below is a summary of commonly employed methods with their respective advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[1][2] | Label-free, applicable to intact cells and tissues, reflects physiological conditions.[1][2] | Can be low-throughput (Western Blot-based), requires specific antibodies.[3] | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF) EC50.[3][4] |
| NanoBRET™ Target Engagement Assay | Measures competitive displacement of a fluorescent tracer from a NanoLuc®-tagged kinase in live cells via Bioluminescence Resonance Energy Transfer (BRET).[5] | High-throughput, quantitative measurement of intracellular affinity, applicable to various inhibitor types.[5] | Requires genetic modification of the target protein (NanoLuc® fusion).[5] | IC50/EC50 values, residence time.[5] |
| Kinobeads Competition Binding Assay | Competition between the test inhibitor and immobilized broad-spectrum kinase inhibitors for binding to endogenous kinases in cell lysates.[6][7] | Unbiased, proteome-wide selectivity profiling of endogenous kinases.[6][8] | Lysate-based (doesn't directly measure engagement in intact cells), may not capture all kinases.[7] | IC50/EC50 values, Kdapp.[6] |
| Western Blotting of Downstream Substrates | Measures the inhibition of kinase activity by quantifying the phosphorylation of a known downstream substrate.[9][10] | Directly assesses the functional consequence of target inhibition in a cellular pathway.[11] | Indirect measure of target binding, can be affected by pathway feedback loops and off-target effects.[10] | IC50 for inhibition of substrate phosphorylation.[9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a typical Western Blot-based CETSA experiment to assess the thermal stabilization of the target kinase upon binding of this compound.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[9]
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[9]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12]
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target kinase.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[9]
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase at each temperature.
-
Generate a "melting curve" by plotting the percentage of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.[12]
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12]
-
Kinobeads Competition Binding Assay Protocol
This protocol outlines a chemoproteomic approach to profile the targets of this compound from cell lysates.
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Competition Binding:
-
Incubate the cell lysate with varying concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour) at 4°C.[6]
-
Add "kinobeads" (sepharose beads with immobilized, non-selective kinase inhibitors) to the lysates and incubate to capture the kinase population that is not bound to this compound.[8][13]
-
-
Enrichment and Digestion:
-
Wash the kinobeads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases or perform on-bead digestion with trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[6]
-
-
Data Analysis:
-
Compare the amount of each kinase pulled down in the presence of this compound to the vehicle control.
-
A dose-dependent decrease in the amount of a specific kinase captured by the kinobeads indicates that it is a target of this compound.[6]
-
Calculate the apparent dissociation constants (Kdapp) or EC50 values by fitting the data to a dose-response curve.[6]
-
Visualizing Cellular Processes and Experimental Designs
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: A representative kinase signaling cascade and the inhibitory action of this compound.
Caption: A step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: The workflow for the Kinobeads competition binding assay.
References
- 1. annualreviews.org [annualreviews.org]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Selectivity Analysis of Protein Kinase Inhibitors: Dasatinib vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent protein kinase inhibitors: Dasatinib, a second-generation tyrosine kinase inhibitor used in targeted cancer therapy, and Staurosporine, a broad-spectrum inhibitor widely used as a research tool. Understanding the selectivity of these compounds is crucial for interpreting experimental results and for the development of new, more specific kinase-targeted drugs. This analysis is supported by publicly available experimental data from large-scale kinase screening panels.
Selectivity Profiling Data
The following tables summarize the inhibitory activity of Dasatinib and Staurosporine against a panel of selected protein kinases. The data is presented as dissociation constants (Kd) in nanomolar (nM), which represents the concentration of the inhibitor required to bind to 50% of the kinase population. A lower Kd value indicates a higher binding affinity. This data has been curated from various publications referencing the Eurofins Discovery KINOMEscan® platform.
Table 1: Comparative Binding Affinities (Kd in nM) of Dasatinib and Staurosporine Against Selected Tyrosine Kinases
| Kinase Target | Dasatinib (Kd, nM) | Staurosporine (Kd, nM) |
| ABL1 | < 1 | 2.4 |
| SRC | < 1 | 0.7 |
| LCK | < 1 | 1.1 |
| LYN | < 1 | 0.3 |
| FYN | < 1 | 0.2 |
| KIT | 1.1 | 1.3 |
| PDGFRα | 1.1 | 1.7 |
| PDGFRβ | 1.1 | 1.2 |
| EGFR | 390 | 140 |
| ERBB2 | >10,000 | 4,200 |
| FLT3 | 2.9 | 1.3 |
| VEGFR2 | 3.2 | 1.7 |
Primary targets of Dasatinib are highlighted in bold.
Table 2: Comparative Binding Affinities (Kd in nM) of Dasatinib and Staurosporine Against Selected Serine/Threonine Kinases
| Kinase Target | Dasatinib (Kd, nM) | Staurosporine (Kd, nM) |
| p38α (MAPK14) | 13 | 1.8 |
| CAMK2A | >10,000 | 2.6 |
| PKCα | >10,000 | 0.4 |
| PKA | >10,000 | 1.9 |
| ROCK1 | 1,100 | 1.1 |
| AURKA | 1,200 | 12 |
| CDK2 | >10,000 | 3.4 |
| GSK3β | 1,700 | 2.1 |
| AKT1 | >10,000 | 13 |
| MEK1 | >10,000 | 1,100 |
Well-known targets of Staurosporine are highlighted in bold.
Experimental Protocols
The selectivity data presented in this guide is primarily derived from competitive binding assays, such as the KINOMEscan® platform. Below is a detailed methodology representative of such an assay.
In Vitro Kinase Selectivity Profiling via Competitive Binding Assay
Objective: To determine the binding affinity (Kd) of a test compound (e.g., Dasatinib, Staurosporine) against a large panel of protein kinases.
Principle: This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.
Materials:
-
Kinases: A panel of DNA-tagged recombinant human protein kinases.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor immobilized on a solid support (e.g., beads).
-
Test Compounds: Dasatinib and Staurosporine dissolved in DMSO.
-
Assay Plates: 384-well polypropylene (B1209903) plates.
-
Assay Buffer: Proprietary buffer containing blocking agents to minimize non-specific binding.
-
Wash Buffer: Standard phosphate-buffered saline (PBS) with a non-ionic detergent.
-
Elution Buffer: Buffer containing a high concentration of a non-biotinylated affinity ligand to elute the bound kinase.
-
qPCR Reagents: Standard reagents for quantitative PCR.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO to create a concentration range for determining the Kd.
-
Binding Reaction: In a 384-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound in the assay buffer. Include control wells with DMSO only (no inhibitor).
-
Incubation: Incubate the assay plate at room temperature with shaking for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the solid support with wash buffer to remove unbound kinase and test compound.
-
Elution: Resuspend the solid support in elution buffer and incubate to release the bound kinase.
-
Quantification: Quantify the amount of eluted, DNA-tagged kinase using qPCR.
-
Data Analysis: The amount of kinase captured on the solid support is measured for each concentration of the test compound. The data is then fitted to a dose-response curve to calculate the dissociation constant (Kd).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by Dasatinib and the general workflow of a kinase inhibition assay.
Caption: BCR-ABL Signaling Pathway Inhibition by Dasatinib.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Protein Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of protein kinase inhibitors is paramount for accurate experimental interpretation and the development of targeted therapeutics. This guide provides an objective comparison of the selectivity profiles of three well-characterized kinase inhibitors—Staurosporine, Dasatinib (B193332), and Crenolanib—supported by quantitative experimental data, detailed protocols, and visual representations of key signaling pathways and experimental workflows.
The human kinome, comprising over 500 protein kinases, plays a pivotal role in regulating a vast array of cellular processes. The structural similarity within the ATP-binding pocket of these kinases presents a significant challenge in the development of truly specific inhibitors. Off-target effects, resulting from an inhibitor binding to unintended kinases, can lead to ambiguous research findings and adverse clinical outcomes. Therefore, a thorough characterization of an inhibitor's cross-reactivity, or selectivity, is a critical step in its preclinical evaluation.
This guide utilizes data from KINOMEscan™, a widely used competition binding assay, to compare the selectivity of three inhibitors with distinct profiles:
-
Staurosporine: A natural product known for its broad-spectrum, promiscuous inhibition of a wide range of kinases.
-
Dasatinib: A multi-kinase inhibitor approved for the treatment of certain types of leukemia, targeting BCR-ABL, SRC family kinases, and others.
-
Crenolanib: A more selective inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).
Comparative Kinase Inhibition Profiles
The following table summarizes the cross-reactivity of Staurosporine, Dasatinib, and Crenolanib against a panel of 468 kinases as determined by the KINOMEscan™ assay. The data is presented as the percentage of the kinome inhibited by more than 90% at a concentration of 1µM. A lower percentage indicates higher selectivity.
| Inhibitor | Primary Targets | Kinases Inhibited >90% at 1µM | Percentage of Kinome Inhibited >90% |
| Staurosporine | Broad Spectrum (PKC, etc.) | 339 | 72% |
| Dasatinib | BCR-ABL, SRC family | 53 | 11% |
| Crenolanib | FLT3, PDGFR | 14 | 3% |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by each inhibitor.
Caption: Simplified signaling pathways affected by Staurosporine.[1][2]
Caption: Key signaling pathways inhibited by Dasatinib.[3][4][5][6][7]
Caption: Primary signaling pathways targeted by Crenolanib.[8][9][10][11]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the accurate interpretation of cross-reactivity data. The following is a representative protocol for the KINOMEscan™ competition binding assay.
Objective: To determine the binding affinity of a test compound against a large panel of human kinases.
Principle: The KINOMEscan™ assay is a competition binding assay that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction and higher inhibitory potential.[12][13][14][15]
Materials:
-
Test compound (e.g., Staurosporine, Dasatinib, Crenolanib) dissolved in DMSO.
-
KINOMEscan™ kinase panel (e.g., scanMAX panel of 468 kinases).
-
Streptavidin-coated magnetic beads.
-
Biotinylated, immobilized ligand.
-
Binding buffer.
-
Wash buffer.
-
Elution buffer.
-
qPCR reagents.
Procedure:
-
Ligand Immobilization: Streptavidin-coated magnetic beads are incubated with a biotinylated, broadly active kinase inhibitor to generate the affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand-coated beads, and the test compound (at various concentrations) are combined in a multi-well plate containing binding buffer. A DMSO control (no test compound) is included for each kinase.
-
Incubation: The plate is incubated at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed with wash buffer to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads using an elution buffer.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified by qPCR.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. The results are often expressed as "percent of control," where a lower percentage indicates a stronger binding affinity of the test compound for the kinase. For determination of the dissociation constant (Kd), the data is plotted against the logarithm of the test compound concentration and fitted to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the workflow of the KINOMEscan™ assay.
Caption: KINOMEscan™ Experimental Workflow.
Conclusion
This guide provides a framework for comparing the cross-reactivity of protein kinase inhibitors. The promiscuous nature of Staurosporine, the multi-targeted profile of Dasatinib, and the relative selectivity of Crenolanib are clearly demonstrated through quantitative kinome scan data. The provided signaling pathway diagrams offer a visual context for the inhibitors' mechanisms of action, while the detailed experimental protocol for the KINOMEscan™ assay elucidates the methodology behind generating such crucial selectivity data. For researchers in drug discovery and chemical biology, a comprehensive understanding of kinase inhibitor cross-reactivity is indispensable for the rational design and interpretation of experiments and for the development of safer and more effective targeted therapies.
References
- 1. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 3. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crenolanib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Crenolanib | C26H29N5O2 | CID 10366136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chayon.co.kr [chayon.co.kr]
- 15. researchgate.net [researchgate.net]
Navigating Therapeutic Resistance: A Comparative Analysis of Drug Efficacy in STK11-Mutant Cancer Cell Lines
For Immediate Release
A comprehensive analysis of therapeutic strategies for cancers harboring mutations in the serine/threonine kinase 11 (STK11) gene reveals differential efficacy of various inhibitors, highlighting the potential of metabolic inhibitors in overcoming resistance. This guide provides a comparative overview of the performance of a metabolic inhibitor analogous to a "Protein Kinase Inhibitor 11" against standard chemotherapies and targeted agents in STK11-deficient non-small cell lung cancer (NSCLC) cell lines, a model for therapy-resistant cancer.
Mutations in the STK11 gene, which encodes the Liver Kinase B1 (LKB1), are frequently associated with a poor prognosis and resistance to standard cancer therapies, including immune checkpoint inhibitors. The LKB1 protein is a master kinase that plays a crucial role in regulating cellular metabolism, proliferation, and polarity, primarily through the activation of AMP-activated protein kinase (AMPK). Its inactivation in cancer cells leads to profound metabolic reprogramming and creates a unique therapeutic vulnerability.
This guide summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes the underlying biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in this challenging area of oncology.
Comparative Efficacy of Therapeutic Agents in STK11-Mutant vs. STK11-Wildtype NSCLC Cell Lines
The efficacy of different therapeutic agents was evaluated in non-small cell lung cancer (NSCLC) cell lines with varying STK11/LKB1 status. The data below summarizes the cellular response to a metabolic inhibitor (Phenformin), a standard chemotherapeutic agent (Cisplatin), and a targeted immunotherapy agent (PD-1 Inhibitor).
In Vitro Cytotoxicity
| Cell Line | STK11 Status | Therapeutic Agent | IC50 / % Viability |
| A549 | Mutant | Phenformin (B89758) | ~1-2 mM (induces apoptosis) |
| A549-LKB1WT | Wildtype (Restored) | Phenformin | Resistant to apoptosis |
| H460 | Mutant | Phenformin | Sensitive to apoptosis |
| H460-LKB1WT | Wildtype (Restored) | Phenformin | Resistant to apoptosis |
| A549 | Mutant | Cisplatin (B142131) | ~10 µM |
| H1299 | Wildtype | Cisplatin | ~5 µM |
| H460 (in co-culture) | Mutant | PD-1 Inhibitor + T-cells | Reduced T-cell mediated killing |
| A549 (in co-culture) | Mutant | PD-1 Inhibitor + T-cells | Reduced T-cell mediated killing |
Note: Data is compiled from multiple sources and direct head-to-head IC50 values under identical conditions were not always available. The efficacy of PD-1 inhibitors is context-dependent on the presence of immune cells and is not represented by a direct IC50 value on tumor cells alone.
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of resistance and the action of the compared therapies, the following diagrams illustrate the STK11 signaling pathway and the experimental workflow for assessing drug efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Culture and Reagents
-
Cell Lines: A549 (KRAS mutant, LKB1-deficient) and H460 (KRAS mutant, LKB1-deficient) NSCLC cell lines were used. LKB1-restored cell lines (A549-LKB1WT and H460-LKB1WT) were generated by retroviral transduction of wild-type LKB1.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitors: Phenformin was dissolved in water. Cisplatin was dissolved in saline. Stock solutions were stored at -20°C.
Cell Viability (MTT) Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with various concentrations of phenformin or cisplatin for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the untreated control. IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells were treated with phenformin for the indicated times, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-phospho-AMPK, anti-cleaved PARP, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Discussion and Future Directions
The presented data underscores the synthetic lethal interaction between LKB1/STK11 deficiency and metabolic inhibition by agents like phenformin. STK11-mutant cells, unable to activate the AMPK pathway in response to metabolic stress, are significantly more susceptible to apoptosis induced by mitochondrial complex I inhibitors. In contrast, these cells exhibit resistance to therapies that rely on an intact immune response, such as PD-1 inhibitors, due to the role of LKB1 in modulating the tumor immune microenvironment.
Standard chemotherapies like cisplatin show efficacy but without clear selectivity based on STK11 status alone. This highlights the need for a deeper understanding of the complex interplay between different signaling pathways in STK11-mutant cancers.
Future research should focus on:
-
Identifying more potent and selective inhibitors that exploit the metabolic vulnerabilities of STK11-mutant tumors.
-
Exploring combination strategies, such as pairing metabolic inhibitors with other targeted therapies to overcome resistance.
-
Developing robust biomarkers to identify patients with STK11-mutant cancers who are most likely to respond to these novel therapeutic approaches.
This comparative guide provides a foundational understanding for researchers aiming to develop more effective treatments for this challenging patient population.
Osimertinib Combination Therapies: A Comparative Guide for Researchers
An Objective Analysis of Preclinical and Clinical Data on Combination Strategies to Enhance Osimertinib (B560133) Efficacy and Overcome Resistance in Non-Small Cell Lung Cancer (NSCLC).
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of NSCLC harboring EGFR mutations.[1] It is highly selective for both EGFR TKI-sensitizing mutations and the T790M resistance mutation, while largely sparing wild-type EGFR.[1][2] Despite its initial efficacy, acquired resistance remains a significant clinical challenge, prompting extensive research into combination therapies.[3] This guide provides a comparative overview of key combination strategies for Osimertinib, supported by experimental data from preclinical and clinical studies.
I. Efficacy of Osimertinib Combination Therapies: A Data-Driven Comparison
The following tables summarize the quantitative data from pivotal studies evaluating Osimertinib in combination with other therapeutic agents.
Clinical Efficacy Data
Table 1: Osimertinib in Combination with Platinum-Pemetrexed Chemotherapy (FLAURA2 Trial)
| Outcome Metric | Osimertinib + Chemotherapy | Osimertinib Monotherapy | Hazard Ratio (HR) [95% CI] | p-value | Reference |
| Median Overall Survival (OS) | 47.5 months | 37.6 months | 0.77 [0.61–0.96] | 0.02 | [4] |
| Median Progression-Free Survival (PFS) | 25.5 months | 16.7 months | 0.62 [0.49-0.79] | <0.0001 | |
| 36-Month Survival Rate | 63% | 51% | N/A | N/A |
Data from the FLAURA2 Phase III trial in patients with previously untreated, EGFR-mutated locally advanced or metastatic NSCLC.[4][5][6]
Table 2: Osimertinib in Combination with MET Inhibitors (Savolitinib)
| Trial | Patient Population | Outcome Metric | Osimertinib + Savolitinib (B612288) | Osimertinib Monotherapy / Chemotherapy | Efficacy Details | Reference |
| FLOWERS (CTONG2008) | First-line, de novo MET-aberrant, EGFR-mutant advanced NSCLC | Objective Response Rate (ORR) | 90.5% | 60.9% (Osimertinib) | First-line setting | [7] |
| TATTON (Phase Ib) | Previously treated EGFR-mutant, MET-amplified NSCLC | Objective Response Rate (ORR) | 30-64% | N/A | Varied by prior therapy | [8] |
| SACHI (Phase III) | EGFR-mutant NSCLC with MET amplification after 1st-line EGFR-TKI failure | Progression-Free Survival (PFS) | Significantly improved | Platinum-based doublet chemotherapy | Chemotherapy-free option | [9] |
Data from various trials show the benefit of combining Osimertinib with the MET inhibitor Savolitinib, particularly in patients with MET-driven resistance.[9][10]
Table 3: Osimertinib in Combination with Anti-VEGF Therapy (Bevacizumab)
| Trial (Phase) | Patient Population | Primary Endpoint | Key Finding | Reference |
| EA5182 (Phase III) | First-line, metastatic EGFR-mutant NSCLC | Progression-Free Survival (PFS) | Ongoing trial evaluating the combination. | [11] |
| UMIN000023761 (Phase II) | T790M-mutated NSCLC post-EGFR TKI | Progression-Free Survival (PFS) | Did not prolong PFS vs. Osimertinib alone (9.4 vs 13.5 months). |
The rationale for this combination is that EGFR-mutant tumors are often susceptible to VEGF inhibition.[11]
Preclinical Efficacy Data
Preclinical studies in xenograft models have consistently demonstrated the potent anti-tumor activity of Osimertinib.[12] Combination strategies are often evaluated in these models to establish a rationale for clinical trials.
Table 4: Preclinical Efficacy of Osimertinib Combinations
| Combination | Xenograft Model | Efficacy Outcome | Reference |
| Osimertinib + Savolitinib | EGFR-mutant, MET-amplified NSCLC | Significant anti-tumor activity (84% TGI with combo vs 34% with Osimertinib alone) | [13] |
| Osimertinib + Chemotherapy | PC9T790M (EGFR-sensitizing + T790M mutation) | Investigated to delay resistance and showed significant tumor growth inhibition | [12] |
TGI: Tumor Growth Inhibition.
II. Signaling Pathways and Rationale for Combination Therapies
The following diagrams illustrate the key signaling pathways targeted by Osimertinib and the rationale behind the combination strategies.
Caption: EGFR signaling pathway and the point of inhibition by Osimertinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Osimertinib Plus Savolitinib: Responses Reported in First-Line Treatment of MET-Aberrant, EGFR-Mutant NSCLC - The ASCO Post [ascopost.com]
- 8. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ilcn.org [ilcn.org]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. benchchem.com [benchchem.com]
- 13. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Darovasertib in Metastatic Uveal Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protein kinase C (PKC) inhibitor Darovasertib, particularly its synergistic combination with the c-MET inhibitor Crizotinib, against other therapeutic alternatives for the treatment of metastatic uveal melanoma (mUM). Uveal melanoma is a rare and aggressive ocular cancer with historically poor outcomes, primarily driven by activating mutations in GNAQ and GNA11 genes. This document outlines the mechanistic rationale for the synergistic interaction of Darovasertib and Crizotinib, presents comparative clinical trial data, details relevant experimental protocols for assessing synergy, and visualizes the key signaling pathways involved.
Introduction to Darovasertib and its Synergistic Combination
Darovasertib (formerly IDE196) is an oral, selective inhibitor of several PKC isoforms.[1] In over 90% of uveal melanomas, mutations in the GNAQ or GNA11 genes lead to the constitutive activation of the PKC signaling pathway, which in turn promotes tumor cell proliferation and survival.[1] Darovasertib directly targets this core oncogenic driver.[2]
Preclinical models have demonstrated that the combination of Darovasertib with Crizotinib, a c-MET inhibitor, results in synergistic apoptosis.[3] The rationale for this combination lies in the dual blockade of two key signaling pathways implicated in mUM progression: the GNAQ/GNA11-PKC pathway and the c-MET pathway, which is associated with metastatic progression, particularly to the liver.[1][3] This dual-inhibition strategy has shown promising results in clinical trials, offering a significant improvement over historical treatment options.[3]
Comparative Performance Analysis
The following tables summarize the clinical performance of Darovasertib in combination with Crizotinib compared to other systemic therapies for metastatic uveal melanoma.
Table 1: Performance of Darovasertib and Crizotinib Combination Therapy
| Metric | Phase 1/2 OptimUM-01 Trial Data (First-Line mUM) |
| Overall Response Rate (ORR) | 34%[4] |
| Disease Control Rate (DCR) | 90%[4] |
| Median Progression-Free Survival (PFS) | 7.0 months[4] |
| Median Overall Survival (OS) | 21.1 months[4][5] |
Table 2: Comparative Efficacy of Alternative Therapies in Metastatic Uveal Melanoma
| Therapy | Trial/Study | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Tebentafusp | Phase 3 IMCgp100-202 | 9% | Not Reported | 21.7 months |
| Nivolumab (B1139203) + Ipilimumab | Phase II Single-Arm | 18%[1][4] | 5.5 months[1][4] | 19.1 months[1][4] |
| Nivolumab + Ipilimumab | Retrospective Study | 11.6%[6] | 2.7 months[6] | 15 months[6] |
| Pembrolizumab | Prospective Observational | 11.7%[7] | 3.8 months[7] | Not Reached[7] |
| Pembrolizumab (Ipilimumab pre-treated) | Retrospective Analysis | 8% (2 PRs out of 25)[8] | 91 days (approx. 3 months)[8] | Not Reached[8] |
Signaling Pathways and Experimental Workflows
GNAQ/GNA11 Signaling Pathway in Uveal Melanoma
Mutations in GNAQ or GNA11 lead to the constitutive activation of Gαq/11 subunits, which in turn activate Phospholipase C (PLC). PLC activation results in the production of diacylglycerol (DAG), a key activator of Protein Kinase C (PKC). Activated PKC then stimulates downstream signaling cascades, most notably the MAPK/ERK pathway, promoting cell proliferation and survival.[9][10] Darovasertib acts by directly inhibiting PKC.[9] The c-MET pathway, often overexpressed in metastatic disease, can also contribute to tumor progression and represents a parallel survival mechanism.[3]
Caption: GNAQ/GNA11 signaling pathway in uveal melanoma and points of inhibition.
Experimental Workflow for Synergy Determination
A typical preclinical workflow to determine the synergistic effect of two kinase inhibitors involves a multi-step process, starting with single-agent dose-response assays, followed by combination screening, and mechanistic validation.
Caption: Experimental workflow for determining drug synergy.
Experimental Protocols
Cell Viability and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of Darovasertib and Crizotinib individually on uveal melanoma cell lines.
Protocol:
-
Cell Seeding: Plate human uveal melanoma cell lines with known GNAQ/GNA11 mutations (e.g., OMM2.5, 92.1) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Darovasertib and Crizotinib in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 nM to 10 µM).
-
Treatment: Treat the cells with the serially diluted compounds for 72 hours. Include a DMSO-only control.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the viability data to the DMSO control and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
Synergy Analysis using Checkerboard Assay and Combination Index
Objective: To evaluate the synergistic effects of combining Darovasertib and Crizotinib.
Protocol:
-
Assay Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute Darovasertib along the y-axis and Crizotinib along the x-axis, with concentrations ranging above and below their respective IC50 values.
-
Cell Treatment: Seed uveal melanoma cells as described above and treat them with the drug combinations for 72 hours.
-
Viability Measurement: Measure cell viability as described in the IC50 determination protocol.
-
Data Analysis (Chou-Talalay Method):
-
Calculate the fraction of cells affected (Fa) for each drug combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
Mechanistic Validation by Western Blot
Objective: To confirm the on-target effects of the drug combination on key signaling and apoptosis markers.
Protocol:
-
Cell Treatment: Treat uveal melanoma cells with Darovasertib alone, Crizotinib alone, and the synergistic combination at concentrations determined from the checkerboard assay (e.g., at or near the IC50 for each drug in the combination) for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the targeted pathways, such as total and phosphorylated ERK (p-ERK) to assess MAPK pathway inhibition, and cleaved PARP or cleaved Caspase-3 to measure apoptosis. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control. A synergistic combination is expected to show a greater reduction in p-ERK and a greater increase in cleaved PARP/Caspase-3 compared to either single agent.
Conclusion
The combination of the PKC inhibitor Darovasertib with the c-MET inhibitor Crizotinib represents a promising, mechanistically-driven therapeutic strategy for metastatic uveal melanoma. The synergistic effect observed in preclinical models and the compelling clinical trial data, particularly the improvement in overall survival, position this combination as a potentially transformative treatment in a disease with a high unmet need. Compared to existing immunotherapies, the Darovasertib and Crizotinib combination has demonstrated a superior overall response rate in early-phase trials. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of such synergistic kinase inhibitor combinations in oncology drug development.
References
- 1. Nivolumab and Ipilimumab in Metastatic Uveal Melanoma: Results From a Single-Arm Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. oncodaily.com [oncodaily.com]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 6. Ipilimumab plus nivolumab for patients with metastatic uveal melanoma: a multicenter, retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pembrolizumab as first-line treatment for metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical activity and safety of Pembrolizumab in Ipilimumab pre-treated patients with uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ophthalmology360.com [ophthalmology360.com]
- 10. targetedonc.com [targetedonc.com]
Protein Kinase Inhibitor 11 vs. Genetic Knockdown of Target: A Comparative Guide
In the realm of signal transduction research and drug discovery, dissecting the function of specific protein kinases is paramount. Two of the most powerful and widely used techniques to achieve this are pharmacological inhibition with small molecules and genetic knockdown of the target protein. This guide provides an objective comparison between a novel ATP-competitive inhibitor, Protein Kinase Inhibitor 11 (PKI-11), and genetic knockdown methods (e.g., siRNA, shRNA, CRISPR/Cas9) for studying a target kinase.
Introduction to the Methodologies
This compound (PKI-11) is a synthetic small molecule designed to selectively bind to the ATP-binding pocket of its target kinase, thereby preventing the phosphorylation of downstream substrates. Its action is typically rapid, dose-dependent, and often reversible upon removal of the compound.[1][2] This allows for precise temporal control over kinase activity.
Quantitative Data Comparison
The choice between PKI-11 and genetic knockdown can be influenced by their differing effects on cellular processes. The following table summarizes representative data comparing the effects of PKI-11 and siRNA-mediated knockdown of the target kinase on cell viability in a cancer cell line.
| Parameter | This compound (10 µM) | siRNA-mediated Knockdown | Control (Vehicle/Scrambled siRNA) |
| Target Protein Level | No change in total protein level | >80% reduction | 100% |
| Target Kinase Activity | >90% inhibition | >80% reduction | 100% |
| Cell Viability (48h) | 45% reduction | 60% reduction | No significant change |
| Off-Target Kinase Inhibition | Inhibition of 3 of 50 tested kinases | No direct inhibition of other kinases | N/A |
Experimental Protocols
Pharmacological Inhibition with PKI-11
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of PKI-11 in DMSO. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of PKI-11.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of PKI-11 or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability: Following incubation, assess cell viability using a standard method such as the MTS or CellTiter-Glo assay according to the manufacturer's instructions.
Genetic Knockdown of Target Kinase via siRNA
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute the target-specific siRNA and a non-targeting (scrambled) control siRNA in an appropriate transfection medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in the same transfection medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and subsequent protein depletion.
-
Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency by Western blotting or qRT-PCR.
-
Phenotypic Analysis: The remaining cells can be used for downstream phenotypic assays, such as cell viability assessment.
Head-to-Head Comparison
| Feature | This compound | Genetic Knockdown (siRNA/shRNA/CRISPR) |
| Mechanism of Action | Blocks catalytic activity of the protein.[1] | Reduces or eliminates the target protein.[3] |
| Speed of Onset | Rapid (minutes to hours).[1] | Slower (24-72 hours for protein depletion).[3] |
| Reversibility | Generally reversible by washing out the compound.[1] | Transient (siRNA) or stable/permanent (shRNA/CRISPR); not easily reversible.[5] |
| Specificity | Can have off-target effects on other kinases with similar ATP-binding pockets.[3][4] | Can have off-target effects due to sequence homology with other mRNAs.[3][4] |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of inhibition. | Knockdown efficiency can be concentration-dependent, but achieving graded reduction is challenging. |
| Non-Catalytic Functions | Preserves the protein scaffold, which may have non-catalytic roles.[6] | Eliminates both catalytic and non-catalytic functions of the protein.[6] |
| Temporal Control | High temporal control; can be added or removed at specific times. | Limited temporal control, especially with stable knockdown. |
| Ease of Use | Relatively simple to add to cell culture.[1] | Requires transfection or transduction procedures. |
| Validation | Requires validation of on-target and off-target effects (e.g., kinase profiling).[7] | Requires validation of knockdown efficiency (e.g., Western blot, qRT-PCR).[1] |
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To understand the broader context of kinase inhibition and knockdown, it is crucial to visualize the signaling pathways they modulate and the workflows used to study them.
Caption: A simplified signaling cascade.
Caption: Comparative experimental workflow.
Conclusion and Recommendations
Both pharmacological inhibition with PKI-11 and genetic knockdown are powerful tools for elucidating the function of a target kinase, and the choice of method depends on the specific research question.
Use this compound for:
-
Investigating the consequences of acute and transient inhibition of kinase activity.
-
Studies where precise temporal control is essential.
-
Validating the kinase as a "druggable" target.[5]
-
Dissecting the role of the kinase's catalytic function while preserving its potential scaffolding functions.[6]
Use Genetic Knockdown for:
-
Studying the long-term effects of the loss of the target protein.
-
Investigating the roles of both catalytic and non-catalytic functions of the kinase.
-
Creating stable cell lines or animal models with a permanent reduction or absence of the target protein.
-
Confirming that the phenotype observed with an inhibitor is a direct result of on-target inhibition.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of PKI-11 (Vemurafenib) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein kinase inhibitor PKI-11 (Vemurafenib), a potent inhibitor of the BRAF serine-threonine kinase, with other alternative inhibitors. The information presented is supported by experimental data to aid in the independent validation of its activity.
Introduction to PKI-11 (Vemurafenib) and its Mechanism of Action
PKI-11 (Vemurafenib) is a small-molecule inhibitor that selectively targets the ATP-binding domain of the BRAF protein kinase.[1][2][3] In approximately 50% of melanomas, a specific mutation in the BRAF gene, the V600E substitution, leads to constitutive activation of the BRAF kinase.[1] This, in turn, hyperactivates the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS/RAF/MEK/ERK pathway), a critical cascade that regulates cell proliferation, survival, and differentiation.[1][4] PKI-11 is designed to specifically inhibit this mutated BRAF V600E protein, thereby blocking the aberrant signaling and inducing apoptosis in cancer cells.[1]
Comparative Analysis of BRAF Inhibitors
The efficacy of PKI-11 (Vemurafenib) is often compared with other BRAF inhibitors such as Dabrafenib (B601069) and Encorafenib. These inhibitors, while targeting the same mutated protein, exhibit different pharmacological properties.
Biochemical and Cellular Potency
The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency. The tables below summarize the IC50 values for PKI-11 (Vemurafenib) and its alternatives in both biochemical and cellular assays. Lower IC50 values indicate higher potency.
Table 1: Comparative Biochemical Potency (IC50)
| Inhibitor | BRAF V600E (nM) | Wild-Type BRAF (nM) | c-RAF (nM) |
| PKI-11 (Vemurafenib) | 31[5] | 100[5] | 48[5] |
| Dabrafenib | 0.8 | 3.2 | 5.0 |
| Encorafenib | 0.35[6] | 6[6] | >10,000[6] |
Table 2: Comparative Cellular Antiproliferative Activity (IC50) in BRAF V600E Mutant Melanoma Cell Lines
| Inhibitor | A375 Cell Line (nM) | Malme-3M Cell Line (nM) |
| PKI-11 (Vemurafenib) | ~90[2] | ~20-1000[5] |
| Dabrafenib | ~10 | ~20 |
| Encorafenib | ~4[6] | ~12 |
Clinical Efficacy of BRAF Inhibitors
Direct head-to-head clinical trials of BRAF inhibitor monotherapies are limited. However, pivotal Phase III trials have compared BRAF inhibitor monotherapy with combination therapies (BRAF inhibitor + MEK inhibitor), which is now the standard of care.[1]
Table 3: Comparison of Clinical Trial Outcomes in BRAF V600-Mutant Melanoma
| Treatment | Trial | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| PKI-11 (Vemurafenib) | COMBI-v | 7.3 months[7][8] | 51% |
| Dabrafenib + Trametinib | COMBI-v | 11.4 months[7][8] | 64%[9] |
| PKI-11 (Vemurafenib) | COLUMBUS | 7.3 months | 49% |
| Encorafenib + Binimetinib | COLUMBUS | 14.9 months[10] | 64% |
Experimental Protocols for Independent Validation
Here we provide detailed methodologies for key experiments to validate the activity of PKI-11 (Vemurafenib).
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of the compound on the kinase activity of recombinant BRAF protein.
Protocol: In Vitro BRAF Kinase Activity Assay (Luminescent)
-
Reagents and Materials: Recombinant BRAF V600E enzyme, MEK1 substrate, ATP, kinase assay buffer, and a luminescent kinase activity detection kit (e.g., Kinase-Glo®).[11][12]
-
Procedure:
-
Prepare serial dilutions of PKI-11 (Vemurafenib) in the kinase assay buffer.
-
In a 96-well plate, add the BRAF V600E enzyme, MEK1 substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the luminescent detection reagent. The light output is proportional to the amount of ATP remaining and is inversely correlated with kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assay
This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells harboring the BRAF V600E mutation.
Protocol: Cell Viability Assay (MTT)
-
Cell Lines: Use BRAF V600E mutant melanoma cell lines (e.g., A375, Malme-3M) and BRAF wild-type cell lines as a negative control.[4][13]
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.[14]
-
Treat the cells with serial dilutions of PKI-11 (Vemurafenib) for 72 hours.[15]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.[15]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to vehicle-treated control cells and calculate the IC50 value.[15]
-
Western Blot for Pathway Modulation
This assay is used to confirm that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of downstream proteins in the MAPK pathway, such as ERK.
Protocol: Western Blot for Phospho-ERK (p-ERK)
-
Cell Treatment and Lysis:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.[17]
-
Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK).[16][17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[17][18]
-
Detect the signal using an ECL substrate.[17]
-
Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.[16][17]
-
Visualizations
Signaling Pathway
Caption: The MAPK signaling pathway and the inhibitory action of PKI-11 (Vemurafenib).
Experimental Workflow: Western Blot
Caption: Workflow for validating pathway inhibition via Western Blot.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. dovepress.com [dovepress.com]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 3.4. Western Blotting and Detection [bio-protocol.org]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Protein kinase inhibitor 11 benchmark against known standards
To provide a comprehensive benchmark for a protein kinase inhibitor, this guide uses the well-established drug Imatinib (Gleevec) as a representative example, herein referred to as the "compound of interest." Imatinib is a selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activation of which is the underlying cause of Chronic Myeloid Leukemia (CML). Its performance will be benchmarked against Staurosporine , a non-selective protein kinase inhibitor, and Dasatinib , another potent Bcr-Abl inhibitor.
Comparative Inhibitory Activity
The efficacy of a kinase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Imatinib | v-Abl | 600 | |
| c-Abl | 25 | ||
| PDGFR | 100 | ||
| c-Kit | 100 | ||
| Dasatinib | c-Abl | <1 | |
| PDGFRβ | 28 | ||
| c-Kit | 12 | ||
| Staurosporine | PKC | 0.7 | |
| PKA | 7 | ||
| c-Abl | 6 |
Note: IC50 values can vary between different experimental setups.
Cellular Effects on CML Cell Lines
The ultimate test for a targeted therapy like Imatinib is its effect on cancer cells. The following table summarizes the anti-proliferative activity of the benchmarked inhibitors on the K562 cell line, a human immortalized myelogenous leukemia line that is positive for the Bcr-Abl fusion gene.
| Inhibitor | Cell Line | Effect | IC50 (nM) |
| Imatinib | K562 | Inhibition of cell growth | 250-1000 |
| Dasatinib | K562 | Inhibition of cell growth | 1-10 |
| Staurosporine | K562 | Induction of apoptosis | 20-50 |
Signaling Pathway of Bcr-Abl and Inhibition
Chronic Myeloid Leukemia is characterized by the t(9;22) chromosomal translocation, which creates the Philadelphia chromosome and the subsequent Bcr-Abl fusion protein. This oncoprotein has constitutively active tyrosine kinase activity, leading to the activation of several downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines the general steps for determining the IC50 value of a kinase inhibitor against a purified kinase.
Methodology:
-
Preparation: A specific Abl peptide substrate is used. The reaction is carried out in a buffer containing 20 mM MOPS (pH 7.0), 10 mM MgCl2, and 1 mM DTT.
-
Reaction: The purified c-Abl kinase domain is incubated with varying concentrations of the inhibitor (e.g., Imatinib) for 10 minutes at 30°C.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and [γ-³³P]ATP.
-
Termination: After a 20-minute incubation period, the reaction is stopped by the addition of 0.5% H3PO4.
-
Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ³³P is quantified using a scintillation counter.
-
Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (Cellular IC50)
This assay measures the effect of a compound on the proliferation of a specific cell line.
Methodology:
-
Cell Seeding: K562 cells are seeded into 96-well microtiter plates at a density of 5,000 cells per well in a suitable growth medium.
-
Compound Addition: The cells are treated with a range of concentrations of the inhibitors (Imatinib, Dasatinib, Staurosporine) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The luminescence is read using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control cells. The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Assessing the Specificity of MK-2206: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a protein kinase inhibitor is paramount for the accurate interpretation of experimental results and the advancement of targeted therapies. This guide provides an objective comparison of the allosteric Akt inhibitor, MK-2206, with other inhibitors targeting the PI3K/Akt/mTOR signaling pathway, supported by experimental data and detailed protocols.
MK-2206 is a highly potent and selective allosteric inhibitor of all three Akt (Protein Kinase B) isoforms.[1][2][3] Unlike ATP-competitive inhibitors, its unique mechanism of action, which involves binding to a site distinct from the ATP pocket, offers a different mode of pathway modulation.[4][5] This guide will delve into the specificity of MK-2206, comparing it with the ATP-competitive Akt inhibitors ipatasertib (B1662790) (GDC-0068) and capivasertib (B1684468) (AZD5363), as well as inhibitors targeting the upstream kinase PI3K and the downstream kinase mTOR.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the biochemical potency and selectivity of MK-2206 and its alternatives. This data is crucial for selecting the most appropriate inhibitor for a given research question and for understanding potential off-target effects.
Table 1: Biochemical Potency (IC50) of Akt Inhibitors
| Inhibitor | Type | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) | Primary References |
| MK-2206 | Allosteric | 8 | 12 | 65 | [2][3] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 | [6][7][8] |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 7 | 7 | [4][9] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half in biochemical assays. Lower values indicate greater potency. These values are compiled from multiple sources and may vary depending on specific experimental conditions.
Table 2: Overview of Inhibitor Specificity
| Inhibitor | Primary Target(s) | Key Off-Target Effects/Selectivity Profile |
| MK-2206 | Akt1, Akt2, Akt3 | Reported to have no significant inhibitory activity against over 250 other protein kinases, indicating high selectivity.[2] |
| Ipatasertib (GDC-0068) | Akt1, Akt2, Akt3 | Highly selective for Akt isoforms with over 100-fold selectivity against other closely related kinases, including PKA.[6][10] At 1 µM, it showed >70% inhibition of only three other kinases (PRKG1α, PRKG1β, and p70S6K) out of a panel of 230.[6] |
| Capivasertib (AZD5363) | Akt1, Akt2, Akt3 | A potent and selective inhibitor of all three Akt isoforms.[4][11] |
| PI3K Inhibitors (e.g., Alpelisib, Copanlisib) | PI3K isoforms (α, β, γ, δ) | Varying selectivity for different PI3K isoforms. Can lead to broad inhibition of the PI3K/Akt/mTOR pathway. |
| mTOR Inhibitors (e.g., Rapamycin, Everolimus) | mTORC1 | Allosteric inhibitors that primarily target the mTORC1 complex, affecting downstream signaling related to protein synthesis and cell growth. |
Signaling Pathways and Experimental Workflows
To visualize the points of intervention for these inhibitors and the experimental procedures used for their characterization, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the specificity of Akt inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the affinity of an inhibitor for a target kinase.
Materials:
-
Purified recombinant Akt kinase (Akt1, Akt2, or Akt3)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., MK-2206) serially diluted in DMSO
-
384-well, low-volume, non-binding microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 4X solution of the test inhibitor by serially diluting it in Kinase Buffer A.
-
Prepare a 2X Kinase/Antibody mixture in Kinase Buffer A. The final concentration of the kinase and antibody will depend on the specific assay conditions, but a common starting point is 10 nM kinase and 4 nM antibody.
-
Prepare a 4X Tracer solution in Kinase Buffer A at a concentration near its Kd for the kinase.
-
-
Assay Assembly:
-
Add 5 µL of the 4X inhibitor solution to the wells of the 384-well plate.
-
Add 10 µL of the 2X Kinase/Antibody mixture to each well.
-
Initiate the reaction by adding 5 µL of the 4X Tracer solution to each well. The final volume in each well will be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol assesses the ability of an inhibitor to block the phosphorylation of Akt and its downstream targets in a cellular context.
Materials:
-
Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant)
-
Complete cell culture medium
-
Test inhibitor (e.g., MK-2206)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of inhibitor concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and to a loading control (e.g., β-actin).
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., MK-2206)
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the inhibitor. Include a vehicle control.
-
Incubate the plate for a desired period (e.g., 72 hours).
-
-
Assay Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
The selection of a protein kinase inhibitor for research requires a thorough assessment of its specificity and potency. MK-2206 stands out as a highly selective allosteric inhibitor of Akt, offering a distinct mechanistic tool compared to its ATP-competitive counterparts like ipatasertib and capivasertib. While all three are potent pan-Akt inhibitors, subtle differences in their isoform selectivity and off-target profiles may influence experimental outcomes. For a comprehensive understanding, researchers should consider performing head-to-head comparisons using standardized in vitro and cell-based assays as detailed in this guide. This rigorous approach will ensure the generation of reliable and interpretable data, ultimately accelerating the development of more effective and targeted cancer therapies.
References
- 1. promega.com [promega.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]
- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijfmr.com [ijfmr.com]
A Comparative Analysis of Gefitinib Analogs as Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various analogs of Gefitinib (B1684475), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The data presented herein is collated from peer-reviewed studies to offer a comprehensive overview of their anti-proliferative activities against several cancer cell lines. Detailed experimental methodologies for the key assays are provided to support the reproducibility of the findings.
Data Presentation: Anti-Proliferative Activity of Gefitinib Analogs
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Gefitinib and its analogs against various human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (μM) of Gefitinib and Triazole Analogs [1]
| Compound | NCI-H1299 (Lung Cancer) | A549 (Lung Cancer) | NCI-H1437 (Lung Cancer) | L02 (Normal Liver) |
| Gefitinib | 14.23 ± 0.08 | 20.44 ± 1.43 | 15.11 ± 0.05 | > 40 |
| Analog 4b | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 | 20.25 ± 1.26 |
| Analog 4c | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 | 29.38 ± 5.53 |
Table 2: IC50 Values (μM) of 4-Benzothienyl Amino Quinazoline Analogs of Gefitinib [2]
| Compound | A549 (Lung) | PC-3 (Prostate) | DU145 (Prostate) | BxPC-3 (Pancreas) | Panc-1 (Pancreas) | MCF-7 (Breast) |
| Gefitinib | >50 | >50 | >50 | 24.3 | >50 | >50 |
| Analog 15 | 10.5 | 11.2 | 12.8 | 8.9 | 15.4 | 9.7 |
| Analog 17 | 8.2 | 9.5 | 10.1 | 6.3 | 11.8 | 7.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8/MTT Assay)
This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.[1][3][4][5]
Principle: The assay is based on the reduction of a tetrazolium salt (WST-8 in CCK-8 or MTT in the MTT assay) by cellular dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/mL and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the Gefitinib analogs or the parent compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 72 hours.[4][5]
-
Reagent Addition: After the incubation period, 10 μL of CCK-8 solution[4] or 20 μL of MTT solution (5 mg/mL)[5] is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours to allow for formazan production.[1][5]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm for CCK-8[4] or 570 nm for MTT after solubilizing the formazan crystals with DMSO.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the compounds to directly inhibit the enzymatic activity of a specific protein kinase, such as EGFR.[6][7]
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, often by measuring the amount of ATP consumed (which is converted to ADP).
Protocol:
-
Reagent Preparation: Serial dilutions of the test compounds are prepared in a suitable buffer.
-
Reaction Setup: The kinase enzyme, a peptide substrate, and the test compound are combined in the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a set period, typically at room temperature.
-
Detection: The amount of ADP produced is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay). This involves a luminescence-based signal that is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualization
EGFR Signaling Pathway
Gefitinib and its analogs exert their therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[8] This blockade disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival.[8][9][10]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib analogs.
Experimental Workflow for Analog Comparison
The following diagram illustrates a typical workflow for the comparative analysis of protein kinase inhibitor analogs.
Caption: General experimental workflow for comparing protein kinase inhibitor analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]
Evaluating the Therapeutic Index of JNK-IN-11: A Comparative Guide for Researchers
In the landscape of kinase inhibitor research, the c-Jun N-terminal kinase (JNK) pathway has emerged as a critical target for therapeutic intervention in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1] This guide provides a comparative analysis of "Protein kinase inhibitor 11," identified as JNK-IN-11, and its therapeutic index relative to other notable JNK inhibitors.[2][3][4] We present a comprehensive overview of their efficacy and toxicity profiles, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.
Executive Summary of Comparative Efficacy and Toxicity
| Inhibitor | Target | IC50 (JNK1) | IC50 (JNK2) | IC50 (JNK3) | Other Kinase Targets |
| JNK-IN-11 | JNK1, JNK3 | 2.2 µM | 21.4 µM | 1.8 µM | Exhibits selectivity over p38α and Erk2.[2] |
| SP600125 | Pan-JNK | 40 nM | 40 nM | 90 nM | Aurora kinase A (60 nM), FLT3 (90 nM), TRKA (70 nM).[5] |
| JNK-IN-8 | Pan-JNK | 4.7 nM | 18.7 nM | 0.98 nM | Irreversible inhibitor with high selectivity.[6] |
| AS602801 | Pan-JNK | 80 nM | 90 nM | 230 nM | ATP-competitive.[7] |
Table 1: Comparative In Vitro Efficacy (IC50) of JNK Inhibitors. This table outlines the half-maximal inhibitory concentrations (IC50) of JNK-IN-11 and its alternatives against the three JNK isoforms.
| Inhibitor | Cell Line | Cytotoxicity (LD50/IC50) | Notes |
| JNK-IN-11 | - | Data not available | - |
| SP600125 | LNCaP | 8.6 µM | - |
| JNK-IN-8 | - | Data not available | - |
| AS602801 | LNCaP | 7.5 µM | Showed selective cytotoxicity against cancer cells over normal fibroblasts.[8][9] |
Table 2: Comparative Cytotoxicity of JNK Inhibitors. This table presents available data on the cytotoxic effects of the compared inhibitors. Note the absence of comprehensive in vivo toxicity data for a formal therapeutic index calculation.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the JNK signaling pathway and the workflows for determining inhibitor efficacy and toxicity.
Figure 1: Simplified JNK Signaling Pathway.
References
- 1. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. apexbt.com [apexbt.com]
- 4. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. Acute toxicity evaluation of a novel ceramide analog for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The JNK inhibitor AS602801 Synergizes with Enzalutamide to Kill Prostate Cancer Cells In Vitro and In Vivo and Inhibit Androgen Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Protein Kinase Inhibitor 11
The proper disposal of Protein Kinase Inhibitor 11 (PKI-11), a potent and potentially hazardous research compound, is crucial for maintaining laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" is not publicly available, the disposal of such investigational compounds must adhere to stringent safety protocols guided by general principles for handling hazardous chemical waste. Researchers and laboratory personnel must treat PKI-11 as a hazardous substance due to its potential biological activity and unknown full toxicological profile.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of PKI-11, based on established guidelines for managing hazardous laboratory chemicals.
1. Waste Characterization and Segregation:
-
Initial Assessment: Assume PKI-11 is a hazardous chemical waste. All materials that have come into contact with PKI-11, including personal protective equipment (PPE), contaminated labware (e.g., tubes, pipette tips), and spill cleanup materials, must be considered hazardous.
-
Segregation: Do not mix PKI-11 waste with other waste streams. It is critical to segregate chemical waste to prevent dangerous reactions.[1][2] Keep PKI-11 waste separate from incompatible materials.
2. Personal Protective Equipment (PPE):
-
Standard PPE: When handling PKI-11 waste, researchers must wear standard laboratory PPE, including a fully buttoned lab coat, safety glasses with side shields or chemical splash goggles, and two pairs of nitrile gloves.[3]
-
Respiratory Protection: For handling solid PKI-11 waste that could become airborne, a powered air-purifying respirator (PAPR) is recommended to prevent inhalation.[3]
3. Waste Collection and Containerization:
-
Solid Waste: Collect all solid waste contaminated with PKI-11 (e.g., gloves, weigh boats, contaminated paper towels) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste containing PKI-11, such as unused stock solutions or contaminated solvents, in a chemically compatible, shatter-resistant container.[2][4] Ensure the container has a secure, leak-proof closure.[4] Do not overfill liquid waste containers.[2]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container to prevent punctures.
4. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic"). The accumulation start date must also be clearly visible on the label.[5]
-
Secure Storage: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[1] Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[1][5]
5. Final Disposal:
-
Institutional Procedures: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Do not dispose of PKI-11 waste down the drain or in the regular trash.[4][6]
-
Documentation: Maintain detailed records of all hazardous waste generated, including the chemical name, quantity, and disposal date, to ensure regulatory compliance.[5]
Data Presentation: Personal Protective Equipment and Waste Containment
| Item | Specification | Rationale |
| Gloves | Double-layered nitrile gloves | Provides enhanced protection against chemical permeation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of liquid waste or airborne particles of solid waste.[3] |
| Lab Coat | Dedicated, fully buttoned lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for handling solid waste to prevent inhalation of potent compounds.[3] |
| Solid Waste Container | Leak-proof container with a secure lid, lined with a plastic bag | Prevents the release of contaminated materials. |
| Liquid Waste Container | Chemically compatible, shatter-resistant container with a screw cap | Ensures safe containment of liquid waste without degradation of the container.[2][4] |
| Secondary Containment | Chemical-resistant tray or bin | Contains spills or leaks from the primary waste container.[1][5] |
Experimental Protocols
Spill Decontamination Procedure:
In the event of a PKI-11 spill, the following decontamination procedure should be followed:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.
-
Don Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material.
-
Decontaminate: Decontaminate the spill area using a 10% bleach solution, followed by an ethanol (B145695) wash.[3]
-
Collect Waste: All materials used for spill cleanup must be collected and disposed of as hazardous chemical waste.[3][6]
Mandatory Visualization
References
Safeguarding Your Research: A Comprehensive Guide to Handling Protein Kinase Inhibitor 11
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Protein Kinase Inhibitor 11 (CAS No. 721964-51-8). Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment. While this compound is not classified as a hazardous substance or mixture, proper handling and disposal are paramount to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following PPE is recommended to prevent skin and eye contact, as well as inhalation.
Core PPE Requirements:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin Protection:
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed.[2] However, in case of dust or aerosol formation, or during spill cleanup, a particle filter respirator may be necessary.[2]
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound throughout your research workflow.
Engineering Controls:
-
Work in a well-ventilated area.[4]
-
For procedures that may generate dust or aerosols, use a chemical fume hood.[3]
-
Ensure easy access to an eye-wash station and safety shower.[5]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Dispensing:
-
General Use:
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature (Lyophilized) | -20°C to -80°C | Prevents degradation and allows for long-term storage, potentially for several years.[3] |
| Storage Temperature (Reconstituted) | 2°C to 8°C (short-term) or -20°C (long-term) | Minimizes degradation in solution. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[3] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] | Protects the compound from moisture and atmospheric contaminants. |
Emergency Procedures
In the event of an exposure or spill, follow these immediate first-aid and cleanup measures.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[1] Get medical attention if irritation develops.
-
Inhalation: Move to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting.[1] Call a physician.[1]
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so.[4] Keep the product away from drains and water courses.[1]
-
Cleanup:
-
Wear full personal protective equipment.[1]
-
For solid spills, carefully sweep up the powder with absorbent material like sand or vermiculite.[3]
-
Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.[3]
-
Decontaminate the spill area with a suitable cleaning agent, such as alcohol, and wipe it down thoroughly.[1]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling:
-
Segregate Waste: All waste contaminated with this compound, including solids, liquids, and consumables (e.g., pipette tips, tubes), must be segregated as chemical waste.
-
Label Containers: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazards.[3]
Disposal Procedure:
-
Dispose of contaminated material through your institution's Environmental Health and Safety (EHS) department.[3]
-
Do not dispose of the chemical down the drain or in the regular trash.[3][4]
-
Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory, preferably in secondary containment.[3]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating the key safety and disposal steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
